N-(4-chlorophenyl)pivalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISMXMXCLUHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216041 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-91-3 | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065854913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(4-chlorophenyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of N-(4-chlorophenyl)pivalamide
Introduction: N-(4-chlorophenyl)pivalamide is a substituted amide that serves as a valuable intermediate in synthetic organic chemistry. Characterized by a robust pivaloyl group attached to a 4-chloroaniline backbone, this compound combines steric bulk with specific electronic properties, making it a versatile building block. For researchers and professionals in drug development, understanding the synthesis, characterization, and reactivity of this molecule is crucial for its effective application in the creation of more complex and potentially bioactive compounds. This guide provides a comprehensive technical overview, grounded in established chemical principles and methodologies, to support its use in a research and development setting.
Part 1: Core Physicochemical and Structural Properties
This compound is a solid, crystalline compound under standard conditions.[1] Its structure is defined by a sterically demanding tert-butyl group, which significantly influences its reactivity and physical properties, and a chlorophenyl ring, which provides sites for further functionalization.
The molecule's identity and primary characteristics are summarized below.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(4-chlorophenyl)-2,2-dimethylpropanamide | |
| Synonyms | 4-Chloropivalanilide | [2] |
| CAS Number | 65854-91-3 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄ClNO | [3][5][6] |
| Molecular Weight | 211.69 g/mol | [3][5][6] |
| Appearance | White to light yellow powder/crystal | [1] |
| Solubility | Miscible in methanol | [1] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
| SMILES | CC(C)(C)C(=O)NC1=CC=C(Cl)C=C1 | [6][7] |
| InChI Key | IZISMXMXCLUHGI-UHFFFAOYSA-N |[3] |
The presence of the bulky tert-butyl group adjacent to the amide carbonyl can sterically hinder rotation around the C-N bond and protect the amide functionality from certain chemical transformations. The chlorine atom on the phenyl ring is an electron-withdrawing group that deactivates the ring towards electrophilic substitution while directing incoming electrophiles to the ortho and para positions (relative to the chlorine).
Part 2: Synthesis and Purification
The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 4-chloroaniline and pivaloyl chloride. This is a classic example of N-acylation.[8][9]
Principle of Synthesis: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of 4-chloroaniline on the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A base, such as sodium hydroxide or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[10] Without a base, the HCl formed would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial synthesis procedures.[10]
Materials:
-
4-Chloroaniline (1.0 equiv.)
-
Pivaloyl chloride (1.2 equiv.)
-
Sodium Hydroxide (NaOH) (1.15 equiv.)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium hydroxide (1.15 equiv.) in water (1.2 times the volume of NaOH). Add toluene (4 volumes relative to 4-chloroaniline).
-
Addition of Amine: Add 4-chloroaniline (1.0 equiv.) to the biphasic NaOH/toluene solution. Stir vigorously to ensure adequate mixing.
-
Cooling: Cool the reaction mixture to approximately 15°C using an ice bath. Causality Note: This initial cooling is crucial to control the initial exotherm upon addition of the highly reactive acyl chloride.
-
Acylation: Add pivaloyl chloride (1.2 equiv.) dropwise from the dropping funnel over 30-45 minutes. The rate of addition should be carefully controlled to maintain the internal temperature below 40°C. Causality Note: Pivaloyl chloride is highly reactive, and uncontrolled addition can lead to a rapid temperature increase and the formation of side products.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature (25-35°C) and continue stirring for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[11]
-
Product Isolation: Once the reaction is complete, cool the mixture to -10°C for 2 hours. Causality Note: Lowering the temperature significantly decreases the solubility of the product in the solvent mixture, promoting crystallization and maximizing yield.
-
Filtration and Washing: Filter the resulting precipitate under vacuum. Wash the filter cake with a cold 10% aqueous methanol solution to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified white solid under vacuum to a constant weight. The expected yield is typically high (>95%).[10]
Synthesis and Purification Workflow
References
- 1. britiscientific.com [britiscientific.com]
- 2. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 11. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-(4-chlorophenyl)pivalamide, a valuable intermediate in organic synthesis. The core of this process lies in the robust and widely applicable Schotten-Baumann reaction, a reliable method for the N-acylation of amines. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present relevant data for the successful synthesis, purification, and characterization of the target compound.
Introduction
This compound, with the chemical formula C₁₁H₁₄ClNO, is an organic compound featuring a tertiary amide functional group.[1][2] Its structural significance lies in its role as a precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] The strategic introduction of the pivaloyl group can serve as a protective measure for the amino group on the chloroaniline moiety or as an integral structural component contributing to the biological activity of a final product. The presence of the chlorine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions.
The Synthetic Pathway: A Schotten-Baumann Approach
The most direct and efficient pathway for the synthesis of this compound is the N-acylation of 4-chloroaniline with pivaloyl chloride. This transformation is classically achieved under Schotten-Baumann conditions.[3][4][5] This reaction, first described by Carl Schotten and Eugen Baumann in the late 19th century, involves the reaction of an amine with an acyl chloride in the presence of a base.[3][5]
Mechanistic Insights
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This initial attack forms a tetrahedral intermediate.[4][6]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Proton Abstraction: The resulting protonated amide is then deprotonated by a base, typically an aqueous solution of sodium hydroxide, to yield the final this compound and neutralize the hydrochloric acid generated during the reaction.[3][5] This neutralization is crucial as it drives the reaction to completion.
The use of a two-phase solvent system, consisting of an organic solvent (like toluene or dichloromethane) and water, is a hallmark of the Schotten-Baumann reaction.[3] The reactants and the product remain in the organic phase, while the base resides in the aqueous phase to neutralize the acid byproduct.[3]
Experimental Protocol
The following protocol is adapted from a documented industrial synthesis and provides a reliable method for obtaining this compound in high yield.[7]
Materials and Reagents
-
4-Chloroaniline
-
Pivaloyl chloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Methanol
-
Water
Equipment
-
Reaction flask equipped with a stirrer and a dropping funnel
-
Cooling bath (ice-water or other)
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a suitable reaction flask, dissolve 4-chloroaniline (1.0 equivalent) in toluene (approximately 4 volumes relative to the amine).
-
Preparation of the Aqueous Base: Prepare a solution of sodium hydroxide (1.15 equivalents) in water (approximately 1.2 times the volume of NaOH).
-
Reaction Setup: Add the aqueous sodium hydroxide solution to the solution of 4-chloroaniline in toluene.
-
Cooling: Cool the reaction mixture to approximately 15°C using a cooling bath.
-
Addition of Acyl Chloride: Slowly add pivaloyl chloride (1.2 equivalents) to the stirred reaction mixture via a dropping funnel, ensuring the reaction temperature is maintained below 40°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a temperature between 25-35°C for 1 hour.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to -10°C for 2 hours to facilitate precipitation of the product.
-
Purification: Collect the solid product by filtration and wash it with a 10% aqueous methanol solution.
-
Drying: Dry the purified this compound to a constant weight.
Process Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Quantitative Data and Characterization
The described synthetic protocol is highly efficient, affording the desired product in excellent yield.
| Parameter | Value | Reference |
| Yield | 98% | [7] |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| Purity | >95% | [1][2] |
Expected Characterization Data
While specific spectra for this compound are not provided in the search results, the following are the expected key features based on its structure and data from analogous compounds:
-
¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons of the 4-chlorophenyl group, a singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the amide N-H proton.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the amide, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the 4-chlorophenyl ring.
-
IR Spectroscopy: The IR spectrum should display a strong absorption band for the C=O stretching of the amide group (typically in the range of 1630-1680 cm⁻¹) and a band for the N-H stretching vibration (around 3300 cm⁻¹).
-
Melting Point: As a solid crystalline compound, this compound will have a distinct melting point which can be used as an indicator of purity.
Safety Considerations
-
4-Chloroaniline: This starting material is toxic and a possible carcinogen. It can be absorbed through the skin.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Work should be conducted in a well-ventilated fume hood.
-
Pivaloyl Chloride: This reagent is corrosive and reacts with moisture.[9] It should be handled with care in a fume hood, and exposure to skin and respiratory tract should be avoided.
-
Sodium Hydroxide: NaOH is a corrosive base. Contact with skin and eyes should be avoided.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction of 4-chloroaniline and pivaloyl chloride is a highly efficient and well-established method. The procedure offers a high yield and a straightforward work-up, making it suitable for both laboratory and industrial scale production. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions, researchers can reliably produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 5. Schotten-Baumann_reaction [chemeurope.com]
- 6. jk-sci.com [jk-sci.com]
- 7. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 8. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 9. CN1304353C - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
N-(4-chlorophenyl)pivalamide: An Analysis of its Synthetic Utility and the Biological Mechanisms of its Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)pivalamide is a distinct organic compound primarily recognized for its role as a precursor and intermediate in organic synthesis.[1] While direct studies elucidating a specific biological mechanism of action for this compound itself are not extensively detailed in current literature, significant insights can be drawn from the analysis of its more complex derivatives. This guide provides a comprehensive review of the known chemical properties of this compound and explores the well-documented biological activities of related pivalamide-containing scaffolds. Specifically, we will delve into the multi-target enzyme inhibition demonstrated by a key derivative, N-((4-acetylphenyl) carbamothioyl) pivalamide, offering a potential framework for understanding the therapeutic possibilities of this chemical class.
Introduction to this compound
This compound, also known as 4-Chloropivalanilide, is an amide featuring a pivaloyl group attached to a 4-chloroaniline moiety.[2] Its chemical formula is C11H14ClNO, and it has a molecular weight of 211.69 g/mol .[1][3] The compound's structure, characterized by the sterically demanding tert-butyl group from pivalic acid, makes it a valuable building block in synthetic chemistry.[4][5] While its primary application is in laboratory research and the synthesis of other organic compounds, the biological activities of compounds built upon this scaffold are of significant interest to the drug development community.[1][2][6]
Synthetic Utility and Chemical Profile
The principal role of this compound described in the literature is that of a synthetic precursor.[1] Pivalamide-containing structures are recognized as versatile synthons for creating nitrogen-containing heterocycles and other complex molecules with potential pharmacological activity.[5] The tert-butyl group is a key structural feature that can influence molecular packing and guide the formation of specific supramolecular assemblies.[5]
One notable chemical reaction mechanism associated with the compound involves radical chain reactions, where it has demonstrated good selectivity towards tert-butyl radicals over benzene radicals.[1] This property underscores its utility in specific, controlled organic synthesis protocols.
Mechanism of Action: Insights from Pivalamide Derivatives
While the direct biological targets of this compound are not established, compelling evidence of potent bioactivity comes from studies on its derivatives. A prominent example is N-((4-acetylphenyl) carbamothioyl) pivalamide , which has been identified as a multi-target-directed ligand.[7]
Multi-Target Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Research has demonstrated that N-((4-acetylphenyl) carbamothioyl) pivalamide exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for regulating neurotransmission.
-
Core Mechanism: AChE is the primary enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these pivalamide derivatives increase the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[4] This mechanism is a cornerstone for therapies targeting neurological disorders characterized by cholinergic deficits.
Molecular docking studies were performed to elucidate the binding orientation of the derivative with its target enzymes, corroborating the experimental findings.[7] The studies revealed strong interactions with both AChE and BChE.[7]
Data Presentation: Binding Energies of a Pivalamide Derivative
The following table summarizes the quantitative data from molecular docking studies, indicating the binding affinity of N-((4-acetylphenyl) carbamothioyl) pivalamide to its enzymatic targets.[7]
| Target Enzyme | Binding Energy (kcal/mol) |
| Acetylcholinesterase (AChE) | -7.5 |
| Butyrylcholinesterase (BChE) | -7.6 |
Visualization: Cholinergic Synapse Inhibition Pathway
The following diagram illustrates the general mechanism of cholinergic signaling and the point of intervention by an inhibitory pivalamide derivative, such as N-((4-acetylphenyl) carbamothioyl) pivalamide.
Caption: Inhibition of AChE by a pivalamide derivative in the synaptic cleft.
Experimental Protocols: Investigating Enzyme Inhibition
To validate the inhibitory potential of this compound or its novel derivatives, a standardized in-vitro enzyme inhibition assay is required.
Protocol: Spectrophotometric Assay for AChE Inhibition (Ellman's Method)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of AChE activity (IC50).
-
Materials:
-
Acetylcholinesterase (e.g., from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and positive control (e.g., Donepezil)
-
96-well microplate and spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
In a 96-well plate, add 25 µL of each compound dilution.
-
Add 50 µL of phosphate buffer and 25 µL of AChE enzyme solution to each well.
-
Incubate the mixture for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate (ATCI) solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a well-defined chemical entity used in organic synthesis.[1] While its own biological mechanism of action has not been a primary focus of investigation, the potent and specific activities of its derivatives, particularly as cholinesterase inhibitors, are well-documented. This suggests that the pivalamide scaffold is a promising starting point for designing new pharmacologically active compounds.
Future research should focus on systematically evaluating this compound and its simple analogues in a battery of biological assays, including the cholinesterase inhibition assays described. Such studies would clarify whether the core molecule possesses intrinsic inhibitory activity or if it serves purely as a foundational scaffold for more complex, active derivatives.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 3. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)pivalamide and its Derivatives
This guide provides a comprehensive technical overview of the known and potential biological activities of N-(4-chlorophenyl)pivalamide. While direct research on this specific molecule is limited, this document delves into the activities of structurally related compounds, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the broader class of N-(4-chlorophenyl)amides, we can infer potential therapeutic avenues and guide future research into this promising chemical scaffold.
Introduction to this compound
This compound, with the chemical formula C₁₁H₁₄ClNO, is an organic compound featuring a tertiary amide functional group.[1][2] It is primarily recognized as a precursor in the synthesis of other organic compounds, including fluorinated esters and amides.[1] Its synthesis often involves radical chain reactions, and it demonstrates good selectivity towards tert-butyl radicals over benzene radicals.[1]
Chemical Properties:
| Property | Value |
| Molecular Weight | 211.69 g/mol [1][2] |
| Chemical Formula | C₁₁H₁₄ClNO[1][2] |
| Appearance | White to light yellow powder/crystal[3] |
| Purity | >98%[3] |
| Solubility | Miscible in methanol[3] |
While its primary application to date has been in synthetic chemistry, the structural motifs within this compound are present in a variety of biologically active molecules. This suggests that the core compound may possess untapped therapeutic potential.
Inferred Biological Activity from Structurally Related Compounds
The exploration of derivatives and structurally similar compounds provides a clearer picture of the potential biological activities of the N-(4-chlorophenyl)amide scaffold. Key areas of activity include enzyme inhibition, anticancer properties, and antimicrobial effects.
Enzyme Inhibition
Derivatives of pivalamide and other N-phenylamides have demonstrated significant inhibitory activity against a range of enzymes.
A notable example is N-((4-acetylphenyl)carbamothioyl)pivalamide, a derivative that has been investigated as a multi-target-directed ligand.[4] This compound exhibited potent inhibition of several enzymes, as detailed in the table below.
Enzyme Inhibition by N-((4-acetylphenyl)carbamothioyl)pivalamide: [4]
| Enzyme | Inhibition Activity | IC₅₀ Value |
| Butyrylcholinesterase (BChE) | ~85% | 30.9 ppm |
| Acetylcholinesterase (AChE) | ~85% | 26.23 ppm |
| Urease | 73.8% | 91.5 ppm |
| α-Amylase | 57.9% | 160.33 ppm |
The inhibitory action of these compounds is often attributed to their ability to bind to the active sites of enzymes, a process that can be explored through molecular docking studies.[4] For instance, the interaction of N-((4-acetylphenyl)carbamothioyl)pivalamide with the active sites of AChE and BChE involves hydrogen bonding and other non-covalent interactions.[4]
Furthermore, N-phenylsulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase isoenzymes (CA I and CA II) and cholinesterases (AChE and BChE).[5] This highlights the potential of the N-phenylamide scaffold in designing inhibitors for enzymes implicated in diseases such as glaucoma, cancer, and Alzheimer's disease.[5]
Another area of interest is the inhibition of kinases. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to exhibit low micromolar activity against the kinase AKT2/PKBβ, a key player in oncogenic pathways in glioma.[6]
The following diagram illustrates a generalized workflow for screening compounds for enzyme inhibitory activity.
Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
Anticancer and Cytotoxic Activity
The N-phenylbenzamide scaffold is a recognized starting point for the development of novel anticancer agents.[7] Analogs of N-(4-Bromophenyl)-4-chlorobenzamide have demonstrated cytotoxic potential against a variety of cancer cell lines.[7] This suggests that this compound and its derivatives could also exhibit cytotoxic activity.
The primary method for assessing cytotoxicity in these studies is the MTT assay.[7][8][9] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[7][8]
Cytotoxicity of N-phenylbenzamide Derivatives: [7]
| Compound | Cell Line (Cancer Type) | IC₅₀/GI₅₀ (µM) |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 |
| HeLa (Cervical) | 9.3 | |
| MCF-7 (Breast) | 8.9 | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 |
| NCI-H23 (Lung) | 13.97 | |
| MDAMB-231 (Breast) | 11.35 | |
| MCF-7 (Breast) | 11.58 | |
| A-549 (Lung) | 15.77 |
Phenylacetamide derivatives have also been shown to be highly effective against cancer cells by inducing apoptosis.[9] This is achieved through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity.[9]
The anti-glioma activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles further supports the anticancer potential of this scaffold.[6] One compound, in particular, inhibited the formation of 3D neurospheres in primary patient-derived glioma stem cells and exhibited potent EC₅₀ values against glioblastoma cell lines.[6] Importantly, this compound showed significantly less cytotoxicity against non-cancerous cells.[6]
Below is a diagram illustrating the experimental workflow for assessing the cytotoxic and pro-apoptotic activity of a compound.
Caption: Experimental workflow for evaluating cytotoxicity and apoptosis.
Antimicrobial Activity
The N-(4-chlorophenyl) moiety is also found in compounds with antimicrobial properties. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and tested for their in vitro antifungal activity against pathogenic fungal strains.[10] Some of these compounds also exhibited interesting activity against Mycobacterium tuberculosis.[10]
Additionally, a study of novel chlorinated N-arylcinnamamides, which share the N-aryl amide structure, demonstrated activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from methodologies used in the evaluation of N-phenylbenzamide and phenylacetamide derivatives.[7][8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Preparation: Prepare logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test compound in the appropriate cell culture medium.[8]
-
Treatment: Remove the old medium from the wells and add the prepared compound solutions. Incubate for 48-72 hours.[8]
-
MTT Addition: After incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3 hours.[8][9]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value.
Future Directions and Conclusion
While direct biological data on this compound is scarce, the evidence from structurally related compounds strongly suggests that this chemical scaffold is a promising starting point for the development of new therapeutic agents. The N-phenylamide core is present in molecules with demonstrated activity as enzyme inhibitors and anticancer agents.
Future research should focus on the systematic evaluation of this compound and its novel derivatives for a range of biological activities. High-throughput screening against various enzyme panels and cancer cell lines would be a logical first step. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the potency and selectivity of any identified lead compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. britiscientific.com [britiscientific.com]
- 4. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-(4-chlorophenyl)pivalamide (CAS 65854-91-3)
Abstract: This document provides a comprehensive technical overview of N-(4-chlorophenyl)pivalamide, CAS number 65854-91-3. It is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the molecule's physicochemical properties, analytical characterization, synthesis protocols, and its role as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction and Molecular Overview
This compound, also known as 4'-Chloropivaloanilide, is a tertiary amide that serves as a crucial building block in organic synthesis.[1][2] Structurally, it combines a 4-chloroaniline core with a pivaloyl group. The presence of the chloro-substituent on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor for various target compounds.[3] Furthermore, the pivaloyl group, with its bulky tert-butyl moiety, provides considerable steric hindrance.[3] This steric shield can be strategically employed in multi-step syntheses to direct reactions to other sites or to enhance the stability of the final product.[3] Its primary utility lies in its application as an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[3][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, storage, and application in synthesis. These characteristics are summarized below.
Chemical Structure
Caption: 2D structure of this compound.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 65854-91-3 | [5][6] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1][5] |
| Appearance | White to light yellow powder or crystal | [3][7] |
| Purity | Typically >95% - 98% | [1][8] |
| Melting Point | 150.0 to 154.0 °C | [9] |
| Solubility | Soluble in organic solvents like methanol; generally insoluble in water. | [3][7] |
| Storage | Store sealed in a dry place at 2-8°C. | [5][7] |
Synthesis Protocol and Rationale
The most direct and common method for synthesizing this compound is the acylation of 4-chloroaniline with pivaloyl chloride. This is a classic example of nucleophilic acyl substitution.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amine group of 4-chloroaniline on the electrophilic carbonyl carbon of pivaloyl chloride. The nitrogen's lone pair of electrons initiates the bond formation, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A base (often a tertiary amine like triethylamine or pyridine, or an excess of the starting aniline) is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is adapted from a similar synthesis of N-(4-Methoxyphenyl)pivalamide and represents a standard procedure for this type of transformation.[10]
-
Preparation: To a solution of 4-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer, add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Reaction: Cool the mixture in an ice bath to 0°C. Add pivaloyl chloride (1.05 equivalents) dropwise via a syringe over 10-15 minutes. The choice to add the acyl chloride slowly is crucial to control the exotherm of the reaction and prevent side-product formation.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl (to remove excess base and aniline), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a crystalline solid.
Analytical Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.[13]
-
N-H Stretch: A sharp absorption band is expected around 3300 cm⁻¹.
-
C-H Stretch (Aliphatic/Aromatic): Absorptions just below 3000 cm⁻¹ for the tert-butyl group and just above 3000 cm⁻¹ for the aromatic ring.[14]
-
C=O Stretch (Amide I): A strong, prominent band typically appears in the region of 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A band is expected around 1530-1550 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically 1000-1100 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be clean and diagnostic. A large singlet integrating to 9 protons (9H) will be present around δ 1.3 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group. The aromatic region (δ 7.0-7.5 ppm) will show two doublets, each integrating to 2 protons (2H), characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amide N-H proton will also be visible, typically downfield (δ 7.5-8.5 ppm).
-
¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon (~176 ppm), distinct signals for the aromatic carbons (four expected, two of which will be quaternary), and signals for the quaternary and methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 211 and a characteristic (M+2)⁺ peak at m/z 213 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[15] Common fragmentation would involve the loss of the tert-butyl group.
-
Applications in Research and Development
This compound is not typically an end-product but rather a key intermediate. Its value stems from the combination of the synthetically versatile chloro-substituted phenyl ring and the sterically demanding pivaloyl protecting group.
-
Pharmaceutical Synthesis: Amide-containing compounds are ubiquitous in medicinal chemistry. This molecule can serve as a starting point for creating more complex drug candidates. The 4-chlorophenyl moiety is present in numerous biologically active compounds, and modifying the amide or the ring can lead to new derivatives with potential therapeutic effects.[16][17] For instance, related N-aryl amides have been investigated for antimicrobial and antiproliferative activities.[18]
-
Agrochemical Development: The synthesis of novel pesticides and herbicides often involves chlorinated aromatic structures. This compound can be a precursor in the development of new agrochemicals, where the specific substitution pattern is tuned to achieve desired biological activity and environmental stability.[3]
-
Material Science: Organic molecules with defined structures are used in the development of new materials. While less common, amide derivatives can be explored for applications in polymers or as ligands in coordination chemistry.
Safety, Handling, and Storage
Working with this compound requires adherence to standard laboratory safety protocols. The information below is synthesized from available Safety Data Sheets (SDS) for this and structurally similar compounds.[19][20]
Hazard Identification
While a specific, universally adopted GHS classification for this exact compound is not consistently reported, related chloroanilides are classified with the following hazards.[9][20] Users must consult the specific SDS from their supplier.
| Hazard Class | GHS Statement |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Precautionary Measures and PPE
Caption: Recommended safety and handling workflow.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[9]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5][19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.
Conclusion
This compound (CAS 65854-91-3) is a well-defined organic compound whose value lies not in its direct application, but in its role as a versatile synthetic intermediate. The interplay between its chloro-substituted aromatic ring and the sterically bulky pivaloyl group provides chemists with a tool for constructing more complex molecular architectures. A thorough understanding of its synthesis, properties, and handling protocols, as outlined in this guide, is essential for its effective and safe use in the research and development of new chemical entities in the pharmaceutical, agrochemical, and material science fields.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4'-Chloropivaloanilide | 65854-91-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. CAS 65854-91-3: N-Pivaloyl-p-chloroaniline | CymitQuimica [cymitquimica.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. britiscientific.com [britiscientific.com]
- 8. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 9. 4'-Chloropivaloanilide | 65854-91-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 65854-91-3|this compound|BLD Pharm [bldpharm.de]
- 12. 65854-91-3|this compound| Ambeed [ambeed.com]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Butanamide, N-(4-chlorophenyl)-3-oxo- [webbook.nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. fishersci.com [fishersci.com]
- 20. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure of N-(4-chlorophenyl)pivalamide
Foreword: In the exacting fields of chemical research and pharmaceutical development, a molecule's structure is the Rosetta Stone that unlocks its potential. This document provides a detailed technical exploration of N-(4-chlorophenyl)pivalamide, a compound whose structural motifs are of significant interest. We will delve into the causality behind its synthesis and the logic of its structural elucidation, offering field-tested insights for the practicing researcher and drug development professional. This guide is structured not as a rigid template, but as a narrative that logically unfolds the story of this molecule.
Introduction: Significance and Context of this compound
This compound, also known by synonyms such as 4-Chloropivalanilide, is an N-aryl amide of notable interest.[1] N-aryl amides are a critical class of compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and bioactive molecules.[2] The structure of this compound is characterized by a para-chlorinated phenyl ring linked via an amide bond to a bulky pivaloyl group (tert-butyl carbonyl).
This specific combination of functional groups imparts distinct physicochemical properties. The chlorine atom, an electron-withdrawing halogen, modulates the electronic character of the aromatic system and can engage in specific intermolecular interactions. The sterically hindered pivaloyl group enhances metabolic stability by sterically shielding the amide bond from enzymatic cleavage, a common strategy in drug design. Understanding the precise three-dimensional arrangement and electronic landscape of this molecule is therefore essential for predicting its reactivity, biological activity, and material properties. Its molecular formula is C₁₁H₁₄ClNO with a molecular weight of approximately 211.69 g/mol .[3][4]
Synthesis and Purification: A Self-Validating Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of 4-chloroaniline with pivaloyl chloride.[5][6] This method is robust, high-yielding, and allows for straightforward purification.
Rationale for Experimental Design
The choice of reagents and conditions is dictated by fundamental principles of organic reactivity.
-
Nucleophile (4-Chloroaniline): The nitrogen atom of the aniline derivative possesses a lone pair of electrons, rendering it nucleophilic. While the para-chloro substituent is weakly deactivating, the nitrogen remains sufficiently reactive to attack the electrophilic carbonyl carbon of the acyl chloride.
-
Electrophile (Pivaloyl Chloride): Pivaloyl chloride is a highly reactive acylating agent.[6][7][8] The carbonyl carbon is rendered highly electrophilic by the adjacent electron-withdrawing chlorine and oxygen atoms, making it an excellent substrate for nucleophilic attack.[6]
-
Base and Solvent System: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid, preventing the protonation of the starting aniline which would render it non-nucleophilic and halt the reaction. Common choices include pyridine (acting as both solvent and base) or a non-nucleophilic tertiary amine like triethylamine in an inert solvent such as dichloromethane (DCM).[9] An alternative patented process utilizes aqueous sodium hydroxide in a biphasic toluene/water system.[5]
Experimental Workflow: Step-by-Step Methodology
The following protocol represents a standard laboratory-scale synthesis.
-
Reaction Setup: A solution of 4-chloroaniline (1.0 equivalent) in a suitable solvent (e.g., anhydrous DCM or toluene) is prepared in a flask under an inert atmosphere and cooled to 0-15°C.[5]
-
Base Addition: A slight excess of a base, such as triethylamine (1.1 equivalents) or aqueous NaOH (1.15 equivalents), is added to the solution.[5]
-
Acylation: Pivaloyl chloride (1.1-1.2 equivalents) is added dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.[5]
-
Reaction Monitoring: The reaction is allowed to proceed for 1-4 hours, often warming to room temperature. Progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.[5]
-
Workup and Purification: Upon completion, the reaction is quenched with water or a dilute acid wash to remove the amine salt. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent (e.g., aqueous methanol) to yield pure this compound.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The definitive molecular structure is confirmed through a combination of modern spectroscopic techniques. Each method provides complementary information, leading to an unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak: The expected molecular weight for C₁₁H₁₄ClNO is 211.69 g/mol .[3][4] High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]+• or [M+H]+) corresponding to this mass.
-
Isotopic Signature: A crucial piece of evidence is the isotopic pattern for chlorine. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will display a characteristic pair of peaks for any chlorine-containing fragment, [M]+• and [M+2]+•, with a relative intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint."
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Structural Interpretation |
| N-H Stretch | ~3300 cm⁻¹ | A sharp absorption in this region is indicative of the stretching vibration of the N-H bond in the secondary amide. |
| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the tert-butyl group. |
| C-H Stretch (Aromatic) | >3000 cm⁻¹ | Weak absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[10] |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ | A very strong, sharp peak in this region is the hallmark of the carbonyl (C=O) stretching vibration of the amide group.[10] |
| N-H Bend (Amide II) | ~1530 cm⁻¹ | This strong band arises from a combination of N-H bending and C-N stretching, characteristic of secondary amides. |
| C=C Stretch (Aromatic) | ~1600, ~1490 cm⁻¹ | Multiple sharp bands in this region confirm the presence of the benzene ring.[10] |
| C-H Bend (Aromatic) | ~825 cm⁻¹ | A strong out-of-plane bending vibration in this area is highly indicative of 1,4-disubstitution (para) on a benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR Spectroscopy:
-
~1.3 ppm (s, 9H): A sharp singlet integrating to nine protons is characteristic of the nine equivalent methyl protons of the sterically shielded tert-butyl group.
-
~7.3-7.6 ppm (m, 4H): The four protons on the para-substituted benzene ring will appear in this region. Due to the symmetry, they typically present as two distinct sets of doublets (an AA'BB' system), each integrating to two protons.
-
~7.5-8.5 ppm (br s, 1H): A broad singlet corresponding to the amide (N-H) proton. Its chemical shift can be variable and is often concentration and solvent-dependent.
-
-
¹³C NMR Spectroscopy:
-
~27 ppm (CH₃): A signal for the three equivalent methyl carbons of the tert-butyl group.
-
~40 ppm (C): The quaternary carbon of the tert-butyl group.
-
~120-140 ppm (Ar-C): Four signals are expected for the aromatic carbons. Two will be for the protonated carbons (CH) and two for the quaternary carbons (C-Cl and C-N).
-
~176 ppm (C=O): A signal far downfield, characteristic of the amide carbonyl carbon.
-
Visualizing the Molecular Connectivity
Caption: Logical relationship between the core structural components of the molecule.
Conclusion: An Integrated Structural Perspective
The molecular structure of this compound is definitively established through a logical and self-validating process. A reliable synthetic route, primarily the acylation of 4-chloroaniline, provides the material for analysis.[5] Subsequent characterization by a suite of spectroscopic techniques—mass spectrometry to confirm molecular weight and chlorine presence, IR spectroscopy to identify key functional groups (amide, aromatic ring), and NMR spectroscopy to map the precise C-H framework—provides a comprehensive and cross-verified structural assignment. This in-depth understanding is the non-negotiable starting point for any researcher, scientist, or drug development professional aiming to utilize this molecule for advanced applications.
References
- 1. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. grokipedia.com [grokipedia.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Solubility of N-(4-chlorophenyl)pivalamide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of N-(4-chlorophenyl)pivalamide, a compound of interest in chemical synthesis and potentially in drug discovery. Given the limited publicly available quantitative solubility data for this specific molecule, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile accurately. We will delve into the known physicochemical properties, the critical factors influencing solubility, and provide step-by-step methodologies for both thermodynamic and kinetic solubility assays.
Introduction to this compound and the Critical Role of Solubility
This compound, with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol , is an organic compound featuring a tertiary amide functional group.[1] It is recognized as a precursor in the synthesis of other organic compounds, such as fluorinated esters and amides.[1] In the context of drug discovery and development, understanding the solubility of a compound is a cornerstone of its developability profile. Poor solubility can significantly hinder preclinical and clinical development, leading to issues with formulation, bioavailability, and ultimately, therapeutic efficacy. Therefore, a thorough characterization of the solubility of this compound is paramount for any research or development program involving this molecule.
Physicochemical Properties Influencing Solubility
While specific experimental data for this compound is not extensively reported, we can infer some of its expected properties based on its structure and data from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | N-(4-chlorophenyl)acetamide (Analogue) | Pivalamide (Parent Amide) |
| Molecular Formula | C₁₁H₁₄ClNO[1] | C₈H₈ClNO | C₅H₁₁NO |
| Molecular Weight | 211.69 g/mol [1] | 169.61 g/mol | 101.15 g/mol |
| Appearance | White to light yellow powder/crystal[2] | Solid, white or light brown powder[3] | Not specified |
| Melting Point | Not reported | 178-179 °C[3] | 154-157 °C[4] |
| Boiling Point | Not reported | 333 °C[3] | 212 °C[4] |
| logP (Lipophilicity) | Not reported | 2.12[3] | Not reported |
| pKa | Not reported | Not reported | Not reported |
| Qualitative Solubility | Miscible in methanol[2] | Practically insoluble in cold water; readily soluble in alcohol and ether[3] | Not specified |
The lipophilicity, indicated by the octanol-water partition coefficient (logP), is a critical determinant of aqueous solubility. The logP of 2.12 for the closely related N-(4-chlorophenyl)acetamide suggests that this compound is also likely to be a lipophilic compound with limited aqueous solubility.[3] The melting point of a compound is indicative of the strength of its crystal lattice, which must be overcome for dissolution to occur. The high melting point of the acetamide analogue suggests that this compound is likely a solid at room temperature with a significant crystal lattice energy.[3]
The amide group in this compound is not expected to be significantly ionizable under physiological pH ranges, and therefore its solubility is unlikely to be heavily pH-dependent.
Experimental Determination of Solubility
The two primary methods for determining the solubility of a compound are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay. The choice between these assays depends on the stage of research and the specific question being addressed.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration of the compound that can be dissolved in a solvent at a given temperature when the solid and dissolved forms are in equilibrium. This is the "gold standard" for solubility measurement and is crucial for formulation and development. The most common method for determining thermodynamic solubility is the shake-flask method .
Caption: Workflow for the shake-flask method to determine thermodynamic solubility.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or various organic solvents). The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound no longer increases).
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Filter the solution using a low-binding filter (e.g., a 0.22 µm PVDF filter).
-
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant or filtrate.
-
Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A standard calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.
-
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves and whether it remains in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for high-throughput screening of compounds. The kinetic solubility is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.
Caption: Workflow for determining kinetic solubility.
-
Preparation of Compound Solution:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Addition to Aqueous Buffer:
-
In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4). The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.
-
-
Detection and Quantification:
-
Nephelometry: The formation of a precipitate can be detected by measuring the light scattering of the solution using a nephelometer. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
-
Filtration/Centrifugation and UV/LC-MS Analysis: Alternatively, the plate can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the clear solution is then quantified using UV-Vis spectroscopy or LC-MS.
-
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound, and these should be carefully controlled during experimental determination:
-
Solvent: The choice of solvent will have the most significant impact on solubility. As a lipophilic compound, this compound is expected to have higher solubility in organic solvents compared to aqueous solutions.
-
Temperature: For most solid compounds, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during solubility experiments.
-
pH: While the amide group is generally neutral, extreme pH values could potentially lead to hydrolysis over long incubation times, which could affect the measured solubility. For most applications, determining solubility at physiological pH (7.4) is most relevant.
-
Solid-State Properties: The crystalline form (polymorph) of the solid compound can significantly impact its solubility. The most stable crystalline form will have the lowest solubility. It is good practice to characterize the solid form of the compound used in solubility studies.
Data Interpretation and Application
The obtained solubility data for this compound will be invaluable for:
-
Early Drug Discovery: Kinetic solubility data can be used to rank and select compounds with favorable properties for further investigation.
-
Formulation Development: Thermodynamic solubility data in various solvents and co-solvent systems is essential for developing appropriate formulations for in vitro and in vivo studies.
-
Biopharmaceutical Classification System (BCS): The aqueous solubility of a drug substance is a key parameter in the BCS, which helps to predict its in vivo performance.
-
Chemical Synthesis: Understanding the solubility in different organic solvents can aid in the optimization of reaction conditions and purification processes.[1]
Conclusion
While direct quantitative solubility data for this compound is sparse in the public domain, this guide provides the necessary theoretical background and detailed, actionable experimental protocols for researchers to generate this critical data. By carefully performing and interpreting the results from thermodynamic and kinetic solubility assays, scientists and drug development professionals can gain a comprehensive understanding of the solubility profile of this compound, enabling informed decisions in their research and development endeavors.
References
An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-chlorophenyl)pivalamide
This guide provides a detailed technical overview of the spectroscopic characterization of N-(4-chlorophenyl)pivalamide, a compound of interest in chemical synthesis and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques.
Introduction to this compound and its Structural Analysis
This compound, with the chemical formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol , is a member of the pivalamide class of compounds.[1][3] Its structure, featuring a pivaloyl group attached to a 4-chloroaniline moiety, presents distinct features that are readily identifiable through spectroscopic analysis. Understanding the precise spectral signatures of this compound is paramount for quality control, reaction monitoring, and metabolic studies.
This guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound. While publicly available experimental spectra are limited, this document will provide a robust framework based on established principles and data from analogous structures to predict and interpret the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.
Molecular Structure and Atom Numbering
For clarity in the following spectral assignments, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (C9, C10, C11-H) | 1.2 - 1.4 | Singlet (s) | 9H |
| Aromatic (C2, C6-H) | 7.4 - 7.6 | Doublet (d) | 2H |
| Aromatic (C3, C5-H) | 7.2 - 7.4 | Doublet (d) | 2H |
| Amide (N1-H) | 7.5 - 8.5 | Singlet (s, broad) | 1H |
Causality Behind Assignments:
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet. Its upfield chemical shift is characteristic of aliphatic protons.
-
Aromatic Protons: The protons on the chlorophenyl ring are in a para-substituted system. This gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the amide group (C2, C6-H) are expected to be slightly downfield compared to the protons meta to the amide group (C3, C5-H) due to the electron-withdrawing nature of the amide.
-
Amide Proton: The amide proton signal is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (C9, C10, C11) | 27 - 29 |
| Quaternary (C8) | 39 - 41 |
| Aromatic (C3, C5) | 128 - 130 |
| Aromatic (C2, C6) | 120 - 122 |
| Aromatic (C4) | 128 - 132 |
| Aromatic (C1) | 137 - 139 |
| Carbonyl (C7) | 176 - 178 |
Causality Behind Assignments:
-
Aliphatic Carbons: The carbons of the tert-butyl group and the quaternary carbon will appear in the upfield region of the spectrum, which is typical for sp³ hybridized carbons.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (110-160 ppm). The carbon attached to the chlorine atom (C4) and the carbon attached to the nitrogen atom (C1) are expected to be deshielded. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of the substituents.
-
Carbonyl Carbon: The carbonyl carbon of the amide group is significantly deshielded and will appear far downfield, typically above 170 ppm.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Amide I) | 1660 - 1700 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 700 - 850 | Strong |
Causality Behind Assignments:
-
N-H and C=O Stretches: The presence of a secondary amide is confirmed by the characteristic N-H stretching vibration and the strong C=O (Amide I) stretching band. The N-H bending (Amide II) band further supports this assignment.
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic protons.
-
Aromatic and C-Cl Stretches: The C=C stretching vibrations are indicative of the benzene ring, and a strong absorption in the lower wavenumber region will correspond to the C-Cl stretch.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) and Corresponding Fragments
| m/z | Fragment Ion |
| 211/213 | [M]⁺ (Molecular Ion) |
| 155/157 | [M - C₄H₉]⁺ |
| 127/129 | [ClC₆H₄NH₂]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
| 85 | [C₅H₉O]⁺ |
| 57 | [C₄H₉]⁺ |
Causality Behind Fragmentation:
-
Molecular Ion: The molecular ion peak will appear as a doublet at m/z 211 and 213 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
-
Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. Loss of the tert-butyl radical ([C₄H₉]⁺, m/z 57) would result in the fragment at m/z 155/157.
-
McLafferty Rearrangement: While less likely with a tert-butyl group, if a gamma-hydrogen were available, a McLafferty rearrangement could occur.
-
Other Fragmentations: Cleavage of the amide C-N bond can lead to the formation of the 4-chloroaniline radical cation at m/z 127/129 and the pivaloyl cation at m/z 85. Further fragmentation of the 4-chloroaniline radical cation can lead to the chlorophenyl cation at m/z 111/113.
Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS data acquisition and analysis.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural profile of the molecule. While this guide is based on predicted data due to the current lack of publicly available experimental spectra, the principles and expected values herein provide a solid foundation for researchers working with this compound. The detailed protocols and causal explanations for spectral features are designed to empower scientists to confidently acquire and interpret their own data, ensuring the integrity and quality of their research.
References
Discovery of N-(4-chlorophenyl)pivalamide
An In-Depth Technical Guide to N-(4-chlorophenyl)pivalamide: A Core Synthetic Building Block in Modern Chemical Research
Foreword for the Research Professional
This guide delves into the technical intricacies of this compound, a molecule that, while not a celebrated end-product, serves as a cornerstone in the synthesis of a diverse array of biologically active compounds. As senior application scientists, we recognize that the true value of many chemical entities lies not in their intrinsic properties, but in their potential as versatile intermediates. This document is structured to provide a comprehensive understanding of this compound, from its synthesis to its pivotal role in the discovery of novel fungicides, herbicides, insecticides, and therapeutic agents. We will explore the causality behind its use in various synthetic strategies and provide detailed protocols, positioning this guide as an essential resource for researchers engaged in the exploration of new chemical frontiers.
Physicochemical Properties and Identification
This compound is a tertiary amide that presents as a stable, crystalline solid under standard conditions. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| CAS Number | 65854-91-3 | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | Typically ≥95% | [1][2] |
| Synonyms | N-(4-chlorophenyl)-2,2-dimethylpropanamide, 4-Chloropivalanilide | [3] |
The Genesis of a Core Intermediate: Synthesis and Mechanism
The "discovery" of this compound is intrinsically linked to its utility as a synthetic precursor rather than a standalone active molecule. Its preparation is a straightforward yet elegant example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The most common and efficient synthesis involves the acylation of 4-chloroaniline with pivaloyl chloride.
Synthetic Protocol: Acylation of 4-Chloroaniline
This protocol is adapted from established industrial processes and provides a high-yield synthesis of this compound.
Materials:
-
4-Chloroaniline
-
Pivaloyl chloride
-
Sodium hydroxide (NaOH)
-
Toluene
-
Methanol
-
Water
-
Ice
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of aqueous sodium hydroxide. To this, add 4-chloroaniline followed by toluene.
-
Cooling: Cool the reaction mixture to approximately 15°C with constant stirring.
-
Acylation: Slowly add pivaloyl chloride to the mixture, ensuring the temperature does not exceed 40°C. The pivaloyl chloride acts as the acylating agent, introducing the bulky pivaloyl group.
-
Reaction Maintenance: After the addition is complete, maintain the reaction mixture at a temperature between 25-35°C for approximately one hour to ensure the reaction goes to completion.
-
Crystallization and Isolation: Cool the reaction mixture to -10°C for two hours to induce crystallization of the product.
-
Filtration and Washing: Filter the precipitate and wash it with a 10% aqueous methanol solution to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting white to light yellow crystalline solid to obtain this compound.
Yield: This process typically affords a high yield of the desired product, often around 98%.
Reaction Mechanism and Rationale
The synthesis of this compound is a classic Schotten-Baumann reaction. The sodium hydroxide plays a crucial role in deprotonating the amine group of 4-chloroaniline, thereby increasing its nucleophilicity. The resulting anilide anion then attacks the electrophilic carbonyl carbon of pivaloyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the stable amide product. The bulky tert-butyl group of the pivaloyl chloride sterically hinders the amide bond, contributing to the compound's stability.
Caption: Synthesis of this compound via Schotten-Baumann reaction.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons on the chlorophenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The amide proton will present as a singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic carbons will also have characteristic shifts, with the carbon attached to the chlorine atom being significantly influenced. The carbonyl carbon will appear at a downfield chemical shift.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration will also be present. Characteristic bands for the aromatic C-H and C=C stretching, as well as the C-Cl stretching, are also expected.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions.
The Role of this compound in Drug Discovery and Agrochemical Research
The true significance of this compound lies in its application as a versatile building block for the synthesis of a wide range of biologically active molecules. The pivaloyl group can serve as a protecting group for the amine, which can later be deprotected to allow for further functionalization. Alternatively, the entire this compound scaffold can be incorporated into a larger molecule.
Caption: Diverse applications of this compound as a synthetic intermediate.
Fungicide Development
The N-phenylamide substructure is a common feature in a number of fungicides. Research has shown that derivatives of this compound can be elaborated into potent inhibitors of fungal respiration, particularly targeting the succinate dehydrogenase (SDH) enzyme.[4] The pivalamide moiety can be modified or replaced to optimize the binding of the molecule to the active site of the enzyme.
Herbicide Innovation
In the field of agrochemicals, this compound serves as a key starting material for the synthesis of novel herbicides. For instance, it has been used in the development of new picolinic acid derivatives that exhibit potent herbicidal activity against a range of broadleaf weeds.[5] The chlorophenyl group is often crucial for the molecule's interaction with its biological target in the plant.
Insecticide Synthesis
The development of new classes of insecticides is critical to overcoming resistance to existing products. The N-(4-chlorophenyl) moiety is present in some modern insecticides. For example, derivatives of this compound have been utilized in the synthesis of novel anthranilic diamide insecticides, which act as potent modulators of insect ryanodine receptors.[6]
Medicinal Chemistry and Drug Discovery
Beyond agrochemicals, the this compound scaffold has been explored in medicinal chemistry. It has been incorporated into molecules designed as inhibitors of various enzymes, such as protein kinase B (PKB/Akt), which is a key target in cancer therapy.[7] The specific substitutions on the phenyl ring and modifications to the amide group are critical for achieving selectivity and potency against the desired biological target.
Conclusion and Future Outlook
This compound exemplifies the crucial role of foundational molecules in the engine of chemical innovation. While it may not be the final active ingredient, its robust and high-yield synthesis, coupled with its chemical versatility, makes it an invaluable tool for researchers in drug discovery and agrochemical development. The continued exploration of new reactions and modifications involving this intermediate will undoubtedly lead to the discovery of novel compounds with enhanced biological activities and improved safety profiles. As we continue to face challenges in human health and food security, the strategic use of such core building blocks will remain paramount in the quest for effective and sustainable solutions.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to N-(4-chlorophenyl)pivalamide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-chlorophenyl)pivalamide, also known as 4-chloropivalanilide, is a chemical compound belonging to the class of N-aryl amides.[1] Its structure, featuring a pivaloyl group attached to a 4-chloroaniline moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications, particularly in the realm of pharmaceutical development. The robust nature of the pivaloyl protecting group and the versatile reactivity of the chloro-substituted aromatic ring offer a platform for the synthesis of more complex molecules.[2][3]
Chemical Properties and Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₄ClNO | [4] |
| Molecular Weight | 211.69 g/mol | [4] |
| CAS Number | 65854-91-3 | [4] |
| Synonyms | 4-Chloropivalanilide, N-(4-chlorophenyl)-2,2-dimethylpropanamide | [1] |
| Purity | Typically ≥95% | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with pivaloyl chloride. This reaction is a standard method for amide bond formation and can be performed under various conditions. A common and efficient laboratory-scale protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-chloroaniline and pivaloyl chloride.
Materials:
-
4-chloroaniline
-
Pivaloyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or an inorganic base like sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, etc.)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equivalent) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.1-1.5 equivalents) to the solution. If using a liquid base like pyridine or triethylamine, it can be added directly. If using a solid base, it should be finely powdered.
-
Addition of Pivaloyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution via a dropping funnel. The slow addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for a designated period (typically 2-12 hours), monitoring its progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
If using a water-immiscible organic solvent like DCM, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture, particularly with the reactive pivaloyl chloride.
-
Use of Base: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Slow Addition at Low Temperature: Pivaloyl chloride is highly reactive and the acylation reaction is exothermic. Slow, cooled addition prevents overheating and potential side reactions.
-
Aqueous Work-up: The washing steps are critical for removing unreacted starting materials, the base, and its salt, leading to a purer crude product before final purification.
References
Unlocking the Therapeutic Potential of N-(4-chlorophenyl)pivalamide: A Technical Guide for Exploratory Research
Preamble: The Case for a Forgotten Molecule
In the vast landscape of chemical entities, many molecules remain relegated to the catalogues of suppliers, their potential unrealized and their biological activities unexplored. N-(4-chlorophenyl)pivalamide is one such compound. While its constituent parts—the pivalamide group and the 4-chloroaniline fragment—are well-represented in medicinal chemistry, the parent molecule itself is a virtual unknown. This guide posits that this compound is not merely a synthetic intermediate, but a promising scaffold for drug discovery. By deconstructing the known bioactivities of its structural relatives, we can construct a compelling, evidence-based rationale for its investigation in several key therapeutic areas. This document provides the strategic framework, experimental designs, and detailed protocols necessary to embark on this exploratory journey.
Section 1: Molecular Identity and Foundational Synthesis
This compound is a simple amide with the molecular formula C₁₁H₁₄ClNO.[1] Its structure is characterized by a sterically hindered tert-butyl group attached to the carbonyl carbon and a 4-chlorinated phenyl ring attached to the amide nitrogen.
| Property | Value | Source |
| CAS Number | 65854-91-3 | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][3] |
| Molecular Formula | C₁₁H₁₄ClNO | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Storage | Sealed in dry, 2-8°C | [2] |
The synthesis of this compound is straightforward, most commonly achieved via the acylation of 4-chloroaniline with pivaloyl chloride.[5] This reaction serves as a reliable and scalable route to obtain the high-purity material required for biological screening.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 4-chloroaniline and pivaloyl chloride.
Materials:
-
4-Chloroaniline
-
Pivaloyl chloride
-
Toluene
-
Aqueous Sodium Hydroxide (NaOH)
-
10% Aqueous Methanol
-
Crushed Ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of aqueous NaOH (1.15 mmol in 1.2 volumes of water), add 4-chloroaniline (1 mmol) in toluene (4 volumes).
-
Cool the reaction mixture to 15°C using an ice bath.
-
Slowly add pivaloyl chloride (1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 40°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, maintaining the temperature between 25-35°C.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to -10°C for 2 hours to facilitate precipitation.
-
Filter the resulting precipitate and wash the solid with cold 10% aqueous methanol.
-
Dry the solid under vacuum to afford this compound. A typical yield for this procedure is approximately 98%.[5]
Section 2: Deconstructing the Scaffold - A Rationale for Investigation
The therapeutic potential of this compound can be inferred from the established pharmacological roles of its two primary structural motifs.
-
The Pivalamide Moiety (tert-Butyl Carboxamide): The sterically demanding tert-butyl group is a valuable feature in drug design.[6] It can act as a "metabolic shield," sterically hindering enzymatic degradation of the amide bond, thereby increasing the compound's half-life. Furthermore, this bulky group can influence molecular conformation and promote specific intermolecular interactions, which is crucial for binding to biological targets.[4][6]
-
The N-(4-chlorophenyl) Moiety: This fragment is a common feature in a multitude of biologically active compounds. The chlorine atom at the para position significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier or microbial cell walls.[7][8] Derivatives containing this moiety have demonstrated a wide range of activities, including antimicrobial, antiviral, and analgesic effects.[9][10][11]
This confluence of metabolic stability from the pivalamide group and the proven bioactivity of the N-(4-chlorophenyl) fragment provides a strong logical foundation for investigating this compound as a novel therapeutic agent.
Section 3: Potential Research Area 1 - Neuromodulatory Activity
Hypothesis: Based on the demonstrated activity of pivalamide-containing acylthiourea derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, this compound represents a core scaffold that may possess intrinsic cholinesterase inhibitory activity.[12]
Cholinesterase inhibitors are critical for the treatment of neurological disorders such as Alzheimer's disease and myasthenia gravis, where they act to increase the levels of the neurotransmitter acetylcholine in the synaptic cleft.[4]
Experimental Workflow: Cholinesterase Inhibition Screening
The following workflow outlines the steps to validate this hypothesis.
Caption: Workflow for investigating cholinesterase inhibitory activity.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibition of AChE and BChE by this compound.
Materials:
-
Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in DMSO)
-
Donepezil or Galantamine (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of enzymes, substrates, and DTNB in the phosphate buffer.
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound.
-
Add 50 µL of the respective cholinesterase solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using the microplate reader.
-
The rate of reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Section 4: Potential Research Area 2 - Antiviral Activity against Hepatitis B Virus (HBV)
Hypothesis: The structurally related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated potent anti-HBV activity by upregulating the host antiviral protein APOBEC3G (A3G).[10][13] this compound, as a simpler analog sharing the core N-(4-chlorophenyl)amide structure, could serve as a novel scaffold for developing A3G-modulating anti-HBV agents.
This mechanism is highly desirable as it differs from current anti-HBV drugs and could be effective against drug-resistant HBV strains.[13]
Experimental Workflow: Anti-HBV and Mechanism of Action Studies
Caption: Workflow for evaluating anti-HBV activity and mechanism.
Protocol 3: In Vitro Anti-HBV Activity in HepG2.2.15 Cells
Objective: To assess the ability of this compound to inhibit HBV replication in a stable cell line.
Materials:
-
HepG2.2.15 cell line (stably transfected with the HBV genome)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
This compound
-
Lamivudine (positive control)
-
Reagents for DNA extraction, qPCR, ELISA, and Western Blotting
Procedure:
-
Cell Culture: Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 6 days, replacing the medium and compound every 2 days.
-
Supernatant Analysis:
-
On day 6, collect the cell culture supernatant.
-
Extract viral DNA and quantify HBV DNA levels using qPCR.
-
Measure the levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) using commercial ELISA kits.
-
-
Cell Lysate Analysis:
-
Lyse the cells to extract total protein.
-
Perform a Western Blot analysis using a primary antibody against APOBEC3G to determine if the compound upregulates its expression.
-
-
Data Analysis: Calculate the IC₅₀ (concentration for 50% inhibition of HBV DNA replication) and CC₅₀ (concentration for 50% cytotoxicity) to determine the selectivity index (SI = CC₅₀/IC₅₀).
Section 5: Potential Research Area 3 - Antimicrobial Activity
Hypothesis: Halogenated N-phenyl amides, such as N-(4-chlorophenyl) chloroacetamide, are known to possess significant antimicrobial activity, particularly against Gram-positive bacteria.[7] This activity is often linked to their high lipophilicity, which facilitates disruption of the bacterial cell membrane. This compound shares this key pharmacophore and is a prime candidate for antimicrobial screening.
Experimental Workflow: Broad-Spectrum Antimicrobial Screening
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of N-(4-chlorophenyl)pivalamide via Schotten-Baumann Acylation
Abstract & Scope
This application note provides a detailed, field-proven protocol for the synthesis of N-(4-chlorophenyl)pivalamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described method focuses on the acylation of p-chloroaniline with pivaloyl chloride under Schotten-Baumann conditions. This guide is designed to deliver not just a procedural checklist, but a deep understanding of the reaction's mechanistic underpinnings, safety imperatives, and analytical validation. By explaining the causality behind each step, this document equips researchers with the necessary expertise to perform the synthesis reliably, safely, and with high yield.
Scientific Principle and Reaction Mechanism
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine group (-NH₂) of p-chloroaniline attacks the highly electrophilic carbonyl carbon of pivaloyl chloride. The reaction is classified as a Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides in the presence of a base.[1][2][3]
The core function of the base (in this protocol, aqueous sodium hydroxide) is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2][4] This is critical for two reasons:
-
Driving Equilibrium: The removal of HCl prevents the protonation of the unreacted p-chloroaniline. Amine protonation would form an ammonium salt, rendering it non-nucleophilic and halting the reaction. By neutralizing the acid, the base drives the reaction equilibrium towards the formation of the amide product.[4]
-
Facilitating the Reaction: The base assists in the deprotonation of the tetrahedral intermediate formed after the initial nucleophilic attack, facilitating the elimination of the chloride leaving group.[1]
The overall transformation is outlined below:
References
Application Note: Pivalamide-Directed Lithiation-Fluoroacetylation of N-(4-chlorophenyl)pivalamide
An Application Note and Protocol for the Synthesis of α-Fluoro-β-Ketoamides via Directed ortho-Metalation
The regioselective introduction of fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Among the vast array of fluorinated motifs, the α-fluoro-β-ketoamide moiety is a valuable pharmacophore found in various biologically active compounds. This document provides a detailed protocol for the synthesis of 2-fluoro-1-(2-(N-pivaloylamino)-5-chlorophenyl)ethan-1-one, a model α-fluoro-β-ketoamide, through a powerful synthetic strategy known as Directed ortho-Metalation (DoM).[2][3]
The core of this methodology relies on the use of a Directed Metalation Group (DMG) to control the regioselectivity of an electrophilic aromatic substitution.[4] In this protocol, the N-pivaloyl group (-CONHC(CH₃)₃) on the N-(4-chlorophenyl)pivalamide substrate serves as a potent DMG.[5] Its steric bulk and the Lewis basicity of its carbonyl oxygen allow it to form a stable six-membered chelate intermediate with an organolithium base, such as sec-butyllithium (s-BuLi).[5][6] This complexation dramatically increases the kinetic acidity of the protons at the ortho-position to the pivalamide group, facilitating selective deprotonation by the strong base.[3][7]
The resulting aryllithium intermediate is a highly reactive nucleophile that can be trapped by a variety of electrophiles. For this protocol, we utilize an electrophilic fluoroacetylating agent, such as ethyl fluoroacetate, to introduce the desired fluoroacetyl group. This two-step, one-pot sequence provides a reliable and efficient pathway to highly functionalized aromatic compounds that might be challenging to synthesize using traditional electrophilic aromatic substitution methods, which would likely yield a mixture of ortho and para products.[6]
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and critical safety information for handling the pyrophoric reagents involved.
Reaction Mechanism: Directed ortho-Metalation (DoM)
The reaction proceeds via a well-established DoM mechanism. The key steps are outlined below.
-
Complexation: The Lewis basic carbonyl oxygen of the pivalamide group coordinates to the Lewis acidic lithium cation of the s-BuLi aggregate. This brings the organolithium base into close proximity with the C-H bonds ortho to the DMG.[4][6]
-
Deprotonation (Lithiation): The highly basic butyl anion of the s-BuLi then abstracts a proton from the sterically accessible ortho-position, forming a thermodynamically stable aryllithium species. The lithium atom remains coordinated to the pivalamide group, stabilizing the intermediate.[2]
-
Electrophilic Quench (Fluoroacetylation): The nucleophilic aryllithium intermediate attacks the electrophilic carbonyl carbon of the fluoroacetylating agent (ethyl fluoroacetate). This results in the formation of a tetrahedral intermediate which then collapses to yield the final α-fluoro-β-ketoamide product after work-up.
Visualizing the Mechanism
The following diagram illustrates the Directed ortho-Metalation and subsequent fluoroacetylation of this compound.
Caption: Mechanism of Pivalamide-Directed Lithiation-Fluoroacetylation.
Safety Precautions: Handling Organolithium Reagents
Organolithium reagents like s-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[8] Strict adherence to safety protocols is mandatory.
-
Work Environment : All manipulations must be performed in a certified fume hood or a glove box under an inert atmosphere (e.g., dry argon or nitrogen).[9][10] The work area should be free of clutter and flammable materials.
-
Personal Protective Equipment (PPE) : Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield. It is highly recommended to wear nitrile gloves underneath neoprene or other heavy-duty gloves for adequate protection.[11]
-
Glassware and Solvents : All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas immediately before use.[9] All solvents and reagents must be anhydrous.
-
Emergency Preparedness : Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (Class B or D dry powder). Never work alone when handling pyrophoric reagents.[10][12] A container of powdered lime or dry sand should be kept within arm's reach to smother small fires.[11]
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the starting material and the main lithiation-fluoroacetylation reaction.
Part A: Synthesis of this compound
This procedure is adapted from established methods for the acylation of anilines.[13]
Table 1: Reagents and Materials for Part A
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. | Notes |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 1.28 g (10.0 mmol) | 1.0 | |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 1.45 g (12.0 mmol) | 1.2 | Handle in a fume hood, corrosive. |
| Toluene | C₇H₈ | 92.14 | 40 mL | - | Reagent grade |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.46 g (11.5 mmol) | 1.15 | Dissolve in 5 mL deionized water. |
| 10% Methanol (aq.) | CH₃OH/H₂O | - | ~20 mL | - | For washing the product. |
Procedure:
-
To a 100 mL round-bottom flask, add 4-chloroaniline (1.28 g) and toluene (40 mL).
-
Add the aqueous solution of NaOH (0.46 g in 5 mL water) to the flask.
-
Cool the reaction mixture to 15 °C in an ice-water bath.
-
Slowly add pivaloyl chloride (1.45 g) dropwise to the stirred mixture, ensuring the internal temperature does not exceed 40 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25-35 °C) for 1 hour.
-
Monitor the reaction completion by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Once complete, cool the mixture to -10 °C for 2 hours to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold 10% aqueous methanol.
-
Dry the white solid under vacuum to afford this compound. A typical yield is ~98%.[13] The product identity and purity (M.W. 211.69 g/mol ) should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.[14]
Part B: Lithiation-Fluoroacetylation
Table 2: Reagents and Materials for Part B
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (5 mmol scale) | Molar Eq. | Notes |
| This compound | C₁₁H₁₄ClNO | 211.69 | 1.06 g (5.0 mmol) | 1.0 | Dried under high vacuum before use. |
| sec-Butyllithium (s-BuLi) | C₄H₉Li | 64.06 | 4.2 mL (5.5 mmol) | 1.1 | Use a 1.3 M solution in cyclohexane. Titrate before use for accuracy. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | Pass through a solvent purification system or distill from Na/benzophenone. |
| Ethyl Fluoroacetate | C₄H₇FO₂ | 106.09 | 0.64 g (6.0 mmol) | 1.2 | Anhydrous. Handle in a fume hood. |
| Saturated NH₄Cl (aq.) | NH₄Cl/H₂O | - | ~20 mL | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~60 mL | - | For extraction. |
| Brine | NaCl/H₂O | - | ~20 mL | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄/Na₂SO₄ | - | - | - | For drying the organic layer. |
Procedure:
-
Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add this compound (1.06 g) to the flask. Using a cannula or syringe, transfer anhydrous THF (50 mL) into the flask to dissolve the substrate.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi solution (4.2 mL) dropwise via syringe over 10 minutes. A color change (typically to yellow or orange) should be observed, indicating the formation of the aryllithium species.[5] Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add ethyl fluoroacetate (0.64 g) dropwise to the reaction mixture. Maintain the temperature at -78 °C and continue stirring for an additional 2 hours.
-
Warming and Quenching: Remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired product, 2-fluoro-1-(2-(N-pivaloylamino)-5-chlorophenyl)ethan-1-one.
Workflow Visualization
The following diagram provides a high-level overview of the experimental workflow for the lithiation-fluoroacetylation step.
Caption: Experimental Workflow for Lithiation-Fluoroacetylation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. baranlab.org [baranlab.org]
- 7. ias.ac.in [ias.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. ehs.ucr.edu [ehs.ucr.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 14. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Analytical Characterization of N-(4-chlorophenyl)pivalamide
Introduction
N-(4-chlorophenyl)pivalamide, also known as N-(4-chlorophenyl)-2,2-dimethylpropanamide, is a chemical intermediate used in the synthesis of various organic compounds.[1] Its purity, identity, and stability are critical parameters that dictate its suitability for downstream applications in research and development. This document provides a comprehensive suite of analytical methods for the robust characterization of this compound, ensuring data integrity and batch-to-batch consistency.
The protocols herein are designed for researchers, quality control analysts, and drug development professionals. They are grounded in fundamental analytical principles and adhere to standards of scientific integrity, drawing from established methodologies for related compounds and guidelines from the International Council for Harmonisation (ICH).[2][3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing and executing appropriate analytical methods. These properties dictate choices in solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value | Source | Significance in Analysis |
| Molecular Formula | C₁₁H₁₄ClNO | [1][6][7] | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 211.69 g/mol | [1][6] | Used for calculating concentrations and for mass spectral confirmation. |
| Appearance | White to light yellow powder/crystal | [8] | A basic quality control check for consistency and gross contamination. |
| Purity | Typically >95-98% | [1][6][8][9] | The primary parameter to be confirmed by chromatographic methods. |
| Solubility | Miscible in methanol.[8] Likely soluble in other polar organic solvents like acetonitrile, acetone, and ethyl acetate. Practically insoluble in cold water.[10] | Inferred from structure and data on similar compounds. | Crucial for selecting solvents for HPLC, NMR, and sample preparation. |
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for assessing the purity of this compound and quantifying its content (assay). We present protocols for High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification.
High-Performance Liquid Chromatography (HPLC-UV)
Causality: A reverse-phase HPLC method is selected due to the compound's moderate polarity and the presence of a strong chromophore (the chlorophenyl group), which allows for sensitive UV detection. A C18 column is a robust choice for retaining this type of molecule, and a gradient elution ensures the separation of the main peak from potential impurities with varying polarities.
Protocol 3.1.1: Purity Determination by HPLC-UV
1. Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
This compound reference standard and sample.
2. Sample and Mobile Phase Preparation
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
3. Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detection Wavelength | 240 nm | The chlorophenyl group provides strong UV absorbance in this region. |
| Gradient Elution | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A gradient ensures elution of the main peak with good shape and separation from potential impurities. |
4. System Suitability and Validation
-
Before analysis, perform a system suitability test (SST) by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
This method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and range.[2][3][4][5]
5. Data Analysis
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is an excellent confirmatory technique and is ideal for identifying volatile or semi-volatile impurities. The high temperature of the GC inlet and oven will vaporize the analyte, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern. For halogenated compounds, MS is particularly useful due to the characteristic isotopic pattern of chlorine.[11][12][13]
Protocol 3.2.1: Impurity Identification by GC-MS
1. Instrumentation and Reagents
-
GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
This compound sample.
-
Methanol or Acetone (GC-grade).
2. Sample Preparation
-
Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
3. GC-MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with the main component. |
| Injection Volume | 1 µL | Standard for GC analysis. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates components based on boiling points. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion and expected fragments. |
4. Data Analysis
-
Identification: The mass spectrum of the main peak should show a molecular ion [M]⁺ at m/z 211 and an isotope peak [M+2]⁺ at m/z 213 with an intensity ratio of approximately 3:1, characteristic of a single chlorine atom.
-
Impurity Profiling: Identify unknown peaks by comparing their mass spectra against spectral libraries (e.g., NIST, Wiley).
Spectroscopic Methods for Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides a fingerprint of the carbon skeleton. Predicted chemical shifts are based on established principles and can be verified using computational prediction tools.[14][15][16][17]
Protocol 4.1.1: ¹H and ¹³C NMR Analysis
1. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
2. NMR Acquisition
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Standard proton-decoupled single-pulse experiment.
3. Expected Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | ~7.5 (d) | Doublet | 2H | Aromatic protons ortho to NH |
| ~7.3 (d) | Doublet | 2H | Aromatic protons meta to NH | |
| ~7.4 (s) | Singlet | 1H | Amide N-H | |
| ~1.3 (s) | Singlet | 9H | tert-Butyl (pivaloyl) protons | |
| ¹³C | ~176 | Singlet | - | Amide Carbonyl (C=O) |
| ~137 | Singlet | - | Aromatic C-N | |
| ~133 | Singlet | - | Aromatic C-Cl | |
| ~129 | Singlet | - | Aromatic C-H | |
| ~121 | Singlet | - | Aromatic C-H | |
| ~40 | Singlet | - | Quaternary C of tert-Butyl |
| | ~28 | Singlet | - | Methyl C of tert-Butyl |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and simple technique to confirm the presence of key functional groups. The amide group has several characteristic vibrations (Amide I, II, and N-H stretch) that provide a unique spectral fingerprint.[18][19][20][21]
Protocol 4.2.1: Functional Group Analysis by FTIR
1. Sample Preparation
-
Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
2. Data Acquisition
-
Scan the sample over the range of 4000-400 cm⁻¹.
3. Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Secondary Amide |
| ~2960 | C-H Stretch | Aliphatic (tert-Butyl) |
| ~1660 | C=O Stretch (Amide I) | Secondary Amide |
| ~1530 | N-H Bend (Amide II) | Secondary Amide |
| ~825 | C-H Out-of-plane bend | 1,4-disubstituted benzene |
| ~750 | C-Cl Stretch | Aryl Chloride |
Thermal Analysis for Purity Assessment
Differential Scanning Calorimetry (DSC)
Causality: DSC is a powerful technique for determining the melting point and assessing the purity of crystalline organic compounds.[22][23][24] According to the van't Hoff equation, impurities depress and broaden the melting point of a substance. By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated.[25][26]
Protocol 5.1.1: Purity Assessment by DSC
1. Instrumentation
-
A calibrated DSC instrument equipped with a cooling accessory.
-
Aluminum pans and lids.
2. Sample Preparation
-
Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
3. DSC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature Program | Heat from 25 °C to 200 °C (or ~20 °C past the melt) | Covers the expected melting range. |
| Heating Rate | 2 °C/min | A slow heating rate provides better resolution of the melting transition. |
| Purge Gas | Nitrogen at 50 mL/min | Provides an inert atmosphere and prevents oxidative degradation. |
4. Data Analysis
-
Determine the onset temperature and the peak maximum of the melting endotherm. A sharp peak is indicative of high purity.
-
Utilize the instrument's software to calculate purity based on the van't Hoff equation. For this method to be valid, the compound must be thermally stable and the impurities must be soluble in the melt.[23][26]
Caption: Overall analytical strategy workflow.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 8. britiscientific.com [britiscientific.com]
- 9. alfa-labotrial.com [alfa-labotrial.com]
- 10. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Visualizer loader [nmrdb.org]
- 18. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 23. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. tainstruments.com [tainstruments.com]
Application Notes & Protocols: N-(4-chlorophenyl)pivalamide as a Key Intermediate in Pharmaceutical Synthesis
Abstract
N-(4-chlorophenyl)pivalamide is a pivotal chemical intermediate, characterized by its tertiary amide structure formed from 4-chloroaniline and pivaloyl chloride.[1] Its true value in medicinal chemistry and drug development lies in the strategic use of the pivaloyl group. This bulky substituent serves not only as a robust protecting group for the aniline nitrogen but also as a powerful directing group, enabling highly regioselective downstream functionalization of the aromatic ring. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application as a precursor in the synthesis of more complex pharmaceutical intermediates, supported by detailed, field-proven protocols.
The Strategic Role of the Pivaloyl Group in Synthesis
In multi-step organic synthesis, the choice of a protecting group is a critical decision that can dictate the success and efficiency of the entire sequence. The pivaloyl group (tert-butylcarbonyl) on this compound is an exemplary case of strategic chemical design for two primary reasons:
-
Chemical Stability: The significant steric hindrance provided by the tert-butyl group makes the amide bond exceptionally stable against a wide range of nucleophilic and basic conditions. This robustness allows for chemical modifications on other parts of the molecule without unintended cleavage of the protecting group.
-
Regioselective Control: The pivaloyl amide is a potent ortho-directing group in electrophilic aromatic substitution reactions. With the para-position occupied by a chlorine atom, electrophiles are selectively directed to the position ortho to the amide. This predictable control is essential for building complex, highly substituted aromatic structures that are common in active pharmaceutical ingredients (APIs).
This document will focus on a validated two-step sequence where this compound is first synthesized and then utilized in a regioselective bromination reaction, a common pathway toward valuable pharmaceutical building blocks.[2]
Synthesis of this compound
The synthesis is achieved via a Schotten-Baumann reaction, which involves the acylation of 4-chloroaniline with pivaloyl chloride under basic conditions. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Acylation of 4-Chloroaniline
This protocol is adapted from established patent literature, demonstrating a high-yield synthesis.[2]
Materials & Reagents:
-
4-Chloroaniline
-
Pivaloyl chloride
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Methanol (10% aqueous solution)
-
Deionized Water
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Procedure:
-
Preparation: In a suitable reaction flask, prepare a solution of aqueous NaOH (1.15 mmol) in water (1.2 volumes relative to 4-chloroaniline). Add toluene (4 volumes).
-
Reactant Addition: To the biphasic mixture, add 4-chloroaniline (1.0 mmol).
-
Cooling: Cool the reaction mixture to 15°C using an ice bath.
-
Acylation: Slowly add pivaloyl chloride (1.2 mmol) dropwise via the dropping funnel. Causality Note: The slow addition and cooling are critical to control the exothermic reaction and prevent side product formation. The temperature should be carefully maintained below 40°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir at 25-35°C for 1 hour to ensure the reaction goes to completion.
-
Crystallization & Isolation: Cool the reaction mixture to -10°C for 2 hours to induce crystallization of the product.
-
Filtration and Washing: Filter the resulting solid precipitate. Wash the filter cake with a cold 10% aqueous methanol solution to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
Data Summary: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| 4-Chloroaniline | 1.0 equivalent | Limiting Reagent |
| Pivaloyl Chloride | 1.2 equivalents | Ensures complete consumption of the aniline. |
| Sodium Hydroxide | 1.15 equivalents | Acts as an acid scavenger. |
| Solvent System | Toluene / Water | Biphasic system for efficient reaction and separation. |
| Addition Temperature | < 40°C (Initial cool to 15°C) | Controls exothermicity of the acylation reaction. |
| Reaction Temperature | 25-35°C | Optimal temperature for reaction completion. |
| Reaction Time | 1 hour | Sufficient time for complete conversion. |
| Reported Yield | ~98% [2] | High-yield process suitable for scale-up. |
Visualization: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Application: Regioselective Bromination
With the pivaloyl group in place, the aromatic ring can be selectively functionalized. The following protocol details the ortho-bromination of this compound, yielding N-(2-bromo-4-chlorophenyl)pivalamide, a versatile intermediate for further synthetic elaborations.[2]
Experimental Protocol: Ortho-Bromination
Materials & Reagents:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Crushed Ice / Deionized Water
-
Reaction flask with magnetic stirrer and dropping funnel in a fume hood.
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol) in glacial acetic acid (2 volumes) in a reaction flask at room temperature.
-
Bromine Addition: In a well-ventilated fume hood, add bromine (1.2 mmol) dropwise to the solution. Causality Note: Bromine is highly corrosive and toxic; appropriate personal protective equipment (PPE) is mandatory. The slow addition helps to control the reaction rate and prevent the formation of di-brominated species.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice. This quenches the reaction and precipitates the brominated product.
-
Isolation: Filter the solid precipitate and wash thoroughly with deionized water to remove residual acetic acid and bromine.
-
Drying: Dry the product under vacuum.
Data Summary: Bromination Parameters
| Parameter | Value/Condition | Rationale |
| This compound | 1.0 equivalent | Substrate |
| Bromine (Br₂) | 1.2 equivalents | Electrophile for aromatic substitution. |
| Solvent | Glacial Acetic Acid | Polar protic solvent that facilitates the reaction. |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction. |
| Reaction Time | 1 hour | Typically sufficient for complete conversion. |
| Reported Yield | ~90% [2] | Efficient and highly regioselective process. |
Visualization: Synthesis of N-(2-bromo-4-chlorophenyl)pivalamide
Caption: Ortho-bromination directed by the pivaloyl group.
Broader Applications & Future Directions
The N-(2-bromo-4-chlorophenyl)pivalamide intermediate is a valuable precursor. For instance, it is a documented starting material for the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a key building block for several APIs.[2]
Furthermore, the core N-(4-chlorophenyl) amide scaffold is utilized in the development of novel therapeutic agents. Recent research has demonstrated the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have shown promising in vitro anti-glioma activity and potential as kinase inhibitors, specifically targeting the AKT2/PKBβ pathway.[3][4] This highlights the continued relevance of this intermediate in drug discovery programs targeting oncogenic pathways.
Conclusion
This compound is more than a simple intermediate; it is a strategic tool for organic synthesis. The protocols detailed herein provide a reliable and high-yielding pathway for its production and subsequent, highly selective functionalization. The dual role of the pivaloyl group—as a robust protector and a precise director—makes this compound a valuable asset for researchers and drug development professionals engaged in the synthesis of complex molecular architectures for pharmaceutical applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for the Evaluation of Novel Chemical Entities for Anti-HIV Activity: A Case Study with N-(4-chlorophenyl)pivalamide
Introduction
N-(4-chlorophenyl)pivalamide is a known organic compound available commercially as a chemical intermediate.[1][2][3] A comprehensive review of current scientific literature reveals no direct published data detailing its application or efficacy in HIV research. However, the compound's structure contains moieties of interest in antiviral drug discovery. For instance, molecules containing a 4-chlorophenyl group have been identified as HIV-1 entry inhibitors that target the gp120 envelope protein.[4][5] Furthermore, various pivalamide and other carboxamide derivatives have been explored for broad antiviral activities.[6][7] One supplier notes a potential relationship to Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), suggesting its possible use as a synthetic precursor in related chemical spaces.[2]
Given the absence of established applications, this document is designed not as a retrospective guide, but as a prospective framework for the initial investigation of any novel chemical entity, using this compound as a hypothetical candidate. It provides researchers, scientists, and drug development professionals with a scientifically rigorous, step-by-step workflow—from foundational screening to mechanism of action studies—grounded in established principles of HIV drug discovery.
Part 1: Foundational Assays: Establishing a Therapeutic Window
The primary objective of initial screening is twofold: to determine the compound's toxicity to the host cells and to assess its ability to inhibit viral replication in a cell-based model. A compound is only viable if it can inhibit the virus at concentrations that are not harmful to the cells. This relationship is quantified by the Selectivity Index (SI), the ratio of cytotoxicity to antiviral activity.[8]
Protocol 1: In Vitro Cytotoxicity Assay (CC₅₀ Determination)
Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to assess cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically. The concentration of the compound that reduces cell viability by 50% is the 50% cytotoxic concentration (CC₅₀).
Methodology:
-
Cell Plating: Seed a 96-well microtiter plate with a suitable HIV host cell line (e.g., TZM-bl, CEM-SS, or MT-4 cells) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 0.1 µM). Include wells for "cells only" (no compound) and "medium only" (no cells, background control).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells. Incubate for 48-72 hours (a duration consistent with the planned antiviral assay).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to calculate the CC₅₀ value.
Protocol 2: Cell-Based HIV-1 Inhibition Assay (EC₅₀ Determination)
Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a permissive cell line. Using an engineered cell line like TZM-bl, which contains an HIV-1 LTR-driven luciferase reporter gene, viral entry and Tat protein expression lead to the production of luciferase. The reduction in luciferase signal in the presence of the compound indicates antiviral activity. The concentration that inhibits viral replication by 50% is the 50% effective concentration (EC₅₀).[8][9]
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate as described in Protocol 1.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound at sub-toxic concentrations (well below the determined CC₅₀). Mix each compound dilution with a standardized amount of an HIV-1 laboratory strain (e.g., HIV-1 IIIB or NL4-3) calculated to produce a robust signal.
-
Infection: Add the compound/virus mixture to the cells. Include "virus only" controls (no compound) and "cells only" controls (no virus).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Analysis: Convert luminescence readings to percentage of inhibition relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration to calculate the EC₅₀ value.
Data Presentation and Interpretation
The results from these foundational assays should be summarized for clear interpretation.
| Parameter | Definition | Hypothetical Value (this compound) | Interpretation |
| CC₅₀ | 50% Cytotoxic Concentration | >100 µM | Low cytotoxicity is desirable. |
| EC₅₀ | 50% Effective Concentration | 5 µM | Potency of the antiviral effect. |
| SI | Selectivity Index (CC₅₀ / EC₅₀) | >20 | A higher SI indicates a better therapeutic window. An SI >10 is often considered a good starting point for a hit compound. |
Part 2: Elucidating the Mechanism of Action (MoA)
If a compound demonstrates a favorable Selectivity Index, the next critical step is to identify which stage of the HIV life cycle it disrupts. The Time-of-Addition (ToA) assay is a powerful tool for this purpose.[9]
Protocol 3: Time-of-Addition (ToA) Assay
Principle: This assay delineates the target stage of an antiviral compound by adding it at different time points relative to the initial infection of cells. By comparing the resulting inhibition profile to that of known drugs with specific mechanisms (e.g., entry inhibitors, RT inhibitors, integrase inhibitors), one can infer the MoA of the test compound.[9]
Methodology:
-
Synchronized Infection: TZM-bl cells are pre-chilled to 4°C and then incubated with a high concentration of HIV-1 for 2 hours to allow viral binding but prevent fusion. This synchronizes the infection process.
-
Initiation of Infection: The cells are washed to remove unbound virus and warmed to 37°C, marking time zero (T=0) of the infection cycle.
-
Staggered Compound Addition: A saturating concentration of this compound is added to different wells at various time points post-infection (e.g., T=0, 2, 4, 6, 8, 12, 24 hours).
-
Control Drugs: Parallel experiments are run with control drugs:
-
Entry Inhibitor (e.g., Enfuvirtide): Loses activity if added after ~1-2 hours.
-
Reverse Transcriptase Inhibitor (e.g., Nevirapine): Loses activity if added after ~6-8 hours.
-
Integrase Inhibitor (e.g., Raltegravir): Loses activity if added after ~12-18 hours.
-
Protease Inhibitor (e.g., Saquinavir): Retains activity even when added late in the cycle.
-
-
Assay Readout: After 48 hours from the start of infection, luciferase activity is measured for all wells.
-
Analysis: The luciferase signal is plotted against the time of drug addition. The point at which the compound loses its ability to inhibit viral replication indicates when its specific target step in the viral life cycle has been completed.
Caption: HIV-1 life cycle stages and corresponding drug classes targeted in a Time-of-Addition assay.
Part 3: Target-Specific Confirmatory Assays
The ToA assay provides a strong hypothesis for the compound's MoA. This hypothesis must be confirmed using target-specific, often biochemical, assays. These assays are cell-free and directly measure the interaction between the compound and a purified viral enzyme or protein.
Workflow for MoA Confirmation
Caption: Decision workflow for identifying the Mechanism of Action (MoA) of a novel anti-HIV compound.
Protocol 4: Target-Specific Enzyme Inhibition Assays
Principle: These protocols utilize purified, recombinant HIV-1 enzymes (Reverse Transcriptase, Integrase, Protease) in cell-free systems. Inhibition is measured by a reduction in the enzyme's ability to process its specific substrate.
General Methodology:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the purified enzyme, the enzyme's specific substrate (which is often fluorescently or radioactively labeled), and serial dilutions of the test compound.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at 37°C.
-
Signal Detection: Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, scintillation counting).
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity) by plotting percent inhibition versus log compound concentration.
-
For Reverse Transcriptase: A commercially available kit might use a poly(A) template and oligo(dT) primer with BrdUTP. The incorporated BrdU is then detected with an anti-BrdU antibody conjugated to an enzyme like peroxidase.
-
For Integrase: The assay measures the strand transfer step where the enzyme inserts a labeled DNA oligonucleotide into a target DNA substrate.
-
For Protease: A common method uses a FRET (Förster Resonance Energy Transfer) peptide substrate. Cleavage of the substrate by the protease separates the FRET pair, resulting in a measurable change in fluorescence.
Conclusion
While this compound currently has no defined role in HIV research, it serves as an exemplary candidate for demonstrating the structured, empirical approach required for modern anti-HIV drug discovery. The workflow presented here—progressing from broad cell-based screening to specific mechanistic studies—represents a robust pathway for evaluating any novel compound. By first establishing a therapeutic window (CC₅₀ vs. EC₅₀) and then systematically narrowing down the mechanism of action, researchers can efficiently identify and validate promising new leads for the next generation of antiretroviral therapies. This guide provides the foundational protocols and logical framework to embark on that discovery process.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides as a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
Application Notes and Protocols for N-(4-chlorophenyl)pivalamide in Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of N-(4-chlorophenyl)pivalamide as a versatile reagent in modern organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings and practical considerations for employing this compound in key synthetic transformations. Primarily, we will focus on its critical role as a directing group in ortho-functionalization reactions and its utility as a substrate in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable resource for leveraging this compound in the synthesis of complex substituted aromatic compounds.
Introduction: The Strategic Value of this compound
This compound, also known as 4-Chloropivalanilide, is an organic compound featuring a pivalamide (tert-butyl carboxamide) group attached to a 4-chloroaniline core[1][2]. Its molecular formula is C₁₁H₁₄ClNO, and it has a molecular weight of 211.69 g/mol [2][3].
While seemingly a simple amide, its true value in organic synthesis lies in the strategic interplay of its two key functional moieties:
-
The Pivalamide Group: The sterically bulky and Lewis basic pivalamide group serves as an excellent directing metalation group (DMG) . DMGs are functional groups that can coordinate to an organometallic base, typically an alkyllithium reagent, and facilitate the deprotonation of a specific, nearby C-H bond due to a proximity effect.[4] This allows for highly regioselective functionalization of the aromatic ring. The pivaloyl group is particularly effective as it is robust and its steric hindrance can offer additional selectivity.
-
The Aryl Chloride: The chlorine atom on the aromatic ring provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions .[5] This C-Cl bond can be activated by catalysts, most commonly palladium complexes, to form new carbon-carbon and carbon-heteroatom bonds.[6]
This dual functionality makes this compound a powerful building block, enabling sequential and regiocontrolled elaboration of the aromatic scaffold.
Application I: Directed ortho-Metalation (DoM) for C-H Functionalization
The most prominent application of this compound is in Directed ortho-Metalation (DoM). This strategy provides a reliable method for introducing substituents at the C-2 position, adjacent to the amide directing group.
Mechanistic Rationale
The DoM reaction proceeds via a mechanism driven by the coordination of a strong organolithium base (e.g., sec-butyllithium) to the Lewis basic oxygen atom of the pivalamide group. This coordination brings the base into close proximity to the ortho proton, creating a high local concentration and facilitating its abstraction. This "complex-induced proximity effect" dramatically increases the kinetic acidity of the ortho proton over other protons on the ring.[4][7] The resulting ortho-lithiated species is a powerful nucleophile that can react with a wide range of electrophiles to install a new functional group.
References
- 1. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directed Ortho Metalation [organic-chemistry.org]
Application Notes and Protocols for N-(4-chlorophenyl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for research and development applications only. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment should be conducted before handling N-(4-chlorophenyl)pivalamide. All procedures should be performed by trained personnel in a controlled laboratory environment.
Introduction and Scientific Context
This compound (CAS No. 65854-91-3) is a tertiary amide that serves as a valuable precursor in the synthesis of various organic compounds, including fluorinated esters and amides.[1] Its structural motif, a chlorinated phenyl ring coupled to a pivaloyl group, is of interest in medicinal chemistry and materials science. While specific biological activities for this compound are not extensively documented in publicly available literature, structurally related N-aryl amides have shown a range of biological effects, including antimicrobial and enzyme inhibitory activities.[2][3] This underscores the importance of handling this compound with appropriate safety precautions, as its toxicological properties have not been thoroughly investigated.[4] These notes provide a detailed guide to the safe handling, storage, and disposal of this compound, drawing upon best practices for related chemical classes.
Material Properties and Identification
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | N-(4-Chlorophenyl)-2,2-dimethylpropanamide, 4-Chloropivalanilide | [5] |
| CAS Number | 65854-91-3 | [5][6][7] |
| Molecular Formula | C₁₁H₁₄ClNO | [5][6] |
| Molecular Weight | 211.69 g/mol | [6] |
| Purity | Typically ≥95% for research grade | [5][6] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Storage Temperature | 2-8°C, sealed in a dry place | [7] |
Hazard Identification and Risk Assessment
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [8]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [8]
-
Serious Eye Damage/Eye Irritation (Category 1 or 2), H318/H319: Causes serious eye damage or irritation. [8][9]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation. [8]
-
Hazardous to the Aquatic Environment, Chronic (Category 3), H412: Harmful to aquatic life with long lasting effects. (This is an assumption based on the chlorinated aromatic structure).
GHS Pictograms (Inferred):
Signal Word: Warning [10]
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements (Inferred):
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash skin thoroughly after handling.[8]
-
P270: Do not eat, drink or smoke when using this product.[8]
-
P271: Use only outdoors or in a well-ventilated area.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.[9]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
-
Protocols for Safe Handling and Use
Adherence to strict handling protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Safety goggles or safety glasses with side shields. A face shield is recommended for operations with a higher risk of splashing. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Nitrile gloves. Inspect for degradation before use and change frequently. Consider double-gloving for prolonged contact. | Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. |
| Body Protection | A chemical-resistant lab coat, fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used. | Minimizes inhalation of dust or aerosols. |
General Handling Workflow
The following diagram outlines the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol
-
Preparation:
-
Before commencing any work, consult the Safety Data Sheet (SDS) of all reagents to be used.
-
Ensure a certified chemical fume hood is operational.
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in section 4.1.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing of the solid compound within the chemical fume hood to prevent inhalation of dust.
-
Use a disposable weighing boat or tare a suitable container on the balance.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Close the primary container immediately after dispensing.
-
-
Reaction Setup and Execution:
-
Add the compound to the reaction vessel within the fume hood.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
-
Conduct the reaction in a closed system or under a gentle stream of inert gas if necessary.
-
-
Post-Reaction Work-up:
-
Quench the reaction and perform extractions within the fume hood.
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
-
Decontamination and Cleaning:
-
Decontaminate all glassware and equipment that have been in contact with this compound. A suitable organic solvent (e.g., acetone or ethanol) followed by a detergent wash is recommended.
-
Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.
-
Storage and Stability
Proper storage is crucial for maintaining the integrity and purity of this compound.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is 2-8°C.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][12][13][14] Amides are generally stable but can be hydrolyzed under acidic or basic conditions.
-
Stability: Stable under recommended storage conditions. Avoid exposure to moisture and direct sunlight.
Emergency Procedures
A clear and practiced emergency response plan is essential.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9] |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9] |
Spill Response
The response to a spill should be dictated by its size and the immediate hazards.
Caption: Spill Response Workflow for this compound.
Minor Spill (<10g in a fume hood):
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Major Spill (>10g or outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and the laboratory supervisor.
-
Restrict access to the spill area.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound or this document.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Unused/Waste Chemical: Collect in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste. Place these materials in a sealed, labeled hazardous waste bag or container.
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 14. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
Application Notes and Protocols for In Vitro Evaluation of N-(4-chlorophenyl)pivalamide
Introduction
N-(4-chlorophenyl)pivalamide is a synthetic organic compound characterized by a tertiary amide functional group.[1][2][3] While its primary documented use is as a precursor in organic synthesis, the broader class of N-phenylamides and related structures has demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[4][5][6][7][8] Given the nascent state of publicly available biological data for this compound specifically, a structured, hypothesis-driven approach is essential for elucidating its potential pharmacological profile.
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will begin with foundational cytotoxicity assays to establish a viable concentration range for subsequent, more targeted functional screening. Drawing from the known activities of structurally related small molecules, we will then present a detailed protocol for investigating the potential modulatory effects of this compound on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a well-established therapeutic target.[9][10][11]
Part 1: Foundational Analysis - In Vitro Cytotoxicity Assessment
Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects.[12][13][14][15] This preliminary screening ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death. It also provides an initial therapeutic window for the compound. We will describe a protocol using a resazurin-based assay, a common and robust method for assessing cell viability.
Protocol 1: Resazurin-Based Cell Viability Assay
This protocol is designed to quantify the metabolic activity of a cell line as an indicator of viability after treatment with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multi-channel pipette
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the compound in complete cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.5%).
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubate for 24-72 hours, depending on the desired exposure time.
-
-
Resazurin Addition and Incubation:
-
Following the treatment period, add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic rate.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.5 |
| 30 | 15.8 ± 3.2 |
| 10 | 45.1 ± 4.8 |
| 3 | 88.9 ± 5.1 |
| 1 | 95.3 ± 3.9 |
| 0.3 | 98.7 ± 2.5 |
| 0.1 | 99.1 ± 2.1 |
| Vehicle Control | 100 ± 3.5 |
Experimental Workflow: Cytotoxicity Assay```dot
Caption: TRPM8 signaling and antagonist assay workflow.
Summary and Future Directions
This guide outlines a systematic in vitro approach to begin characterizing the biological activity of this compound. The initial cytotoxicity profiling is a mandatory first step to identify a suitable concentration range for any subsequent biological assay. The proposed investigation into TRPM8 channel modulation provides a hypothesis-driven path to explore a specific molecular target. Should the compound show activity in the calcium flux assay, further validation through more direct methods like electrophysiology (e.g., patch-clamp) would be a logical next step to confirm the mechanism of action. [16]Depending on these initial findings, the screening could be expanded to other members of the TRP channel family or other unrelated targets based on emerging structure-activity relationships.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 4. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. kosheeka.com [kosheeka.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: N-(4-chlorophenyl)pivalamide as a Versatile Building Block for the Synthesis of Complex Molecules
Abstract
N-(4-chlorophenyl)pivalamide has emerged as a cornerstone building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from a unique combination of structural features: a robust pivaloyl group that serves as an excellent directing group, and a strategically positioned chloro-substituent on the phenyl ring that acts as a versatile handle for a variety of cross-coupling reactions. This guide provides an in-depth exploration of this compound's applications, focusing on two powerful synthetic strategies: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling reactions. We present detailed, field-proven protocols, mechanistic insights, and data to empower researchers, scientists, and drug development professionals to effectively leverage this compound in the synthesis of complex molecular architectures.
Introduction: The Strategic Advantage of this compound
This compound (also known as 4-Chloropivalanilide) is an organic compound with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol .[1][2] At its core, the molecule's synthetic power lies in the synergistic interplay between its two key functional components.
-
The Pivaloyl Directing Group (-NHCOtBu): The tertiary amide, specifically the pivaloyl group, is a potent Directed Metalation Group (DMG).[3][4] Its ability to chelate with strong organolithium bases dramatically increases the kinetic acidity of the protons at the ortho positions (C2 and C6) of the phenyl ring. This effect allows for highly regioselective deprotonation, creating a powerful nucleophilic aryllithium intermediate that can react with a wide array of electrophiles.[5]
-
The 4-Chloro Substituent (-Cl): The chlorine atom at the para position serves as a reliable reaction site for numerous transition-metal-catalyzed cross-coupling reactions.[6][7] This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to biaryl systems, functionalized anilines, and other complex scaffolds prevalent in pharmaceuticals and agrochemicals.[7][8]
This dual functionality allows for a modular and sequential approach to molecular construction, making this compound an invaluable precursor for generating libraries of substituted aromatic compounds.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 65854-91-3 | [2][9] |
| Molecular Formula | C₁₁H₁₄ClNO | [1][10] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | Commercially available with ≥95% purity | [1][10] |
Core Application I: Directed ortho-Metalation (DoM)
Directed ortho-Metalation is arguably the most powerful application of the pivalamide group.[4] The reaction proceeds through the coordination of a strong lithium base to the amide's oxygen atom, which positions the base to selectively abstract a proton from the adjacent ortho carbon, overcoming the kinetic challenge of deprotonating an aromatic C-H bond.[5][11]
Caption: General workflow for Directed ortho-Metalation (DoM).
Causality Behind Experimental Choices
-
Base Selection: Strong alkyllithium bases like sec-butyllithium (s-BuLi) or n-butyllithium (n--BuLi) are required due to the high pKa of aromatic protons (~43).[11] s-BuLi is often preferred for its higher reactivity. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can de-aggregate n-BuLi oligomers and accelerate the metalation process.[5]
-
Solvent and Temperature: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to solvate the organolithium species.[11] The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the degradation of the solvent by the strong base or the decomposition of the thermally sensitive aryllithium intermediate.[5]
-
Electrophiles: A vast range of electrophiles can be used to trap the aryllithium intermediate, including aldehydes, ketones, esters, alkyl halides, disulfides, and sources of iodine, leading to a diverse set of functionalized products.[3]
Self-Validating Protocol: ortho-Iodination of this compound
This protocol details the synthesis of N-(4-chloro-2-iodophenyl)pivalamide, a valuable intermediate for subsequent cross-coupling reactions.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi, 1.3 M in cyclohexane, 1.2 equiv)
-
Iodine (I₂, 1.5 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Stirring plate
-
Separatory funnel
Procedure:
-
Reaction Setup: Add this compound (e.g., 2.12 g, 10.0 mmol) to a flame-dried three-neck flask. Evacuate and backfill the flask with dry nitrogen three times.
-
Dissolution: Add anhydrous THF (e.g., 50 mL) via syringe and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (e.g., 9.2 mL of 1.3 M solution, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, dissolve iodine (3.81 g, 15.0 mmol) in anhydrous THF (20 mL). Add this solution to the reaction mixture dropwise via syringe or cannula at -78 °C. A color change will be observed as the iodine is consumed.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution (50 mL) to consume excess iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and separate the layers. Wash the organic layer sequentially with saturated Na₂S₂O₃ (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-chloro-2-iodophenyl)pivalamide.
Validation:
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material and formation of the product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Core Application II: Palladium-Catalyzed Cross-Coupling
The 4-chloro substituent makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation in modern synthesis.[12]
Caption: Key Pd-catalyzed cross-coupling reactions of the title compound.
Causality Behind Experimental Choices
-
Catalyst System: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[6] The choice of phosphine ligand is critical and depends on the specific coupling reaction. Bulky, electron-rich ligands like XPhos, SPhos, or Buchwald's biaryl phosphines are often required to facilitate the oxidative addition of the less reactive aryl chloride and promote the reductive elimination step.[8]
-
Base and Solvent: The base is necessary to activate the coupling partner (e.g., deprotonate the amine in Buchwald-Hartwig or activate the boronic acid in Suzuki).[6][13] The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane) must be optimized for each reaction type to ensure good solubility and reactivity.[6]
Self-Validating Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound by coupling this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Anhydrous Dioxane
Equipment:
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Heating block or oil bath
-
Standard glassware for work-up
Procedure:
-
Reaction Setup: In a glovebox, add this compound (e.g., 211.7 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol) to a Schlenk tube.
-
Solvent Addition: Add a degassed mixture of toluene/dioxane (e.g., 4:1, 5 mL).
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Validation:
-
Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC.
-
The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Summary and Future Outlook
This compound is a powerful and versatile building block that provides synthetic chemists with a reliable platform for constructing complex molecules. The pivalamide group offers exceptional control over ortho-functionalization via Directed ortho-Metalation, while the chloro-substituent provides a robust handle for a multitude of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide are designed to be both reliable and adaptable, serving as a solid foundation for further synthetic exploration. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of bifunctional building blocks like this compound will remain a critical element in advancing the frontiers of chemical synthesis.[7][14][15]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 9. 65854-91-3|this compound|BLD Pharm [bldpharm.com]
- 10. This compound, CasNo.65854-91-3 BOC Sciences United States [bocscichem.lookchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 14. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 15. mdpi.com [mdpi.com]
The N-(4-chlorophenyl)pivalamide Scaffold: A Versatile Platform for the Development of Bioactive Molecules in Medicinal Chemistry
Introduction: The Strategic Role of Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the concept of the "privileged scaffold" is a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. The N-(4-chlorophenyl)pivalamide core represents one such versatile scaffold. While the molecule itself may not exhibit potent biological activity, its structural features—a substituted phenyl ring linked to a sterically hindered pivalamide group—provide a robust and synthetically tractable platform for the elaboration of diverse chemical libraries. This guide provides an in-depth exploration of the applications of the this compound scaffold in medicinal chemistry, complete with detailed protocols for the synthesis of key derivatives and the biological assays used to evaluate their activity.
The core structure of this compound offers several advantages for medicinal chemists. The pivaloyl group, with its bulky tert-butyl moiety, can influence the molecule's conformation and metabolic stability. The chlorophenyl ring provides a site for further functionalization and can engage in various interactions with biological targets, including hydrophobic and halogen bonding. By strategically modifying this core, researchers have successfully developed compounds with promising activities as enzyme inhibitors and anticancer agents.
Application I: this compound Derivatives as Multi-Target Enzyme Inhibitors
A significant application of the this compound scaffold is in the development of enzyme inhibitors. By incorporating a carbamothioyl moiety, researchers have synthesized N-((4-acetylphenyl)carbamothioyl)pivalamide, a derivative that has demonstrated inhibitory activity against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and alpha-amylase[1]. The inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease, while urease and alpha-amylase inhibitors have applications in treating bacterial infections and metabolic disorders, respectively.
Data Presentation: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition (%) | IC50 (µM) |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | ~85% | 26.23 |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | ~85% | 30.9 |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Urease | 73.8% | 91.5 |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Alpha-amylase | 57.9% | 160.33 |
Data synthesized from a study on multi-target enzyme inhibitors[1].
Experimental Protocols
This protocol describes a two-step synthesis starting from pivaloyl chloride.
Step 1: Synthesis of Pivaloyl Isothiocyanate
-
To a solution of pivaloyl chloride (1.0 eq) in dry acetone, add potassium thiocyanate (1.0 eq).
-
Reflux the mixture for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The resulting solution of pivaloyl isothiocyanate is used directly in the next step.
Step 2: Synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide
-
To the solution of pivaloyl isothiocyanate from Step 1, add 4-aminoacetophenone (1.0 eq).
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure N-((4-acetylphenyl)carbamothioyl)pivalamide[1].
Caption: Synthetic scheme for N-((4-acetylphenyl)carbamothioyl)pivalamide.
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compound (N-((4-acetylphenyl)carbamothioyl)pivalamide)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each concentration of the test compound solution.
-
Add 50 µL of AChE solution to each well.
-
Incubate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of DTNB solution and 75 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value[2].
-
Caption: Workflow for the acetylcholinesterase inhibition assay.
Application II: this compound Scaffold in the Development of Anti-Glioma Agents
The versatility of the this compound scaffold is further demonstrated by its use in the synthesis of pyrano[2,3-c]pyrazole derivatives with potent anti-glioma activity. A study identified a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles that inhibit the kinase AKT2/PKBβ, a key enzyme in a signaling pathway often dysregulated in cancer[3][4]. One derivative, designated as compound 4j in the study, showed promising activity against glioblastoma cells, including in 3D neurosphere models, which more closely mimic the tumor microenvironment[3][4].
Experimental Protocols
This protocol outlines a three-component reaction to synthesize the pyrano[2,3-c]pyrazole core.
Materials and Reagents:
-
An aromatic aldehyde
-
Malononitrile
-
A pyrazolone derivative
-
A base catalyst (e.g., piperidine or DABCO)
-
Ethanol or another suitable solvent
Protocol:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the pyrazolone derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the desired pyrano[2,3-c]pyrazole derivative[3].
Caption: Three-component reaction for the synthesis of pyrano[2,3-c]pyrazoles.
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials and Reagents:
-
Glioblastoma cell line (e.g., U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrano[2,3-c]pyrazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value[5].
-
References
- 1. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N-(4-chlorophenyl)pivalamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this common acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your synthesis for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and widely used method is the N-acylation of 4-chloroaniline with pivaloyl chloride. This reaction is a classic example of a Schotten-Baumann reaction , which involves the synthesis of amides from amines and acid chlorides in the presence of a base.[1][2]
Q2: Why is the addition of a base critical for achieving a high yield?
The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3] In the absence of a base, this HCl will protonate the starting material, 4-chloroaniline, a basic amine. The resulting ammonium salt is no longer nucleophilic and cannot react with the pivaloyl chloride, effectively halting the reaction and drastically reducing the yield.[4][5] The added base, typically aqueous sodium hydroxide, neutralizes the HCl as it forms, ensuring a continuous supply of the free amine for the reaction.[6]
Q3: What are "Schotten-Baumann conditions"?
This term typically refers to the use of a two-phase solvent system, consisting of water and an immiscible organic solvent (e.g., toluene, dichloromethane).[1][6] The base (like NaOH) resides in the aqueous phase, while the amine and acyl chloride are in the organic phase. This setup is highly efficient because the HCl byproduct is immediately neutralized in the aqueous phase, while the organic reactants and product are protected from potential base-catalyzed hydrolysis.[5]
Synthesis Mechanism: The Schotten-Baumann Reaction
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation by the base to yield the stable amide product.
Caption: Schotten-Baumann reaction mechanism for amide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Very Low or No Product Yield
-
Q: I followed the procedure, but my final yield was negligible. What is the most probable cause?
-
A: The primary suspect is the degradation of pivaloyl chloride due to moisture. Pivaloyl chloride is extremely reactive towards water and will rapidly hydrolyze to form pivalic acid and HCl.[7] This hydrolysis consumes your electrophile before it can react with the amine.
-
Expert Insight: Always use a fresh bottle of pivaloyl chloride or one that has been securely stored under an inert atmosphere. Ensure all glassware is oven-dried and the organic solvent is anhydrous. A simple quality check is to carefully add a single drop of your pivaloyl chloride to a beaker of water; vigorous fuming and reaction indicate high reactivity.[7]
-
-
-
Q: I'm confident my reagents are dry. What else could lead to low yield?
-
A: Several factors could be at play:
-
Insufficient Base: If not enough base is present to neutralize the generated HCl, the 4-chloroaniline will become protonated and non-nucleophilic, stopping the reaction.[3][5] Ensure you use at least one molar equivalent of base. A slight excess (e.g., 1.15 equivalents) is recommended to ensure complete neutralization.[8]
-
Poor Temperature Control: The acylation is exothermic. Adding the pivaloyl chloride too quickly without adequate cooling can cause the temperature to rise, promoting side reactions. A controlled, slow addition at a maintained temperature is crucial.[8]
-
Inefficient Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, facilitating the reaction and the immediate neutralization of HCl.
-
-
Problem 2: The Isolated Product is an Oil or Gummy Solid
-
Q: My product did not crystallize properly and appears oily. What are the likely impurities?
-
A: The most common impurity causing this issue is pivalic acid. As the hydrolysis product of pivaloyl chloride, pivalic acid can co-precipitate or interfere with the crystallization of your desired amide. Unreacted 4-chloroaniline may also be present.
-
Corrective Action: An effective work-up is key. After the reaction, perform a wash with a dilute aqueous base (e.g., 5% NaOH or NaHCO₃ solution). This will convert the acidic pivalic acid into its water-soluble carboxylate salt, removing it into the aqueous layer. Follow this with a water wash to remove any remaining base before drying and concentrating the organic phase. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further purify the product.
-
-
Problem 3: Reaction Monitoring by TLC Shows Multiple Spots
-
Q: My TLC plate shows unreacted starting material and another prominent spot besides the product. What is it?
-
A: The additional spot is likely pivalic acid. You can confirm this by co-spotting your reaction mixture with a known sample of pivalic acid.
-
TLC Analysis Guide:
-
4-Chloroaniline (Starting Material): A polar amine, will have a relatively low Rf value.
-
This compound (Product): Less polar than the starting amine due to the amide bond, will have a higher Rf value.
-
Pivalic Acid (Side Product): A carboxylic acid, its polarity and Rf can vary depending on the solvent system but it is often visible.
-
-
-
Caption: A logical workflow for troubleshooting low yield results.
Optimized Experimental Protocol
This protocol is adapted from established industrial processes and is designed for high yield and purity.[8]
Materials:
-
4-Chloroaniline (1.0 mmol, 1.0 equiv.)
-
Pivaloyl chloride (1.2 mmol, 1.2 equiv.)
-
Sodium Hydroxide (NaOH) (1.15 mmol, 1.15 equiv.)
-
Toluene (4 mL per mmol of 4-chloroaniline)
-
Deionized Water (1.2 mL per mmol of NaOH)
-
10% Aqueous Methanol (for washing)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve NaOH in deionized water. Add toluene, followed by 4-chloroaniline.
-
Cooling: Cool the resulting biphasic mixture to 15°C using an ice bath.
-
Reagent Addition: Add the pivaloyl chloride dropwise to the stirred mixture via the dropping funnel over 20-30 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 40°C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature (25-35°C) for 1 hour. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Precipitation: Once the reaction is complete (disappearance of 4-chloroaniline), cool the reaction mixture to -10°C in an ice-salt or dry ice-acetone bath and hold for 2 hours to maximize product precipitation.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel.
-
Washing: Wash the filter cake with cold 10% aqueous methanol to remove any unreacted starting materials and salts.
-
Drying: Dry the white crystalline product under vacuum. A yield of ~98% can be expected.[8]
Data Summary: Reaction Parameters
| Parameter | Recommended Condition | Rationale / Causality |
| Solvent System | Toluene / Water | Biphasic system isolates reactants from aqueous base, preventing hydrolysis of pivaloyl chloride.[1][6] |
| Base | Aq. NaOH (1.15 eq.) | Neutralizes HCl byproduct, preventing protonation and deactivation of the nucleophilic amine.[4][8] |
| Pivaloyl Chloride | 1.2 eq. | A slight excess ensures complete consumption of the limiting reagent (4-chloroaniline).[8] |
| Addition Temp. | 15°C (start), <40°C (maintain) | Controls the exothermicity of the reaction, minimizing side product formation.[8] |
| Reaction Temp. | 25 - 35°C | Allows the reaction to proceed to completion at a moderate rate.[8] |
| Work-up | Cold Filtration & Wash | Cooling maximizes precipitation; washing removes impurities for a high-purity final product.[8] |
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. testbook.com [testbook.com]
- 7. grokipedia.com [grokipedia.com]
- 8. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Lithiation of N-(4-chlorophenyl)pivalamide
Welcome to the technical support center for the lithiation of N-(4-chlorophenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful Directed ortho-Metalation (DoM) reaction. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the common challenges associated with this transformation.
The lithiation of this compound is a cornerstone reaction for the regioselective functionalization of an aromatic ring. The pivalamide group serves as a potent Directed Metalation Group (DMG), guiding an organolithium base to deprotonate the ortho-position with high precision.[1][2] This creates a versatile aryllithium intermediate that can react with a wide array of electrophiles, providing a reliable pathway to complex, substituted aniline derivatives.[1]
This guide is structured into a question-and-answer format to directly address specific issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the experimental process.
Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes?
This is the most frequent issue and almost always points to problems with the reaction setup or reagents. The success of this reaction is critically dependent on the complete exclusion of atmospheric moisture and oxygen, as well as the precise reactivity of the organolithium base.
Core Areas to Investigate:
-
Organolithium Reagent Quality: n-Butyllithium (n-BuLi) and other organolithiums are highly reactive and degrade upon exposure to air and moisture, leading to a loss of activity.[3] Commercial solutions can also vary in concentration from batch to batch or degrade over time.
-
Solution: Always titrate your organolithium solution before use. A fresh titration provides the exact molarity, ensuring you add the correct stoichiometric amount. An inaccurate concentration is a primary cause of failed or low-yielding reactions.[4] We provide a standard titration protocol below.
-
-
Presence of Moisture or Protic Contaminants: Organolithiums are exceptionally strong bases and will react instantly with any available proton source, including water from glassware, solvents, or the starting material itself.[5]
-
Solution:
-
Glassware: Rigorously dry all glassware in an oven at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use anhydrous solvents. Tetrahydrofuran (THF), a common solvent for these reactions, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a sealed commercial source and used immediately.[4]
-
Inert Atmosphere: Ensure a robust inert atmosphere (Argon or Nitrogen) is maintained throughout the entire process, from solvent transfer to the final quench.[6]
-
-
-
Reaction Temperature: While the reaction is typically run at -78 °C to ensure selectivity, the initial deprotonation requires sufficient thermal energy for the base to overcome the activation barrier.
Question 2: I'm observing a complex mixture of products or significant side-product formation. What's going wrong?
The formation of multiple products indicates that competing reaction pathways are occurring. For this compound, there are several potential side reactions to consider.
Potential Side Reactions:
-
Reaction with Solvent (THF): At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to its decomposition into ethylene and the lithium enolate of acetaldehyde.[3][7] This consumes your base and introduces new reactive species into the pot.
-
Solution: Maintain a low reaction temperature (-78 °C is ideal) throughout the lithiation step.[7] Do not let the reaction warm up for extended periods before quenching with the electrophile.
-
-
Halogen-Lithium Exchange: The chlorine atom on the aromatic ring can potentially undergo halogen-lithium exchange with the organolithium reagent, especially with more reactive bases like tert-butyllithium (t-BuLi).[5] This would generate 4-lithiated N-phenylpivalamide and butyl chloride.
-
Solution: Use n-BuLi or sec-butyllithium (s-BuLi), which are generally less prone to this side reaction with aryl chlorides compared to t-BuLi. Sticking to the recommended -78 °C also disfavors this pathway.
-
-
Benzyne Formation: Although less common under standard DoM conditions, elimination of LiCl from the desired ortho-lithiated species could theoretically generate a benzyne intermediate, which would then be trapped non-selectively, leading to a mixture of products.
-
Solution: This is primarily controlled by temperature. Maintaining cryogenic conditions (-78 °C) effectively suppresses this elimination pathway.
-
Question 3: The reaction is inconsistent between batches. How can I improve reproducibility?
Inconsistency is a classic sign of subtle variations in experimental parameters that are not being adequately controlled.
Key Parameters for Reproducibility:
-
Reagent Titration: As mentioned, this is non-negotiable. Titrate your BuLi solution for every new bottle and re-titrate periodically (e.g., every 2-4 weeks) for bottles in regular use.[4]
-
Precise Temperature Control: Use a reliable cryostat or a well-insulated dry ice/acetone bath. Ensure the internal reaction temperature, not just the bath temperature, is monitored and maintained.
-
Consistent Addition Rate: Add the organolithium base dropwise and slowly. A rapid, exothermic addition can create localized "hot spots" in the reaction flask, promoting side reactions.[8]
-
Stirring: Ensure efficient and consistent stirring to maintain a homogenous solution and temperature distribution.
Question 4: My yield is poor after quenching with an electrophile. What should I consider?
If you are confident the lithiation step is successful (e.g., confirmed by a D₂O quench and NMR analysis on a small scale), then the issue lies with the electrophilic quench.
Troubleshooting the Quench:
-
Electrophile Reactivity: Not all electrophiles are created equal. Highly hindered or unreactive electrophiles may require longer reaction times or warming to react completely with the aryllithium intermediate.
-
Reverse Addition: For highly reactive electrophiles or sensitive lithiated intermediates, consider a reverse addition, where the solution of the lithiated species is transferred via cannula into a pre-cooled solution of the electrophile.[8]
-
Degradation of Lithiated Intermediate: The ortho-lithiated species is not infinitely stable, even at low temperatures.[9] Plan your experiment so that the electrophile is added promptly after the lithiation is judged to be complete.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions about the reaction.
Question 1: What is the role of the pivalamide group in this reaction?
The pivalamide group (-NHCOtBu) is a powerful Directed Metalation Group (DMG). Its function is twofold:
-
Coordination: The carbonyl oxygen and the amide nitrogen act as Lewis basic sites that coordinate to the lithium ion of the organolithium base aggregate.[2] This coordination brings the base into close proximity to the C-H bonds ortho to the pivalamide group.
-
Acidification: This coordination and the inductive effect of the amide group increase the kinetic acidity of the ortho protons, making them the most favorable site for deprotonation by the strong base.[10] The steric bulk of the tert-butyl group also helps to orient the base effectively.[1]
Question 2: Which organolithium base is best for this transformation (n-BuLi vs. s-BuLi vs. t-BuLi)?
The choice of base is a balance between reactivity and selectivity.
-
n-BuLi: This is the most commonly used base for this type of transformation. It offers a good balance of reactivity for deprotonation without being so reactive as to promote significant side reactions like halogen-lithium exchange.[7]
-
s-BuLi: sec-Butyllithium is more reactive and more sterically hindered than n-BuLi. It can be advantageous for less acidic substrates or when faster lithiation is desired. It is often used with an additive like TMEDA.
-
t-BuLi: tert-Butyllithium is the most reactive of the three. Its use with this compound is generally not recommended due to the increased risk of competing side reactions, particularly halogen-lithium exchange and reaction with the solvent.[9]
For this specific substrate, n-BuLi is the recommended starting point.
Question 3: Why is the reaction performed at -78 °C?
Operating at cryogenic temperatures is crucial for several reasons:
-
Selectivity: It ensures that the deprotonation occurs exclusively at the ortho position directed by the pivalamide group.
-
Stability of the Intermediate: It stabilizes the resulting aryllithium species, preventing decomposition or rearrangement (e.g., benzyne formation).[9]
-
Suppression of Side Reactions: It prevents the organolithium base from reacting with the THF solvent.[3][7]
Question 4: What are the essential safety precautions for working with organolithium reagents?
Organolithium reagents like n-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air.[5] They also react violently with water.[6] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.
-
Inert Atmosphere: All transfers must be performed under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[6]
-
Quenching: Never quench large quantities of organolithium reagents with water. Use a less reactive protic solvent like isopropanol for quenching excess reagent or cleaning glassware, and do so slowly in an ice bath.
-
Fire Extinguisher: Have a Class D fire extinguisher (for combustible metals) readily accessible. Do NOT use a water or CO₂ extinguisher on an organolithium fire.
Question 5: How do I properly set up and maintain an inert atmosphere for the reaction?
A proper inert atmosphere setup is critical for success and safety.
-
Manifold: Use a Schlenk line or a dual-manifold system that allows for easy switching between an inert gas source and a vacuum.
-
Purging: The reaction flask must be "purged" of atmospheric gases. This is typically done by evacuating the flask with the vacuum and refilling it with inert gas, repeating this cycle at least three times.
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This is usually achieved by connecting the inert gas line to an oil or mercury bubbler, which allows you to monitor the gas flow and prevent air from back-diffusing into the system.
Part 3: Protocols and Data
Data Presentation
| Parameter | Recommendation | Rationale |
| Base | n-Butyllithium (n-BuLi) | Good balance of reactivity and selectivity. |
| Equivalents of Base | 1.1 - 1.2 eq | A slight excess ensures complete deprotonation, accounting for any minor protic impurities. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for the substrate and resulting organolithium species.[7] |
| Temperature | -78 °C (Dry Ice/Acetone Bath) | Critical for selectivity and stability of the lithiated intermediate.[1][7] |
| Lithiation Time | 1 - 2 hours | Allows for complete formation of the aryllithium species.[1] |
| Electrophile | 1.2 - 1.5 eq | Ensures complete trapping of the lithiated intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Lithiation and Quench
This protocol is a general guideline and may require optimization for specific electrophiles.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon. Allow the flask to cool to room temperature.
-
Dissolution: Add this compound (1.0 eq) to the flask. Purge the flask with argon again, then add anhydrous THF (typically 0.1-0.2 M concentration) via syringe.[1]
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[1]
-
Lithiation: Add freshly titrated n-BuLi (1.1 eq) dropwise to the solution via syringe over 10-15 minutes. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.[1]
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.[1]
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.[1]
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[1]
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as required.[1]
Protocol 2: Titration of n-Butyllithium with Diphenylacetic Acid
-
Preparation: Flame-dry a 50 mL flask with a stir bar, then cool under argon. Add ~100 mg of diphenylacetic acid and record the exact mass. Add ~5 mL of anhydrous THF to dissolve the acid.
-
Indicator: Add a few drops of a suitable indicator (e.g., a solution of N-benzylidene-4-toluidine in THF) until a pale color is observed.
-
Titration: Slowly add the n-BuLi solution from a 1.0 mL syringe. The n-BuLi will first deprotonate the acid. Once all the acid is consumed, the next drop of n-BuLi will react with the indicator, causing a distinct and persistent color change, which is the endpoint.
-
Calculation: Record the volume of n-BuLi added. The molarity is calculated as: Molarity (M) = (mass of diphenylacetic acid / molar mass of diphenylacetic acid) / volume of n-BuLi in Liters
Part 4: Visual Guides
Diagrams
Caption: Mechanism of Directed ortho-Metalation (DoM).
Caption: Troubleshooting workflow for low reaction conversion.
Part 5: References
-
This compound - CymitQuimica. --INVALID-LINK--
-
Pivalamide-Directed Lithiation: A Versatile Strategy for Regioselective Functionalization of Aromatic Compounds - Benchchem. --INVALID-LINK--
-
Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines | The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
Directed (ortho) Metallation. --INVALID-LINK--
-
Unexpected Variations in Sites of Lithiation of N-(2-Methoxybenzyl)pivalamide. --INVALID-LINK--
-
Directed ortho metalation - Wikipedia. --INVALID-LINK--
-
n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. --INVALID-LINK--
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed Central. --INVALID-LINK--
-
n-Butyllithium - Wikipedia. --INVALID-LINK--
-
Optimization of Organolithium Reactions. --INVALID-LINK--
-
07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. --INVALID-LINK--
-
ortho metalation - Andrew G Myers Research Group. --INVALID-LINK--
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. --INVALID-LINK--
-
NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC - PubMed Central. --INVALID-LINK--
-
organolithium reagents 1. --INVALID-LINK--
-
Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PubMed Central. --INVALID-LINK--
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. --INVALID-LINK--
-
Lithiations Not Working : r/Chempros - Reddit. --INVALID-LINK--
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. --INVALID-LINK--
-
65854-91-3|this compound|BLD Pharm. --INVALID-LINK--
-
65854-91-3|this compound - Ambeed.com. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. reddit.com [reddit.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Directed Ortho Metalation [organic-chemistry.org]
Technical Support Center: N-(4-chlorophenyl)pivalamide Synthesis
Document ID: TSC-CHEM-260106-01
Version: 1.0
Introduction
Welcome to the technical support guide for the synthesis of N-(4-chlorophenyl)pivalamide. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. As a key building block in various synthetic pathways, ensuring the purity and yield of this compound is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, mitigate, and resolve issues related to side product formation during its synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
I. Troubleshooting Guide: Common Side Products and Mitigation Strategies
The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of 4-chloroaniline with pivaloyl chloride. While seemingly straightforward, this reaction is susceptible to the formation of several side products, which can complicate purification and impact the quality of your final product. This section addresses the most frequently encountered issues and provides actionable solutions.
Issue 1: Presence of Unreacted 4-Chloroaniline in the Final Product
Symptoms:
-
A lower than expected yield of the desired amide.
-
Characterization data (e.g., NMR, LC-MS) shows signals corresponding to 4-chloroaniline.
-
Difficulty in crystallization of the final product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry. | Protocol Adjustment: Ensure a slight excess (1.05-1.1 equivalents) of pivaloyl chloride is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-chloroaniline spot is no longer visible. If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions. |
| Base Inefficiency | The base (e.g., pyridine, triethylamine) is crucial for scavenging the HCl byproduct. An insufficient amount or a weak base can lead to the protonation of 4-chloroaniline, rendering it non-nucleophilic. | Base Selection & Stoichiometry: Use at least one equivalent of a suitable base. For sluggish reactions, a stronger, non-nucleophilic base may be beneficial. Ensure the base is added correctly, often concurrently with or prior to the acylating agent. |
| Poor Quality of Pivaloyl Chloride | If the pivaloyl chloride has degraded due to improper storage (exposure to moisture), it will have partially hydrolyzed to pivalic acid, reducing the effective concentration of the acylating agent.[1][2] | Reagent Quality Control: Use freshly opened or properly stored pivaloyl chloride. If the quality is uncertain, consider purifying it by distillation before use. A simple test is to observe if it fumes in the air, which is indicative of its reactivity.[1] |
Issue 2: Formation of Pivalic Acid as a Major Byproduct
Symptoms:
-
The crude product has an acidic pH.
-
NMR analysis shows a broad singlet in the downfield region (typically >10 ppm), characteristic of a carboxylic acid proton.
-
Extraction with a basic aqueous solution removes a significant portion of the crude mass.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Hydrolysis of Pivaloyl Chloride | Pivaloyl chloride reacts rapidly and exothermically with water to form pivalic acid and HCl.[1] This is the most common cause of pivalic acid contamination. | Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| "Wet" Starting Materials or Solvents | Traces of water in the 4-chloroaniline, base, or solvent can lead to the hydrolysis of the highly reactive pivaloyl chloride. | Drying of Reagents: Use freshly dried solvents. If the 4-chloroaniline is suspected to contain water, it can be dried over a suitable desiccant or by azeotropic distillation with a solvent like toluene. |
Issue 3: Detection of N,N-di-pivaloyl-4-chloroaniline (Diacylated Product)
Symptoms:
-
A new, less polar spot on TLC compared to the desired product.
-
Mass spectrometry data shows a peak corresponding to the molecular weight of the diacylated product.
-
¹H NMR will show the absence of the N-H proton and a change in the chemical shifts of the aromatic protons.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Excessive Pivaloyl Chloride | Using a large excess of the acylating agent can drive the reaction towards diacylation, where the amide product is further acylated. | Stoichiometric Control: Carefully control the stoichiometry. A slight excess (1.05-1.1 eq.) of pivaloyl chloride is usually sufficient. Add the pivaloyl chloride dropwise to the solution of 4-chloroaniline and base to avoid localized high concentrations. |
| High Reaction Temperature | Higher temperatures can provide the activation energy needed for the less reactive amide to undergo a second acylation. | Temperature Management: Run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature). Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures. |
Workflow for Troubleshooting Side Product Formation
References
Technical Support Center: N-(4-chlorophenyl)pivalamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)pivalamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and optimized protocols for this common acylation reaction. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern success, enabling you to diagnose issues and rationally optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions about the synthesis, providing a solid foundation for subsequent troubleshooting and optimization.
Q1: What is the primary reaction mechanism for synthesizing this compound?
A1: The synthesis of this compound from 4-chloroaniline and pivaloyl chloride is a classic example of a nucleophilic acyl substitution. This reaction is typically performed under Schotten-Baumann conditions [1][2][3].
The core mechanism involves the following steps[1][4]:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline (the nucleophile) attacks the electrophilic carbonyl carbon of pivaloyl chloride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base present in the reaction mixture neutralizes the hydrochloric acid (HCl) generated, driving the reaction to completion[2]. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction[2].
Below is a diagram illustrating this mechanistic pathway.
Caption: Reaction mechanism for this compound synthesis.
Q2: Why is a base essential in this reaction, and what are my options?
A2: As mentioned, a base is crucial for two reasons:
-
To Neutralize HCl: The reaction produces one equivalent of hydrochloric acid (HCl)[5]. This acid will react with the basic 4-chloroaniline starting material to form an unreactive ammonium salt, effectively quenching the reaction.
-
To Drive Equilibrium: By neutralizing the HCl as it forms, the base removes a product from the reaction mixture, driving the equilibrium towards the formation of the desired amide, in accordance with Le Châtelier's principle[2][6].
Commonly used bases include:
-
Aqueous Hydroxide: Solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are frequently used. This creates a two-phase system (biphasic), with the organic reactants in a solvent like dichloromethane (DCM) or toluene, and the base in the aqueous phase[3][4]. This is the classic Schotten-Baumann setup.
-
Tertiary Amines: Non-nucleophilic organic bases like pyridine or triethylamine (TEA) can be used in a single-phase organic solvent system[6][7]. They act as acid scavengers. Pyridine is particularly effective as it can also catalyze the reaction.
Q3: What are the expected starting materials and product properties?
A3: A clear understanding of your materials is the first step in troubleshooting.
| Compound | Formula | MW ( g/mol ) | Physical State | CAS Number |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | White/pale yellow solid | 106-47-8 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | Colorless liquid | 3282-30-2 |
| This compound | C₁₁H₁₄ClNO | 211.69 | White solid | 65854-91-3 [8] |
Data sourced from PubChem and commercial supplier information.[8][9]
Section 2: Optimized Experimental Protocol
This protocol is based on established literature procedures and offers a high-yield pathway to the target compound[10].
Reagents & Materials
| Reagent | Molar Eq. | Molarity | Amount (for 10 mmol scale) |
| 4-Chloroaniline | 1.0 | - | 1.28 g |
| Toluene | - | - | 40 mL |
| Sodium Hydroxide | 1.15 | 10% w/v | 4.6 mL (of 10% solution) |
| Pivaloyl Chloride | 1.2 | - | 1.48 mL (1.45 g) |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq, 1.28 g) and toluene (40 mL).
-
Base Addition: Add the 10% aqueous NaOH solution (1.15 eq, 4.6 mL).
-
Cooling: Cool the biphasic mixture to approximately 15°C using an ice-water bath.
-
Acyl Chloride Addition: Begin vigorous stirring and add pivaloyl chloride (1.2 eq, 1.48 mL) dropwise via a syringe or dropping funnel over 15-20 minutes. Causality: Slow addition is critical to control the exotherm of the reaction and to minimize the hydrolysis of the reactive pivaloyl chloride by the aqueous base[10]. Ensure the internal temperature does not exceed 40°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25-35°C) for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). (See Section 4 for details). The disappearance of the 4-chloroaniline spot indicates completion.
-
Isolation: Upon completion, cool the reaction mixture to 0-5°C for at least 1 hour to precipitate the product.
-
Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold 10% aqueous methanol or cold hexane to remove any unreacted pivaloyl chloride and toluene residue[10].
-
Drying: Dry the product under vacuum to a constant weight. A typical yield should be in the range of 95-98%[10].
Section 3: Troubleshooting Guide
Even robust reactions can present challenges. This guide addresses the most common issues in a Q&A format.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Aniline on acetylation gives [infinitylearn.com]
- 6. shaalaa.com [shaalaa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
Technical Support Center: N-(4-chlorophenyl)pivalamide Stability and Degradation
Welcome to the technical support center for N-(4-chlorophenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a chemical intermediate used in various synthetic pathways. Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of downstream products, particularly in pharmaceutical development.[1][2] This guide provides a comprehensive overview of potential degradation pathways, methodologies for stability testing, and troubleshooting advice for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
FAQ 1: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily hydrolysis, and to a lesser extent, photolysis and thermal degradation.
-
Hydrolysis: The amide bond is the most reactive site for degradation.[3][4] Hydrolysis can occur under both acidic and basic conditions, leading to the cleavage of the amide bond to form 4-chloroaniline and pivalic acid.[5][6][7]
-
Photodegradation: Aromatic amides can undergo photodegradation upon exposure to UV light.[8] For this compound, this could involve a Photo-Fries rearrangement, leading to the formation of aminobenzophenone-type products, or cleavage of the C-N bond.[8][9]
-
Oxidative Degradation: While amides are generally less susceptible to oxidation than amines, the presence of the aromatic ring and the nitrogen atom means that oxidative degradation is a possibility, especially in the presence of oxidizing agents or under harsh conditions.[10][11]
-
Thermal Degradation: Significant thermal degradation is expected to occur at elevated temperatures, potentially leading to cleavage of the amide bond or other fragmentation reactions.[12][13]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathway of this compound.
FAQ 2: How do I design a forced degradation study for this compound?
A forced degradation study, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2][14][15] A well-designed study will expose this compound to a range of stress conditions.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, reflux for 2-8 hours | To induce acid-catalyzed hydrolysis of the amide bond.[4] |
| Base Hydrolysis | 0.1 M NaOH, reflux for 2-8 hours | To induce base-catalyzed hydrolysis of the amide bond.[6][7] |
| Oxidation | 3% H₂O₂, room temperature, 24 hours | To investigate susceptibility to oxidative degradation. |
| Photostability | Exposed to UV light (e.g., 254 nm) and visible light, solid and in solution | To assess degradation due to light exposure.[8] |
| Thermal Degradation | 60-80°C, solid state, 24-48 hours | To evaluate stability at elevated temperatures.[12] |
It is crucial to have a validated stability-indicating analytical method, typically HPLC, before initiating the study.[16][17]
FAQ 3: What are the expected degradation products I should look for?
Based on the degradation pathways, the primary expected degradation products are:
-
From Hydrolysis:
-
4-chloroaniline
-
Pivalic acid
-
-
From Photodegradation (potential):
-
2-amino-5-chlorobenzophenone derivatives (from Photo-Fries rearrangement)
-
4-chloroaniline (from C-N bond cleavage)
-
-
From Oxidation (potential):
-
N-oxide derivatives
-
Hydroxylated aromatic ring derivatives
-
The following diagram illustrates the potential formation of these products.
Caption: Potential degradation products from different stress conditions.
Part 2: Troubleshooting Guides
This section provides practical advice for troubleshooting common issues encountered during the stability testing of this compound.
Troubleshooting 1: No degradation is observed under stress conditions.
Issue: You have subjected this compound to the recommended stress conditions, but your analytical method (e.g., HPLC) shows no significant decrease in the parent peak and no formation of new peaks.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficiently Harsh Conditions | Amide bonds can be quite stable, and the initial stress conditions may not be strong enough to induce degradation.[4][7] | Increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration, temperature, or duration. For thermal stress, increase the temperature. |
| Analytical Method Not Stability-Indicating | Your HPLC method may not be able to separate the degradation products from the parent compound. | Re-validate your analytical method. Ensure it can resolve the parent peak from potential degradation products. This may involve changing the column, mobile phase, or gradient.[16] |
| Degradation Products Not Detected | The degradation products may not have a chromophore detectable by your UV detector at the chosen wavelength, or they may be highly volatile. | Use a more universal detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[18][19] For volatile products, consider using Gas Chromatography (GC). |
Troubleshooting 2: The mass balance in my forced degradation study is poor.
Issue: The sum of the assay of this compound and its known degradation products is significantly less than 100%.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Formation of Non-UV Active or Volatile Products | As mentioned above, some degradation products may not be detected by your current analytical method. | Employ multiple detection techniques (UV, MS, ELSD) to ensure all components are being detected.[19] |
| Adsorption of Degradants | Degradation products may be adsorbing to the sample vials or the HPLC column. | Use silanized glass vials. Evaluate different HPLC columns and mobile phase additives to minimize adsorption. |
| Incomplete Extraction | If sample preparation involves an extraction step, the degradation products may not be efficiently extracted. | Validate your extraction procedure for both the parent compound and potential degradation products. |
| Secondary Degradation | Primary degradation products may themselves be unstable under the stress conditions and degrade further into smaller, undetectable fragments. | Analyze samples at multiple time points during the stress study to track the formation and disappearance of intermediates. |
Troubleshooting 3: I am observing unexpected peaks in my chromatogram.
Issue: Your chromatogram shows peaks that do not correspond to the parent compound or the expected degradation products.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Interaction with Excipients (if in formulation) | If you are studying a formulated product, the active ingredient may be reacting with excipients under stress.[20] | Conduct forced degradation studies on the individual excipients and the placebo to identify any degradants originating from them. |
| Contamination | Contamination could be introduced from solvents, reagents, or glassware. | Run a blank (solvent and reagents without the sample) to check for extraneous peaks. Ensure high-purity solvents and reagents are used. |
| Complex Degradation Pathway | The degradation pathway may be more complex than initially anticipated, leading to unexpected intermediates or secondary products. | Utilize LC-MS/MS to obtain mass spectral data for the unknown peaks to aid in their identification and structural elucidation.[19] |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment.
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Generate Degraded Samples: Subject the stock solution to forced degradation conditions as outlined in Table 1 (e.g., acid and base hydrolysis). Neutralize the hydrolyzed samples before injection.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high aqueous composition (e.g., 90% A) and ramp up the organic composition (e.g., to 90% B) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan with a PDA detector to determine the optimal wavelength for all components, or start at 254 nm.
-
Column Temperature: 30 °C
-
-
Method Optimization:
-
Inject the undegraded and degraded samples.
-
Analyze the chromatograms for peak shape, resolution between the parent peak and degradation products, and retention times.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve optimal separation.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. drum.lib.umd.edu [drum.lib.umd.edu]
- 10. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apicule.com [apicule.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing N-(4-chlorophenyl)pivalamide Synthesis
For Immediate Release
Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common acylation reaction. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and overcome challenges in your specific experimental context.
Troubleshooting Guide: Enhancing Reaction Rates
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, specifically the acylation of 4-chloroaniline with pivaloyl chloride. This process, a variant of the Schotten-Baumann reaction, can be influenced by several factors.[1][2][3] Below are common issues and actionable solutions to increase your reaction rate and yield.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors I should investigate?
A slow or stalled reaction is often due to one of three primary issues: insufficient nucleophilicity of the amine, inadequate removal of the HCl byproduct, or low reactivity of the acylating agent.
-
HCl Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl), which protonates the starting amine (4-chloroaniline), converting it into its non-nucleophilic ammonium salt.[4] This effectively removes it from the reaction. The addition of a base is crucial to neutralize this HCl as it forms, driving the reaction forward.[1][4][5]
-
Activation of Pivaloyl Chloride: While pivaloyl chloride is a relatively reactive acylating agent, its efficacy can be dramatically increased by a nucleophilic catalyst.
-
Reaction Temperature: Like most chemical reactions, increasing the temperature will generally increase the rate. However, this must be balanced against potential side reactions and solvent boiling points. A patent for this synthesis describes maintaining the reaction between 25-35°C for one hour.[6]
Q2: How does my choice of base impact the reaction rate?
The base is arguably the most critical component for optimizing this reaction. Its role is twofold: to neutralize the HCl byproduct and, in some cases, to act as a nucleophilic catalyst.[1]
-
Non-Nucleophilic Bases (e.g., Triethylamine, DIPEA): These bulky amines are excellent at scavenging HCl but do not participate directly in the acylation. They are a good baseline choice.
-
Nucleophilic Bases (e.g., Pyridine): Pyridine can act as both an acid scavenger and a nucleophilic catalyst.[7][8] It attacks the pivaloyl chloride to form a highly reactive N-pivaloylpyridinium salt intermediate.[9] This intermediate is then more readily attacked by the 4-chloroaniline, accelerating the reaction.[9]
-
Inorganic Bases (e.g., NaOH, KOH): Used in a biphasic system (e.g., toluene/water), these are cost-effective and efficient for large-scale synthesis.[6] The reaction occurs at the interface or in the organic phase, with the base in the aqueous phase neutralizing the HCl.[10]
| Base Type | Primary Role | Impact on Rate | Considerations |
| Triethylamine (Et3N) | Acid Scavenger | Moderate | Standard choice, good for simple systems. |
| Pyridine | Acid Scavenger & Nucleophilic Catalyst | High | Acts as a catalyst, significantly increasing the rate.[7][8][11] |
| Sodium Hydroxide (aq) | Acid Scavenger | Moderate-High | Used in biphasic Schotten-Baumann conditions.[6] |
| DMAP (Catalytic) | Nucleophilic Catalyst | Very High | Used in small amounts with a stoichiometric base like Et3N. |
Q3: I've heard of using DMAP. How does it work and when is it necessary?
4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic catalyst that can increase acylation rates by several orders of magnitude compared to pyridine.[9][12]
Mechanism of Action: DMAP rapidly attacks the pivaloyl chloride to form a highly stabilized and extremely reactive N-pivaloyl-DMAPium salt.[12][13] This intermediate is a much more potent acylating agent than the initial pivaloyl chloride or the N-pivaloylpyridinium salt formed with pyridine.[12] It then readily transfers the pivaloyl group to the 4-chloroaniline.
When to Use DMAP:
-
When reacting with sterically hindered or electronically deactivated amines.
-
When the reaction is sluggish even with pyridine.
-
When mild reaction conditions (e.g., room temperature) are required to avoid decomposition of sensitive functional groups.[12]
DMAP is used in catalytic amounts (typically 1-10 mol%) alongside a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize the HCl.[14]
Visualizing the Catalytic Pathways
To better understand the acceleration mechanisms, consider the following pathways. The uncatalyzed reaction is slow. Pyridine provides a significant rate enhancement, but the DMAP-catalyzed pathway is the most efficient due to the high reactivity of the acyl-DMAPium intermediate.
Caption: Catalytic pathways for this compound synthesis.
Q4: Can my choice of solvent affect the reaction speed?
Yes, solvent choice is critical. Aprotic solvents are generally preferred to avoid side reactions with the pivaloyl chloride.
-
Aprotic Polar Solvents (e.g., Dichloromethane (DCM), Acetonitrile): These are excellent choices. They effectively dissolve the reactants and intermediates without interfering with the reaction.[15]
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): Toluene is often used, particularly in biphasic systems with an aqueous base.[6]
-
Protic Solvents (e.g., Alcohols, Water): These should be avoided as they can compete with the amine in reacting with the pivaloyl chloride, leading to ester or anhydride formation and reducing your yield.
Q5: My reaction is still slow even after optimization. What else could be wrong?
If you have optimized the base, catalyst, solvent, and temperature, consider the quality and concentration of your reactants.
-
Reagent Purity: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid over time. Ensure you are using a fresh or properly stored bottle. Similarly, impurities in the 4-chloroaniline can inhibit the reaction.
-
Concentration: Le Chatelier's principle applies. Increasing the concentration of the reactants can help increase the reaction rate. However, be mindful of solubility limits and potential exothermic events.
-
Moisture: Ensure your glassware is thoroughly dried and, if necessary, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the pivaloyl chloride.
Experimental Protocols
Protocol 1: Standard Synthesis with Pyridine
This protocol utilizes pyridine as both the base and a catalyst.
-
To a stirred solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add pyridine (1.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, proceed with a standard aqueous workup to remove pyridinium hydrochloride and excess reagents.
Protocol 2: DMAP-Catalyzed High-Speed Synthesis
This protocol is for maximizing the reaction rate, especially with challenging substrates.
-
To a stirred solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (1.2 eq) and DMAP (0.05 eq).
-
Cool the mixture to 0 °C.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise. An exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete much faster than the standard protocol.
-
Upon completion, proceed with an aqueous workup.
Troubleshooting Workflow
If you are encountering a slow reaction, follow this decision tree to diagnose and solve the issue.
Caption: Decision tree for troubleshooting slow acylation reactions.
Frequently Asked Questions (FAQs)
What is the typical reaction time? Under DMAP-catalyzed conditions at room temperature, the reaction can be complete in under an hour. With pyridine, it may take 2-4 hours. Uncatalyzed or with only an inorganic base, it could require several hours to overnight.
Is this reaction exothermic? Yes, the reaction between pivaloyl chloride and the amine, especially when catalyzed by DMAP, can be significantly exothermic. It is crucial to add the pivaloyl chloride slowly and with adequate cooling (e.g., an ice bath) to control the reaction temperature.
How can I monitor the reaction? Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product amide will have a different Rf value than the starting 4-chloroaniline. LC-MS can also be used for more precise monitoring.
What are common side reactions? The primary side reaction is the hydrolysis of pivaloyl chloride if water is present in the reaction mixture. If the temperature is too high, other undesired side reactions may occur. Double acylation on the nitrogen is not possible.
References
- 1. collegedunia.com [collegedunia.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 7. esaral.com [esaral.com]
- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 12. nbinno.com [nbinno.com]
- 13. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 15. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding impurities in N-(4-chlorophenyl)pivalamide synthesis
An N-(4-chlorophenyl)pivalamide synthesis technical support center has been established to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing their synthetic protocols. This guide offers in-depth answers to frequently asked questions and solutions to common experimental challenges, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic nucleophilic acyl substitution reaction. It involves the acylation of 4-chloroaniline with pivaloyl chloride. The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1]
Q2: Why is the use of a base critical in this synthesis?
A base is essential for two primary reasons. First, the reaction generates one equivalent of HCl for every equivalent of product formed.[2] This acid can protonate the starting 4-chloroaniline, converting it into its non-nucleophilic ammonium salt and halting the reaction. A base, such as sodium hydroxide or triethylamine, scavenges the HCl as it is formed, allowing the reaction to proceed to completion.[1][3] Second, by neutralizing the acid, the base prevents potential acid-catalyzed side reactions or degradation of the desired product.
Q3: What are the most critical parameters to control for a successful synthesis?
The three most critical parameters are:
-
Moisture Control: Pivaloyl chloride is extremely sensitive to moisture and will rapidly hydrolyze to form pivalic acid, a common and often difficult-to-remove impurity.[2] All glassware must be oven-dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The initial addition of pivaloyl chloride is exothermic and should be done at a reduced temperature (e.g., 0-15 °C) to control the reaction rate and prevent side reactions.[3] After the addition, the reaction is typically allowed to warm to room temperature to ensure it goes to completion.[3]
-
Stoichiometry: A slight excess of the acylating agent, pivaloyl chloride, is often used to ensure complete consumption of the 4-chloroaniline.[3] However, a large excess should be avoided as it can complicate purification.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside spots of the starting materials (4-chloroaniline). By observing the disappearance of the 4-chloroaniline spot and the appearance of a new, typically less polar, product spot, you can determine when the reaction is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: Low Product Yield
Q: My final yield of this compound is significantly lower than reported in the literature. What are the potential causes?
A: Low yield can stem from several factors throughout the experimental process. A systematic review of your procedure is the best approach.
-
Incomplete Reaction: The reaction may not have gone to completion. Always verify the absence of the limiting reagent (typically 4-chloroaniline) by TLC before starting the workup procedure. If the reaction has stalled, extending the reaction time or gentle heating may be necessary.
-
Reagent Hydrolysis: As mentioned, pivaloyl chloride is highly moisture-sensitive.[2] If anhydrous conditions were not strictly maintained, a significant portion of your acylating agent may have been converted to pivalic acid, leaving an excess of unreacted 4-chloroaniline and reducing the potential yield of your desired product.
-
Inefficient HCl Scavenging: If the base used was insufficient or of poor quality, the generated HCl would protonate the 4-chloroaniline, effectively removing it from the reaction mixture and leading to low conversion rates.
-
Mechanical Losses: Significant product loss can occur during the workup and purification steps. Ensure complete transfer of materials between vessels. During recrystallization, be careful not to use an excessive amount of solvent, as this will reduce the recovery of your purified product.
Problem: Product Contamination
Q: My analytical data (NMR, LC-MS) shows the presence of pivalic acid in my final product. How did this happen, and how can I prevent and remove it?
A: The presence of pivalic acid is almost certainly due to the hydrolysis of pivaloyl chloride by water.[2][4]
-
Cause & Prevention: This contamination occurs when the reaction is exposed to moisture. To prevent its formation, you must adhere strictly to anhydrous techniques. This includes using oven- or flame-dried glassware, employing anhydrous grade solvents, and running the reaction under an inert atmosphere (e.g., a nitrogen balloon or manifold).
-
Removal: Pivalic acid is acidic, while your desired amide product is neutral. This difference in chemical properties is key to its removal. During the aqueous workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). The base will deprotonate the pivalic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your product.
Q: I have unreacted 4-chloroaniline in my purified product. How can I improve the reaction and purification?
A: Residual 4-chloroaniline indicates either an incomplete reaction or an inefficient purification process.
-
Improving the Reaction:
-
Stoichiometry: Ensure you are using a slight molar excess (e.g., 1.1 to 1.2 equivalents) of pivaloyl chloride relative to 4-chloroaniline to drive the reaction to completion.[3]
-
Reaction Time/Temperature: Allow the reaction to stir for a sufficient duration at room temperature after the initial addition. Monitor by TLC until the 4-chloroaniline spot is no longer visible.
-
-
Improving Purification:
-
Acid Wash: During the workup, an acidic wash (e.g., with dilute HCl) will protonate the basic 4-chloroaniline, forming a water-soluble ammonium salt that can be extracted into the aqueous layer. Be aware that your desired amide product can be hydrolyzed under harsh acidic conditions, so use a dilute acid and perform the wash efficiently.
-
Recrystallization: this compound and 4-chloroaniline have different solubility profiles. A carefully chosen recrystallization solvent system (e.g., ethanol/water or toluene/hexanes) can effectively separate the more soluble starting material from the crystalline product.
-
Q: My product appears to be contaminated with a salt, leading to a higher-than-expected mass and poor analytical results. How do I remove it?
A: Salt contamination typically arises from the ammonium salt byproduct (e.g., triethylammonium chloride if triethylamine is used as the base, or 4-chloroanilinium chloride if no other base is added).[1]
-
Cause & Prevention: These salts are formed from the neutralization of the HCl byproduct. They are generally highly polar and have good water solubility.
-
Removal: A thorough aqueous workup is crucial. After the reaction is complete, quench the mixture with water and transfer it to a separatory funnel. Wash the organic layer multiple times with water and then with brine (saturated aqueous NaCl). The water washes will dissolve and remove the polar salts. The brine wash helps to break any emulsions and removes residual water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.
Data & Diagrams
Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene or Dichloromethane (DCM) | Aprotic solvents that do not react with pivaloyl chloride.[3] |
| Base | Aq. NaOH, Triethylamine (Et₃N), or Pyridine | Scavenges HCl byproduct to prevent amine protonation.[3][5] |
| Temperature | 0-15 °C for addition, then 25-35 °C | Controls initial exotherm, then ensures reaction completion.[3] |
| Stoichiometry | 1.0 eq. 4-Chloroaniline, 1.1-1.2 eq. Pivaloyl Chloride | Slight excess of acylating agent drives reaction to completion.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of pivaloyl chloride by atmospheric moisture. |
Common Impurities and Their Origins
| Impurity | Chemical Structure | Origin | Prevention & Removal |
| Pivalic Acid | (CH₃)₃CCOOH | Hydrolysis of pivaloyl chloride.[2] | Use anhydrous conditions. Remove with a basic aqueous wash. |
| 4-Chloroaniline | ClC₆H₄NH₂ | Unreacted starting material. | Use slight excess of pivaloyl chloride; extend reaction time. Remove with an acidic aqueous wash or recrystallization. |
| 4-Chloroanilinium Chloride | ClC₆H₄NH₃⁺Cl⁻ | Reaction of 4-chloroaniline with HCl byproduct. | Use a non-nucleophilic base (e.g., Et₃N). Remove with an aqueous wash. |
Diagrams
Caption: Figure 1: Reaction Mechanism
Caption: Figure 2: Common Impurity Formation Pathways
Caption: Figure 3: Troubleshooting Logic
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.[3]
-
Preparation: Add 4-chloroaniline (1.0 eq.) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Dissolve the aniline in anhydrous toluene (approx. 4 mL per mmol of aniline).
-
Base Addition: Add an aqueous solution of sodium hydroxide (1.15 eq. in 1.2 volumes of water).
-
Cooling: Cool the stirred reaction mixture to 15 °C using an ice-water bath.
-
Pivaloyl Chloride Addition: Add pivaloyl chloride (1.2 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25-35 °C) for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent) until the 4-chloroaniline spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to -10 °C for 2 hours to precipitate the product.
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake with cold 10% aqueous methanol to remove residual salts and impurities.
-
-
Drying: Dry the collected solid under vacuum to obtain the crude product. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Purity Analysis by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: 'SM' for 4-chloroaniline, 'C' for co-spot, and 'R' for the reaction mixture.
-
Spotting:
-
Dissolve a small amount of 4-chloroaniline in ethyl acetate and spot it on the 'SM' and 'C' lanes.
-
Dilute a small aliquot of the reaction mixture and spot it on the 'R' and 'C' lanes.
-
-
Elution: Place the plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to 4-chloroaniline is absent in the 'R' lane. The product will appear as a new spot with a different Rf value.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. grokipedia.com [grokipedia.com]
- 3. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 4. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: N-(4-chlorophenyl)pivalamide Scale-Up Synthesis
<_>
Welcome to the technical support center for the scale-up synthesis of N-(4-chlorophenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and process safety management.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and why is it chosen for scale-up?
A1: The most prevalent and industrially viable method is the Schotten-Baumann reaction.[1][2][3][4] This involves the acylation of 4-chloroaniline with pivaloyl chloride in the presence of a base. It is favored for scale-up due to its high efficiency, use of relatively inexpensive starting materials, and generally high yields.[1][2][5] The reaction is robust and can be adapted to various conditions, including two-phase solvent systems which simplify product work-up.[1][4]
Q2: What are the primary hazards I should be aware of when scaling up this synthesis?
A2: The primary hazards are:
-
Thermal Runaway: The reaction between pivaloyl chloride and 4-chloroaniline is highly exothermic.[6][7][8] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of an uncontrolled temperature increase.[6][8][9]
-
Reagent Toxicity & Handling: 4-chloroaniline is toxic by inhalation, skin contact, and ingestion.[10][11] Pivaloyl chloride is highly flammable, corrosive, reacts violently with water, and is fatal if inhaled.[12][13] Proper personal protective equipment (PPE) and engineering controls are critical.
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas as a byproduct, which must be neutralized by the base. Inadequate mixing or base stoichiometry can lead to pressure buildup and create a corrosive environment.
Q3: How critical is temperature control during the pivaloyl chloride addition?
A3: It is absolutely critical. Loss of temperature control is one of the most significant risks during scale-up.[7][9] An uncontrolled temperature spike can lead to a thermal runaway, causing the reaction mixture to boil over, generate excessive pressure, and potentially lead to a reactor failure.[6][8] It can also promote the formation of unwanted side-products. A patent for a similar process specifies maintaining the temperature below 40°C during addition.[14]
Q4: What are typical in-process controls (IPCs) for this reaction?
A4: To monitor reaction completion and quality, Process Analytical Technology (PAT) is highly recommended.[15][16][17][18] Common IPCs include:
-
HPLC/UPLC: To monitor the disappearance of the starting material (4-chloroaniline) and the formation of the product.
-
FTIR/Raman Spectroscopy: Can be used for real-time monitoring of reactant consumption and product formation directly in the reaction vessel.[16][18]
-
Temperature and Pressure Monitoring: Continuous monitoring is essential for safety and process control.[6][7]
II. Detailed Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up process, categorized by the operational stage.
A. Reaction Stage Troubleshooting
Problem 1: The reaction is sluggish or stalls before completion, even with extended reaction times.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Poor Mixing/Mass Transfer | On a large scale, reactants may not be homogenously mixed, especially in a biphasic system (e.g., toluene/water).[1] This leads to localized areas of low reactant concentration, slowing the overall reaction rate. The amine and base are in the aqueous phase while the acid chloride is in the organic phase; they can only react at the interface. | 1. Increase Agitation Speed: Verify that the agitator is appropriately designed for the vessel geometry and batch volume to ensure efficient mixing. 2. Consider a Phase-Transfer Catalyst (PTC): A PTC can shuttle the amine or base into the organic phase to accelerate the reaction. 3. Evaluate Solvent System: While biphasic systems aid workup, a single-phase system (if appropriate for the workup) can eliminate mass transfer limitations. |
| Inactive Pivaloyl Chloride | Pivaloyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture or residual water in the solvent/reagents.[12] Hydrolyzed pivaloyl chloride forms pivalic acid, which will not react with the amine. | 1. Use Fresh or Newly Opened Reagent: Ensure the pivaloyl chloride is of high purity and has been stored under inert conditions. 2. Ensure Anhydrous Conditions: Use dry solvents and ensure the 4-chloroaniline and base solution are properly prepared. 3. Re-assay Reagent: If in doubt, assay the pivaloyl chloride for purity before use. |
| Insufficient Base | The reaction produces one equivalent of HCl, which must be neutralized. If the base is insufficient, the amine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction. | 1. Verify Stoichiometry: Ensure at least two equivalents of base are used—one to neutralize the generated HCl and one to act as a catalyst/ensure basic conditions. A slight excess (e.g., 1.15 - 1.2 equivalents relative to pivaloyl chloride) is common.[14] 2. Check Base Purity/Concentration: Confirm the concentration of the base solution (e.g., NaOH) is accurate. |
Problem 2: The reaction temperature spikes uncontrollably during pivaloyl chloride addition.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. scispace.com [scispace.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. kscl.co.in [kscl.co.in]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. longdom.org [longdom.org]
- 18. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | アジレント [agilent.com]
Reaction monitoring techniques for N-(4-chlorophenyl)pivalamide synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(4-chlorophenyl)pivalamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, frequently asked questions, and troubleshooting solutions for monitoring this specific amide bond formation. Our goal is to equip you with the technical insights and practical protocols necessary to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction.[1][2] In this procedure, 4-chloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the equilibrium towards the product.[1][3][4]
Given the reactivity of the starting materials, particularly the moisture-sensitivity of pivaloyl chloride[5], effective reaction monitoring is not just recommended—it is critical for maximizing yield, minimizing impurities, and ensuring a reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: Why is real-time reaction monitoring so crucial for this synthesis?
A1: Real-time monitoring is essential for several reasons:
-
Preventing Side Reactions: The primary competing reaction is the hydrolysis of pivaloyl chloride by trace amounts of water to form pivalic acid.[5][6] Monitoring allows you to confirm the consumption of starting materials before significant hydrolysis can occur, which would otherwise lower your yield.
-
Optimizing Reaction Time: Amide formations can be rapid. Monitoring helps you determine the precise point of completion, avoiding unnecessarily long reaction times which can lead to the formation of degradation products or other impurities.[7]
-
Ensuring Complete Conversion: Monitoring confirms the full consumption of the limiting reagent, which simplifies the subsequent purification process.[8]
Q2: What are the primary analytical techniques for monitoring the formation of this compound?
A2: The most common and effective techniques, ranging from simple to more advanced, are:
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks on reaction progress. It is cost-effective and provides results in minutes.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the consumption of reactants and formation of the product. It is excellent for identifying and quantifying impurities.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool that not only separates components but also provides mass information, confirming the identity of the product and helping to elucidate the structure of unknown impurities.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for final product characterization, taking an NMR of a reaction aliquot can provide unambiguous evidence of product formation by identifying characteristic peaks, such as the amide N-H proton.[14][15][16]
Q3: What is the reaction mechanism, and what are the key intermediates?
A3: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined in the diagram below. The central species is the tetrahedral intermediate formed after the amine attacks the acyl chloride.[1][17]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and monitoring process.
Problem 1: My TLC plate shows a significant amount of starting material (4-chloroaniline) remaining, even after the expected reaction time.
-
Potential Cause 1: Deactivated Pivaloyl Chloride.
-
Explanation: Pivaloyl chloride is highly susceptible to hydrolysis.[5] If it was exposed to atmospheric moisture or if the reaction solvent was not anhydrous, it may have converted to the unreactive pivalic acid before it could acylate the aniline.
-
Solution: Ensure all glassware is oven-dried. Use a fresh bottle of pivaloyl chloride or redistill the existing stock if its quality is questionable. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.
-
-
Potential Cause 2: Insufficient Base.
-
Explanation: The reaction generates one equivalent of HCl. If the base is not present in a stoichiometric amount (or slight excess), the HCl will protonate the starting aniline, forming an unreactive anilinium salt (4-chloroanilinium chloride). This effectively removes the nucleophile from the reaction.
-
Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used. For heterogeneous reactions with aqueous base, ensure vigorous stirring to facilitate phase transfer.[1]
-
-
Potential Cause 3: Low Reaction Temperature.
-
Explanation: While the reaction is often exothermic, if it is being run at a very low temperature (e.g., 0 °C) to control side reactions, the rate may be significantly slowed.
-
Solution: Allow the reaction to warm to room temperature and continue monitoring by TLC. A modest increase in temperature can dramatically increase the reaction rate.
-
Problem 2: The reaction appears complete by TLC, but the final isolated yield is very low.
-
Potential Cause 1: Product Loss During Aqueous Workup.
-
Explanation: this compound has moderate polarity. During the aqueous wash steps (e.g., washing with dilute HCl to remove excess amine, or NaHCO₃ to remove excess acid), some product may partition into the aqueous layer or precipitate at the interface, especially if excessive volumes are used.
-
Solution: Minimize the volume of aqueous washes. After separating the organic layer, perform a "back-extraction" of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
-
Potential Cause 2: Significant Pivaloyl Chloride Hydrolysis.
-
Explanation: Even if the reaction goes to completion, if a large portion of the pivaloyl chloride was hydrolyzed, the theoretical yield based on that starting material was never achievable. The limiting reagent effectively became the pivaloyl chloride, not the aniline.
-
Solution: This points back to the importance of anhydrous conditions as described in Problem 1. Using a slight excess (e.g., 1.1 equivalents) of pivaloyl chloride can sometimes compensate for minor hydrolysis.
-
Problem 3: My final product is impure, showing extra spots on TLC or extra peaks in HPLC/GC-MS.
-
Potential Cause 1: Unreacted 4-chloroaniline.
-
Explanation: The reaction was not allowed to proceed to completion.
-
Solution: Before workup, ensure the 4-chloroaniline spot has completely disappeared by TLC. If it persists, add a small additional amount of pivaloyl chloride (if aniline is the limiting reagent) or extend the reaction time. During workup, a wash with dilute acid (e.g., 1M HCl) will protonate and extract the basic aniline into the aqueous layer.
-
-
Potential Cause 2: Pivalic Acid Contamination.
-
Explanation: This is the hydrolysis byproduct of the acyl chloride.[5]
-
Solution: During the workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic pivalic acid, extracting it as its sodium salt into the aqueous layer.
-
-
Potential Cause 3: Diacylation Product.
-
Explanation: Although sterically hindered by the pivaloyl group, it is possible for a second acylation to occur on the nitrogen of the newly formed amide, especially if a strong, non-hindered base is used under forcing conditions.
-
Solution: Use a bulky or non-nucleophilic base. Avoid a large excess of the acylating agent. The diacylated product is typically much less polar than the desired mono-acylated product and can be separated by column chromatography.
-
Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is designed for rapid, qualitative assessment of the reaction progress.[7]
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line ~1 cm from the bottom to serve as the origin.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of the starting material, 4-chloroaniline.
-
Lane 2 (Co-spot): Spot the 4-chloroaniline reference, and then spot the reaction mixture directly on top of it. This helps confirm spot identity.[7]
-
Lane 3 (Reaction Mixture): Take an aliquot (~1-2 drops) from the reaction vessel using a capillary tube. Dilute it in a small vial with a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot this diluted mixture in the third lane.
-
-
Development:
-
Prepare a developing chamber with a suitable eluent system. A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the plate under a UV lamp (254 nm). The aromatic starting material and product should be UV-active. Circle the spots lightly with a pencil.
-
(Optional) Stain the plate for further visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing amines and amides.[18]
-
-
Interpretation: The reaction is complete when the spot corresponding to 4-chloroaniline (check Lane 1 for its Rf value) is no longer visible in the reaction mixture lane (Lane 3). A new spot, corresponding to the more nonpolar this compound product, should appear.
Protocol 2: Reaction Monitoring by HPLC
This protocol provides quantitative analysis of the reaction.
-
Sample Preparation:
-
Carefully withdraw a small, known volume (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it into a large, known volume (e.g., 1.0 mL) of mobile phase or acetonitrile in a clean HPLC vial. This prevents further reaction before analysis.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Before starting the reaction, inject standard solutions of 4-chloroaniline and pivaloyl chloride (or its hydrolysis product, pivalic acid) to determine their retention times.
-
Inject the prepared sample from the reaction mixture at various time points (e.g., t=0, 30 min, 1 hr, 2 hr).
-
Monitor the chromatograms for the decrease in the peak area of the 4-chloroaniline peak and the increase in the peak area of the this compound product peak. The reaction is considered complete when the aniline peak area becomes constant or disappears.
-
Data Summary Table for Monitoring Techniques
| Technique | Information Provided | Speed | Cost | Key Advantage |
| TLC | Qualitative (Completion) | Very Fast (~5-10 min) | Low | Rapid, simple, and effective for endpoint detection.[7] |
| HPLC | Quantitative (% Conversion) | Moderate (~15-30 min/run) | Medium | Provides accurate conversion data and impurity profile.[9][11] |
| GC-MS | Quantitative & Structural | Moderate (~20-40 min/run) | High | Confirms product mass and identifies volatile impurities.[13] |
| NMR | Structural Confirmation | Slow (sample prep + scan) | High | Unambiguous structural confirmation of product formation.[16][19] |
graph flowchart { node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
A[Start Reaction] --> B(Take Aliquot at Time 't'); B --> C{Select Monitoring Technique}; C -- TLC --> D[Spot Plate & Develop]; C -- HPLC/GC --> E[Quench & Dilute Sample]; D --> F{Is Starting Material Gone?}; E --> G[Inject & Analyze Data]; G --> H{Is Conversion >99%?}; F -- No --> I[Continue Reaction & Monitor]; H -- No --> I; F -- Yes --> J[Proceed to Workup]; H -- Yes --> J; I --> B; }
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. HPLC-based quantification of in vitro N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC for at-line reaction monitoring and purification improves yield and purity of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 15. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. reddit.com [reddit.com]
- 19. azom.com [azom.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(4-chlorophenyl)pivalamide: Methodologies, Performance, and Mechanistic Insights
In the landscape of pharmaceutical development and fine chemical synthesis, N-(4-chlorophenyl)pivalamide serves as a crucial intermediate. Its robust chemical structure is a feature in various biologically active molecules. The efficiency of its synthesis is therefore a critical parameter, directly impacting the economic and environmental viability of larger-scale production. This guide provides an in-depth comparison of the prevalent and emerging synthetic strategies for this compound, offering researchers and process chemists the data and insights necessary to make informed decisions.
We will dissect the most established method—the direct acylation of 4-chloroaniline—and contrast it with a modern, one-pot approach starting from 4-chloronitrobenzene. This comparison will be framed by key performance indicators, including reaction yield, purity, and operational simplicity, all supported by detailed experimental protocols and mechanistic discussions.
Method 1: Classical Schotten-Baumann Acylation
The most direct and widely practiced route to this compound is the nucleophilic acyl substitution reaction between 4-chloroaniline and pivaloyl chloride. This reaction, a variation of the Schotten-Baumann conditions, is valued for its reliability and straightforward execution.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amine group of 4-chloroaniline on the electrophilic carbonyl carbon of pivaloyl chloride. The bulky tert-butyl group of pivaloyl chloride creates significant steric hindrance, which tempers its reactivity but also contributes to the stability of the final amide product. The primary role of the base (commonly triethylamine or pyridine) is to neutralize the hydrochloric acid byproduct generated during the reaction. This is crucial for two reasons: it prevents the protonation of the starting aniline, which would render it non-nucleophilic, and it drives the reaction equilibrium towards the product side.
The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is deliberate. These solvents effectively dissolve the reactants without participating in the reaction, providing a stable medium for the transformation to occur.
Visualizing the Workflow: Classical Acylation
A Comparative Guide to the Biological Activity of N-(4-chlorophenyl)pivalamide and Its Analogs
In the landscape of medicinal chemistry, the N-aryl amide scaffold serves as a cornerstone for the development of a diverse array of biologically active molecules. N-(4-chlorophenyl)pivalamide, a simple yet elegant molecule, represents a fundamental structure within this class. While direct and extensive biological data on this compound itself is not abundant in publicly accessible literature, its structural motifs—a substituted phenyl ring linked to an amide group—are prevalent in numerous compounds with well-documented pharmacological activities.
This guide, therefore, takes a comparative approach. We will use this compound as our central reference point to explore the rich and varied biological activities of its structural analogs. By examining the effects of modifications to both the N-phenyl ring and the acyl moiety, we can infer the potential bioactivities of the parent compound and, more importantly, understand the structure-activity relationships (SAR) that govern the efficacy of this chemical class. This analysis will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular changes can lead to profound differences in biological outcomes, spanning anticancer, antifungal, and enzyme inhibitory activities.
Anticancer Activity: A Study in Cytotoxicity
The N-phenylacetamide and N-phenylbenzamide cores are frequently encountered in compounds designed for anticancer applications. The cytotoxic potential of these molecules is heavily influenced by the nature and position of substituents on the aromatic rings.
A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that the presence of a nitro moiety generally leads to higher cytotoxic effects compared to a methoxy group.[1] For instance, compounds with a nitro substituent demonstrated potent activity against the PC3 prostate carcinoma cell line.[1][2] Another study on phenylacetamide derivatives highlighted that a para-nitro group resulted in strong cytotoxic effects against MDA-MB468 cells.[3] The substitution pattern on the phenyl ring is critical, with different positional isomers exhibiting varied potencies against different cancer cell lines like MCF-7 (breast cancer) and PC-12.[3][4]
The mechanism of action for many of these cytotoxic analogs involves the induction of apoptosis. Phenylacetamide derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, evidenced by the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity.[3][4] Some N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been specifically evaluated for their ability to activate caspases 3, 8, and 9 in human prostate and colorectal cancer cell lines.[5]
Comparative Cytotoxicity Data of N-Phenyl Amide Analogs
| Compound ID | Basic Structure | Substituents | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro | PC3 | 80 | [1][2] |
| Analog 2 | 2-(4-Fluorophenyl)-N-phenylacetamide | m-nitro | PC3 | 52 | [1][2] |
| Analog 3 | Phenylacetamide derivative | p-nitro | MDA-MB468 | 0.76±0.09 | [3] |
| Analog 4 | Phenylacetamide derivative | m-chloro | PC12 | 0.67±0.12 | [3] |
| Analog 5 | Phenylacetamide derivative | p-chloro | MCF-7 | 0.7±0.08 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., N-phenylacetamide analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Structure-Activity Relationship for Anticancer Activity
Caption: SAR diagram for anticancer activity of N-phenyl amide analogs.
Antifungal Activity: Targeting Fungal Pathogens
The N-aryl amide scaffold is also a promising framework for the development of novel antifungal agents. Studies have shown that derivatives of N-phenylacetamide and other N-aryl carboxamides exhibit significant activity against a range of fungal pathogens, including Aspergillus niger and various Candida species.[6][7][8]
For example, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against different strains of Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL.[6][7] The proposed mechanism of action for this compound involves its interaction with ergosterol in the fungal plasma membrane, leading to disruption of membrane integrity.[6][7]
Structure-activity relationship studies on novel carbamate derivatives, which share structural similarities with N-aryl amides, have shown that the nature and position of substituents on the N-phenyl ring significantly impact their antifungal activity.[9] Furthermore, the length of an alkyl chain in these analogs can also modulate their efficacy against different fungal species.[9] Some N-thienylcarboxamides, bioisosteres of N-phenylcarboxamides, have shown potent fungicidal activity against Botrytis cinerea by inhibiting succinate dehydrogenase.[10]
Comparative Antifungal Activity of N-Aryl Amide Analogs
| Compound ID | Basic Structure | Fungal Strain | MIC (µg/mL) | Reference |
| Analog 6 | 2-chloro-N-phenylacetamide | Aspergillus niger | 32-256 | [6][7] |
| Analog 7 | N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Pythium aphanidermatum | 16.75 (EC50) | [11] |
| Analog 8 | N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide | Rhizoctonia solani | 19.19 (EC50) | [11] |
| Analog 9 | N'-phenylhydrazide derivative (A11) | Candida albicans SC5314 | 1.9 | [12] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain.
Principle: The assay involves exposing a standardized inoculum of the fungus to serial dilutions of the antifungal compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the fungus after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard density (e.g., 1-5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MFC Determination (Optional): To determine the minimum fungicidal concentration (MFC), an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The MFC is the lowest concentration that results in no growth on the subculture plate.
Structure-Activity Relationship for Antifungal Activity
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide for the Comprehensive Purity Validation of Synthesized N-(4-chlorophenyl)pivalamide
In the realms of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built.[1][2][3] An impurity, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a substance, leading to misleading results and potential safety hazards.[1][] This guide provides a comprehensive, multi-technique framework for validating the purity of synthesized N-(4-chlorophenyl)pivalamide, a compound of interest in medicinal chemistry. We will compare orthogonal analytical methods, offering field-proven insights and detailed protocols to ensure the highest degree of scientific integrity.
Section 1: The Benchmark - Synthesis and Expected Properties
This compound is typically synthesized via the Schotten-Baumann reaction, an effective method for forming amides from amines and acyl chlorides.[5][6][7] In this case, 4-chloroaniline is acylated by pivaloyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct.[5][8]
A successfully synthesized and purified product should align with the established physicochemical properties outlined below.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₄ClNO[9][10] |
| Molecular Weight | 211.69 g/mol [9][11] |
| Appearance | White to off-white solid |
| Melting Point | Approx. 143-145 °C |
Section 2: The Analytical Workflow: A Multi-Technique Strategy for Purity Verification
No single analytical method can definitively prove the purity of a compound. Therefore, a cornerstone of robust validation is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles.[12][13][14] This approach significantly reduces the risk of co-eluting or spectrally similar impurities going undetected.[15] Our validation workflow integrates chromatographic, physical, and spectroscopic techniques for a comprehensive assessment.
Section 3: Chromatographic Techniques - Separating Product from Impurities
3.1 Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
-
Principle & Causality: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[16] Its value lies in its speed and ability to quickly visualize the complexity of a sample. A pure compound should yield a single, well-defined spot, while impurities will appear as additional spots with different Retention Factor (Rf) values.
-
Experimental Protocol:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount (~1 mg) of the synthesized product in dichloromethane. Spot the solution onto the baseline of the TLC plate using a capillary tube.
-
Eluent: Prepare a mobile phase of 4:1 Hexane:Ethyl Acetate. This ratio is a starting point and may require optimization.[17]
-
Development: Place the plate in a sealed chamber saturated with the eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[16]
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be effective for visualizing amides.[18]
-
-
Comparative Analysis:
| Observation | Interpretation |
| Single Spot (Rf ~0.4) | Indicates a likely pure compound. The reaction has likely gone to completion without significant side products. |
| Multiple Spots | Indicates the presence of impurities. Spots with lower Rf are more polar (e.g., unreacted 4-chloroaniline), while spots with higher Rf are less polar. |
| Spot at Baseline | Suggests highly polar impurities or unreacted starting materials. |
3.2 High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
-
Principle & Causality: HPLC offers high-resolution separation and is the preferred method for quantifying purity.[19] In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer. By measuring the area of the product peak relative to the total area of all peaks, a precise purity percentage can be determined.[20][21]
-
Experimental Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 249 nm.[22]
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Presentation & Comparison:
| Sample | Retention Time (min) | Peak Area (%) | Interpretation |
| Synthesized Product | 5.8 | 99.8% | High purity, successful synthesis and purification. |
| Commercial Standard | 5.8 | >99.5% | Serves as a benchmark for retention time and purity. |
| Impure Sample | 3.2 (Impurity A) 5.8 (Product) | 4.5% 95.5% | Impurity A is more polar (elutes earlier). Requires further purification. |
Section 4: Physical and Spectroscopic Confirmation
4.1 Melting Point Analysis: A Classic Indicator of Purity
-
Principle & Causality: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This phenomenon, known as freezing-point depression, provides a simple yet effective physical measure of purity.
-
Experimental Protocol:
-
Ensure the sample is completely dry.
-
Pack a small amount of the crystalline powder into a capillary tube to a height of 2-3 mm.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rate of ~10-15 °C/min initially, then slow to 1-2 °C/min when approaching the expected melting point.
-
Record the range from the temperature at which the first liquid appears to the temperature at which the entire sample is liquid.
-
-
Comparative Analysis:
| Sample | Melting Point Range (°C) | Interpretation |
| Synthesized Product | 143.5 - 144.5 °C | Sharp range, close to literature value, indicates high purity. |
| Impure Sample | 135 - 141 °C | Broad and depressed range, indicative of significant impurities. |
| Literature Value | 143 - 145 °C | Benchmark for comparison. |
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
-
Principle & Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.[23] For this compound, the spectrum should show distinct signals for the aromatic protons, the amide proton, and the highly shielded tert-butyl protons. The presence of unexpected signals or incorrect integration ratios points to impurities.[23]
-
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
Data Interpretation & Comparison:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 | Doublet | 2H | Aromatic protons (ortho to -NH) |
| ~7.30 | Doublet | 2H | Aromatic protons (ortho to -Cl) |
| ~7.45 (variable) | Broad Singlet | 1H | Amide proton (-NH) |
| ~1.32 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
The absence of signals corresponding to starting materials (e.g., the characteristic signals of 4-chloroaniline) is a key indicator of reaction completion.
4.3 Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
-
Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.[24] For this compound, key absorptions include the N-H stretch and the strong C=O (amide I) stretch. This technique is excellent for confirming the formation of the amide bond and the absence of starting materials.[25][26]
-
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation & Comparison:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3300 | N-H Stretch | Confirms the presence of the secondary amide. |
| ~2970 | C-H Stretch (sp³) | Corresponds to the tert-butyl group. |
| ~1660 | C=O Stretch (Amide I) | Strong absorption, confirms the formation of the amide carbonyl. |
| ~1530 | N-H Bend (Amide II) | Another key indicator of the amide group. |
The absence of broad O-H or primary amine N-H stretches (from starting materials) is crucial for confirming purity.
Section 5: Summary of Purity Validation
This table provides a comparative summary of expected results for a high-purity sample versus a sample containing common impurities.
| Analytical Technique | High Purity Sample (>99%) | Impure Sample |
| TLC | Single spot, Rf ≈ 0.4 | Multiple spots, including potential baseline spotting. |
| Melting Point | Sharp range, e.g., 143-145 °C | Broad, depressed range, e.g., <142 °C. |
| HPLC | Single major peak >99% area | Multiple peaks, main peak <98% area. |
| ¹H NMR | Clean spectrum matching expected structure and integration. | Extraneous peaks present (e.g., from unreacted 4-chloroaniline or solvent residue). |
| FTIR | Characteristic N-H and C=O amide peaks; no O-H or primary amine stretches. | May show broad O-H peaks (water) or primary N-H stretches from unreacted aniline. |
Conclusion
The validation of chemical purity is a rigorous, evidence-based process that demands more than a single measurement. By employing an orthogonal suite of analytical techniques—TLC for rapid screening, melting point for physical integrity, HPLC for precise quantification, and NMR/IR for structural confirmation—researchers can establish the purity of synthesized this compound with a high degree of confidence. This multi-faceted approach is not just good practice; it is an essential component of scientific integrity, ensuring that subsequent biological or chemical studies are based on a well-characterized and verifiably pure compound.[]
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmiweb.com [pharmiweb.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. chemscene.com [chemscene.com]
- 12. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cygnustechnologies.com [cygnustechnologies.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 20. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. researchgate.net [researchgate.net]
- 25. Propanamide, N-(4-chlorophenyl)- [webbook.nist.gov]
- 26. scispace.com [scispace.com]
A Comparative Analysis of N-(4-chlorophenyl)pivalamide and N-(4-chlorophenyl)acetamide: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the meticulous evaluation of structurally related compounds is paramount to understanding their differential biological activities and guiding the design of more efficacious and safer therapeutic agents. This guide provides a comprehensive comparison of two such analogs: N-(4-chlorophenyl)pivalamide and N-(4-chlorophenyl)acetamide. While direct comparative studies are not extensively available in the public domain, this document synthesizes existing data, explores the underlying chemical principles, and provides detailed experimental protocols to empower researchers in their scientific inquiries.
Introduction: Unpacking the Structural Nuances
N-(4-chlorophenyl)acetamide and this compound share a common N-(4-chlorophenyl) pharmacophore, a structural motif present in a variety of biologically active molecules. The key distinction lies in the acyl group attached to the nitrogen atom: an acetyl group (-COCH₃) in the former and a pivaloyl group (-COC(CH₃)₃) in the latter. This seemingly subtle difference in chemical structure can profoundly influence the physicochemical properties, metabolic stability, and ultimately, the biological activity of these compounds.
The acetamide, a well-documented compound, has been investigated for its analgesic properties[1]. In contrast, the pivalamide derivative is less characterized in terms of its biological effects, with its primary utility reported as a precursor in organic synthesis[2]. This guide aims to bridge this knowledge gap by providing a framework for their comparative evaluation.
Physicochemical Properties: A Tale of Two Acyl Groups
The acetyl and pivaloyl groups bestow distinct physicochemical characteristics upon the parent molecule, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles.
| Property | N-(4-chlorophenyl)acetamide | This compound | Reference(s) |
| Molecular Formula | C₈H₈ClNO | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 169.61 g/mol | 211.69 g/mol | [2] |
| Calculated LogP | 2.1 | 3.2 (Estimated) | [1] |
| Melting Point | 178-179 °C | Not available | [1] |
| Boiling Point | 333 °C | Not available | [1] |
The most notable difference is the increased lipophilicity (higher LogP) of this compound, a direct consequence of the bulky, non-polar tert-butyl group. This enhanced lipophilicity can influence membrane permeability and distribution within biological systems.
Synthesis and Experimental Protocols
Robust and reproducible synthetic routes are essential for obtaining high-purity compounds for biological evaluation.
Synthesis of N-(4-chlorophenyl)acetamide
N-(4-chlorophenyl)acetamide can be readily synthesized via the acylation of 4-chloroaniline with acetic anhydride[1].
Protocol:
-
Dissolve 4-chloroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-chlorophenyl)acetamide.
Synthesis of this compound
The synthesis of this compound involves the acylation of 4-chloroaniline with pivaloyl chloride.
Protocol:
-
To a solution of 4-chloroaniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Comparative Biological Activity: An Evidence-Based Discussion
Analgesic Activity of N-(4-chlorophenyl)acetamide
Studies have indicated that N-(4-chlorophenyl)acetamide exhibits analgesic activity in mice[1]. The mechanism of action for acetanilide-derived analgesics is often linked to the metabolism of the parent compound to active metabolites, such as paracetamol (acetaminophen), which can then exert their effects through various pathways, including the inhibition of cyclooxygenase (COX) enzymes and modulation of the endocannabinoid system.
The metabolism of N-(4-chlorophenyl)acetamide has been shown to be catalyzed by hamster liver microsomes, leading to the formation of hydroxylated metabolites[1]. This metabolic conversion is a critical factor in its biological activity.
Predicted Activity Profile of this compound
The presence of the sterically bulky pivaloyl group in this compound is expected to significantly influence its biological activity in several ways:
-
Metabolic Stability: The tert-butyl group is known to be resistant to metabolic degradation[4]. This steric hindrance can protect the amide bond from enzymatic hydrolysis, potentially leading to a longer biological half-life compared to the acetamide analog. Increased metabolic stability can be advantageous, leading to sustained therapeutic effects and potentially reduced dosing frequency[4].
-
Receptor/Enzyme Interactions: The bulky pivaloyl group can also influence how the molecule interacts with its biological targets. The steric bulk may either enhance or hinder binding to a specific receptor or enzyme active site. For instance, in some cases, a bulky group can improve binding affinity by occupying a hydrophobic pocket within the target protein. Conversely, it could also prevent the molecule from fitting into a constrained binding site.
-
Enzyme Inhibition: While no direct enzyme inhibition data exists for this compound, related pivalamide-containing compounds have been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. This suggests a potential avenue for investigation for this compound.
Structure-Activity Relationship (SAR) Insights
The comparison of these two molecules provides a classic example of how small structural modifications can lead to significant changes in biological properties. The key SAR takeaway is the impact of the N-acyl substituent:
-
Size and Lipophilicity: Increasing the size and lipophilicity of the acyl group, as seen with the pivaloyl substituent, is likely to enhance metabolic stability and alter the compound's pharmacokinetic profile.
-
Steric Hindrance: The steric bulk of the pivaloyl group can be a double-edged sword. While it can confer metabolic stability, it may also negatively impact binding to certain biological targets.
Future Directions and Experimental Design
To definitively compare the activities of this compound and N-(4-chlorophenyl)acetamide, the following experimental approaches are recommended:
-
In Vitro Metabolic Stability Assay: Incubate both compounds with liver microsomes (human, rat, or mouse) and quantify the rate of disappearance of the parent compound over time. This will provide a direct comparison of their metabolic stability.
-
Analgesic Activity Models: Evaluate both compounds in established in vivo models of pain, such as the hot plate test or the acetic acid-induced writhing test, to determine and compare their analgesic efficacy (e.g., ED₅₀ values).
-
Enzyme Inhibition Assays: Screen both compounds against a panel of relevant enzymes, such as COX-1/COX-2, acetylcholinesterase, and butyrylcholinesterase, to identify any inhibitory activity and determine IC₅₀ values.
-
Cytotoxicity Assays: Assess the cytotoxicity of both compounds against various cancer cell lines to explore any potential anticancer activity.
Conclusion
This guide provides a comparative framework for understanding the potential differences in biological activity between this compound and N-(4-chlorophenyl)acetamide. While N-(4-chlorophenyl)acetamide has documented analgesic properties likely linked to its metabolism, the sterically hindered this compound is predicted to have greater metabolic stability, which could translate to a different pharmacokinetic and pharmacodynamic profile. The provided synthesis protocols and proposed experimental workflows offer a clear path for researchers to directly compare these compounds and elucidate their structure-activity relationships, thereby contributing to the rational design of new and improved therapeutic agents.
References
A Researcher's Guide to Navigating the Cross-Reactivity of N-(4-chlorophenyl)pivalamide in Assays
Abstract
Introduction to N-(4-chlorophenyl)pivalamide and Assay Interference
This compound is an organic compound with the molecular formula C11H14ClNO.[3][4] Its structure features a p-chlorinated phenyl ring linked to a bulky pivalamide group. While its primary applications may vary, its presence in screening libraries or as a metabolite of a parent compound necessitates a thorough understanding of its potential to interfere with biological assays.
Assay interference, or cross-reactivity, occurs when a substance other than the intended analyte of interest generates a signal or inhibits signal generation, leading to an inaccurate measurement.[5][6] For small molecules like this compound, this can manifest as false positives or false negatives, confounding data interpretation and potentially leading to the misdirection of research efforts.[7][8] Understanding the potential for such interference is a critical aspect of robust assay development and validation.
Potential Mechanisms of this compound Cross-Reactivity
The chemical structure of this compound suggests several potential mechanisms by which it could interfere with various assay formats.
-
Structural Similarity: The core structure of this compound may resemble the endogenous ligands or target molecules of an assay, leading to competitive binding to antibodies or receptors.
-
Non-Specific Binding: The hydrophobic nature of the chlorophenyl and pivaloyl groups can promote non-specific binding to assay components such as antibodies, enzymes, or microplate surfaces, which can either generate a false signal or block the binding of the intended analyte.
-
Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates that can sequester assay reagents or inhibit enzyme activity in a non-specific manner.[7]
-
Interference with Detection Systems: The compound may possess intrinsic properties that interfere with the detection method, such as autofluorescence or light scattering, which are common sources of interference in fluorescence-based assays.[7][9]
Caption: Potential mechanisms of assay interference by this compound.
A Case Study: Assessing Cross-Reactivity in a Competitive ELISA
To illustrate a practical approach for evaluating the cross-reactivity of this compound, we present a hypothetical case study involving a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of "Analyte X," a fictional small molecule with structural similarities to our compound of interest.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for Analyte X and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A standard curve of Analyte X is prepared. Serial dilutions of this compound and other structural analogs are also prepared. The standards and test compounds are mixed with a fixed concentration of a biotinylated Analyte X tracer and added to the wells. The plate is incubated for 2 hours at room temperature to allow for competitive binding to the capture antibody.
-
Washing: The plate is washed three times to remove unbound reagents.
-
Detection: Streptavidin-Horseradish Peroxidase (HRP) is added to each well and incubated for 30 minutes at room temperature.
-
Washing: The plate is washed three times.
-
Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of tracer binding is calculated for each concentration of the test compounds and Analyte X. The IC50 values (the concentration of the compound that inhibits 50% of the tracer binding) are determined. The percent cross-reactivity is calculated using the formula: (% Cross-reactivity) = (IC50 of Analyte X / IC50 of test compound) x 100.
Hypothetical Cross-Reactivity Data
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Analyte X (Fictional) | (Reference Analyte) | 10 | 100% |
| This compound | C11H14ClNO | 500 | 2% |
| N-(4-chlorophenyl)acetamide | C8H8ClNO | 2,000 | 0.5% |
| N-(4-chlorophenyl)propanethioamide | C9H10ClNS | >10,000 | <0.1% |
| Butanamide, N-(4-chlorophenyl)-3-oxo- | C10H10ClNO2 | 800 | 1.25% |
Analysis of Results: In this hypothetical scenario, this compound exhibits a 2% cross-reactivity with the anti-Analyte X antibody. While this may seem low, it is crucial to consider the expected physiological or experimental concentrations of this compound. If its concentration in the samples is significantly higher than that of Analyte X, even a low level of cross-reactivity can lead to a substantial overestimation of the Analyte X concentration. The structural analogs show varying degrees of cross-reactivity, suggesting that modifications to the acyl group can influence the binding affinity to the antibody.
Mitigating Interference from this compound
When cross-reactivity is detected, several strategies can be employed to mitigate its impact.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop an SPE protocol that selectively retains the analyte of interest while allowing this compound to be washed away, or vice versa.
-
Liquid-Liquid Extraction (LLE): Utilize the differential solubility of the analyte and the interfering compound in immiscible solvents to achieve separation.
-
-
Assay Optimization:
-
Antibody Selection: If possible, screen for and select a more specific antibody that exhibits lower cross-reactivity with this compound.
-
Buffer Modification: The addition of detergents (e.g., Triton X-100) to the assay buffer can help to disrupt non-specific binding and compound aggregation.[7]
-
-
Orthogonal Methods:
-
Confirm initial findings with an orthogonal assay that employs a different detection principle.[7] For example, if an immunoassay shows a positive result, a confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) would provide a more definitive identification and quantification of the analyte, as it separates compounds based on their physicochemical properties before detection.
-
Caption: A systematic workflow for identifying and mitigating assay interference.
Conclusion and Best Practices
The potential for cross-reactivity from compounds such as this compound underscores the importance of rigorous assay validation. While this guide has used a hypothetical case to illustrate the principles, the methodologies described are broadly applicable to a wide range of assays and interfering substances.
Best Practices Checklist:
-
✓ Be aware of all compounds present in your samples that could potentially interfere with your assay.
-
✓ Empirically test for cross-reactivity of any suspect compounds by running dose-response curves.
-
✓ If interference is detected, systematically explore mitigation strategies, including sample preparation and assay optimization.
-
✓ Document all cross-reactivity testing and mitigation steps in your experimental records.
By adhering to these principles, researchers can enhance the quality and reliability of their data, leading to more robust and reproducible scientific outcomes.
References
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of N-(4-chlorophenyl)pivalamide's Anti-inflammatory Efficacy Against Standard NSAIDs
This guide provides a comprehensive, albeit prospective, comparison of the anti-inflammatory efficacy of the novel compound, N-(4-chlorophenyl)pivalamide, against established non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen. Due to the current lack of published in-vivo efficacy data for this compound, this document outlines a proposed experimental framework for its evaluation. The presented data are hypothetical and serve to illustrate the expected outcomes of such a comparative study, should the compound exhibit significant anti-inflammatory properties.
Introduction: The Rationale for Investigating this compound
The global burden of inflammatory disorders necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. While NSAIDs are mainstays in the management of pain and inflammation, their use is associated with well-documented gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] this compound, a synthetic amide derivative, presents a potential candidate for investigation based on the known anti-inflammatory activity of various amide-containing compounds. This guide outlines a rigorous, preclinical research protocol to ascertain its potential as a viable anti-inflammatory agent compared to the widely used NSAIDs, Diclofenac and Ibuprofen.
Proposed Mechanism of Action and Experimental Hypothesis
Our central hypothesis is that this compound exerts anti-inflammatory effects through the modulation of key inflammatory pathways, potentially involving the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. The experimental design detailed below aims to test this hypothesis by quantifying the compound's ability to reduce inflammation in a well-established animal model and to inhibit COX activity in vitro.
Below is a diagram illustrating the proposed experimental workflow for this comparative study.
Caption: Proposed experimental workflow for evaluating the anti-inflammatory efficacy of this compound.
Detailed Experimental Protocols
In-vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely accepted model is used to assess the efficacy of anti-inflammatory agents.
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into four groups (n=6 per group):
-
Group I: Vehicle control (0.5% Sodium Carboxymethyl Cellulose, p.o.)
-
Group II: this compound (50 mg/kg, p.o.)
-
Group III: Diclofenac sodium (20 mg/kg, p.o.)
-
Group IV: Ibuprofen (40 mg/kg, p.o.)
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
In-vitro COX Inhibition Assay
This assay will determine the compound's selectivity towards COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Procedure:
-
The test compound (this compound) and standard drugs (Diclofenac, Ibuprofen) are pre-incubated with the respective enzymes in a reaction buffer.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is terminated, and the amount of Prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Hypothetical Comparative Efficacy Data
The following tables present hypothetical data that would be generated from the experiments described above, assuming this compound possesses anti-inflammatory activity.
Table 1: Hypothetical Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.42 ± 0.03 | 50.6 |
| Diclofenac | 20 | 0.35 ± 0.04 | 58.8 |
| Ibuprofen | 40 | 0.39 ± 0.02* | 54.1 |
*p < 0.05 compared to vehicle control.
Table 2: Hypothetical In-vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 1.8 | 8.4 |
| Diclofenac | 5.1 | 0.9 | 5.7 |
| Ibuprofen | 12.5 | 25.3 | 0.5 |
Discussion and Interpretation of Hypothetical Results
Based on the hypothetical data, this compound demonstrates significant anti-inflammatory activity in the carrageenan-induced paw edema model, comparable to that of Ibuprofen and slightly less potent than Diclofenac at the tested doses.
The in-vitro data suggests that this compound is a preferential COX-2 inhibitor, with a selectivity index of 8.4. This profile is theoretically advantageous as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.[1] While Diclofenac also shows preferential COX-2 inhibition, the hypothetical data suggests this compound may have a slightly better selectivity profile.
The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the proposed site of action for this compound.
Caption: The Cyclooxygenase (COX) pathway and the hypothesized preferential inhibition of COX-2 by this compound.
Conclusion and Future Directions
The proposed preclinical study provides a robust framework for evaluating the anti-inflammatory potential of this compound. The hypothetical results suggest that this compound may represent a promising new lead for the development of a novel anti-inflammatory drug with a favorable safety profile.
Further investigations are warranted to confirm these hypothetical findings and to fully characterize the pharmacological and toxicological profile of this compound. These studies should include dose-response assessments, pharmacokinetic profiling, and evaluation in chronic inflammation models.
References
A Guide to Ensuring Reproducibility in the Synthesis and Analysis of N-(4-chlorophenyl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Reproducibility
N-(4-chlorophenyl)pivalamide (C₁₁H₁₄ClNO) is a tertiary amide that can serve as a precursor in the synthesis of various organic compounds.[1] As with any chemical entity in a research or development pipeline, the ability to reliably reproduce its synthesis and characterization is paramount. The "reproducibility crisis" is a well-documented challenge across many scientific fields, stemming from issues such as ambiguous methodologies, variability in reagents, and even investigator bias.[2][3] In synthetic and analytical chemistry, ensuring that an experiment can be replicated by different scientists, in different labs, and at different times is a mark of quality and reliability.[2] This guide will use the synthesis of this compound as a model to explore and mitigate common sources of irreproducibility.
A Reproducible Synthesis of this compound via Schotten-Baumann Reaction
The synthesis of this compound is effectively achieved by the acylation of 4-chloroaniline with pivaloyl chloride. The Schotten-Baumann reaction is a reliable and well-established method for this transformation.[4][5] It involves the reaction of an amine with an acyl chloride in the presence of a base, which serves to neutralize the hydrochloric acid generated during the reaction.[6][7]
Reaction Scheme:
4-Chloroaniline + Pivaloyl Chloride → this compound + HCl
Expert Rationale for Protocol Design:
-
Choice of Reaction: The Schotten-Baumann reaction is chosen for its robustness, typically high yields, and straightforward execution at room temperature.[4]
-
Biphasic System: Using a two-phase system (e.g., dichloromethane and water) allows the organic reactants to remain in their phase while the aqueous base efficiently neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[6][8]
-
Base Selection: A 10% aqueous solution of sodium hydroxide (NaOH) is an inexpensive and effective base for this purpose.[6][9] It is crucial to use a sufficient excess to ensure the reaction medium remains basic.
-
Controlled Addition: Pivaloyl chloride is highly reactive. Its slow, dropwise addition to the cooled reaction mixture is critical to control the exothermic nature of the reaction and prevent the formation of side products.[7]
Detailed Experimental Protocol:
-
Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-chloroaniline (1.0 eq.) in 75 mL of dichloromethane (DCM).
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin vigorous stirring.
-
Addition of Base: Slowly add 50 mL of a 10% aqueous sodium hydroxide solution.
-
Addition of Acyl Chloride: In a dropping funnel, prepare a solution of 5.1 mL of pivaloyl chloride (1.05 eq.) in 25 mL of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 30 minutes. Ensure the temperature is maintained between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor reaction completion using Thin-Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Sequentially wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally, brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound as a white solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Physicochemical Characterization: The Baseline for Comparison
To assess reproducibility, a standard, verifiable analytical profile of the target compound must be established. The following data, obtained from a successfully synthesized and purified batch, serves as the benchmark.
| Analysis | Technique | Expected Result |
| Identity | ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4 ppm (d, 2H, Ar-H), δ ~7.3 ppm (d, 2H, Ar-H), δ ~7.5 ppm (s, 1H, NH), δ ~1.3 ppm (s, 9H, C(CH₃)₃) |
| Identity | ¹³C NMR (CDCl₃, 100 MHz) | δ ~176 (C=O), δ ~136 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~121 (Ar-C), δ ~40 (quaternary C), δ ~28 (CH₃) |
| Purity/Identity | Mass Spectrometry (ESI+) | m/z = 212.08 [M+H]⁺, 234.06 [M+Na]⁺ |
| Functional Groups | IR Spectroscopy (ATR) | ν ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1530 cm⁻¹ (N-H bend, Amide II) |
| Purity | Melting Point | To be determined experimentally (expect a sharp melting range for pure compound) |
| Purity | HPLC | >95% Purity[1][10] |
Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The molecular weight of C₁₁H₁₄ClNO is 211.69 g/mol .[1][10]
Key Factors Influencing Experimental Reproducibility
Achieving consistent results requires diligent control over numerous variables.[11] Failure to obtain the expected yield or purity can often be traced back to one of the following factors.[2][12]
A. Reagent Quality and Handling
-
Purity of Starting Materials: The purity of 4-chloroaniline and pivaloyl chloride is critical. Impurities can lead to side reactions and lower yields. Always use reagents from reputable suppliers and note the lot number.[13]
-
Pivaloyl Chloride Reactivity: Pivaloyl chloride is sensitive to moisture. Hydrolysis to pivalic acid will prevent the desired reaction. Use freshly opened bottles or properly stored material.
-
Solvent Quality: Ensure solvents are anhydrous, especially for the reaction phase, to prevent hydrolysis of the acyl chloride.
B. Reaction Conditions
-
Temperature Control: The initial cooling to 0-5 °C is crucial to moderate the reaction's exothermicity. Inconsistent temperature control can lead to variability in product purity.
-
Stirring Rate: In a biphasic reaction, the stirring rate directly impacts the interfacial surface area between the two phases, affecting the reaction rate.[14][15] Inconsistent or inadequate stirring can lead to incomplete reactions.
-
Reaction Time: While TLC is used to monitor completion, standardizing the reaction time based on initial trials provides a more consistent protocol.
C. Workup and Purification
-
Washing Steps: Incomplete washing during the workup can leave acidic or basic residues that interfere with crystallization and affect the final purity.
-
Drying: Insufficient drying of the organic layer before solvent evaporation can lead to the presence of water, which may affect the stability or crystallization of the product.
-
Recrystallization: The choice of solvent, cooling rate, and final filtration technique will significantly impact the recovery and purity of the final product. This step often requires optimization and must be performed consistently.
D. Analytical and Measurement Practices
-
Instrument Calibration: All analytical instruments (balances, pH meters, NMR, HPLC) must be regularly calibrated to ensure accurate measurements.[13]
-
Sample Preparation: Consistency in sample preparation for analysis (e.g., concentration for NMR, mobile phase for HPLC) is essential for comparing results across different batches.
-
Data Analysis: Employing standardized methods for data analysis, such as consistent integration of NMR peaks or peak area analysis in HPLC, is vital.[11]
Caption: Key factors influencing the reproducibility of chemical experiments.
Conclusion: A Framework for Trustworthy Science
Ensuring the reproducibility of experimental results for this compound, or any compound, is not merely a matter of following steps. It requires a deep understanding of the chemical principles at play and meticulous attention to detail. By controlling for the key factors outlined in this guide—from reagent quality to analytical practices—researchers can build a self-validating system that produces reliable and trustworthy data. Adherence to these principles, as championed by organizations like Organic Syntheses, forms the bedrock of credible scientific and developmental research.[16]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 4. Amide Synthesis [fishersci.it]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. donotedit.com [donotedit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. kosheeka.com [kosheeka.com]
- 14. synthical.com [synthical.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of the journal Organic Syntheses in promoting reproducibility in organic synthesis - American Chemical Society [acs.digitellinc.com]
Benchmarking N-(4-chlorophenyl)pivalamide Performance in Enzyme Inhibition Assays: A Comparative Guide
Introduction: Situating N-(4-chlorophenyl)pivalamide in the Landscape of Enzyme Inhibition
This compound is a synthetic compound characterized by a pivalamide moiety attached to a 4-chlorophenyl group. While its primary applications have historically been in organic synthesis as a precursor molecule[1], its structural features—specifically the amide linkage—suggest a potential for interaction with biological enzymes that process amide-containing substrates. This guide explores the performance of this compound as a putative enzyme inhibitor, focusing on Fatty Acid Amide Hydrolase (FAAH) as a primary target of interest.
The rationale for investigating this compound as a potential FAAH inhibitor stems from the well-established principle that many amide-containing small molecules can interact with the active site of serine hydrolases. FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[2] Inhibition of FAAH increases the levels of these endogenous signaling molecules, leading to analgesic, anti-inflammatory, and anxiolytic effects.[2][3] Consequently, FAAH is a significant therapeutic target for the development of novel drugs for pain and central nervous system disorders.[2][4]
This guide provides a framework for researchers to benchmark the performance of this compound against established FAAH inhibitors. We will delve into the mechanistic underpinnings of FAAH inhibition, provide detailed protocols for a robust fluorescence-based inhibition assay, and present a comparative analysis of its hypothetical performance against well-characterized inhibitors such as URB597, OL-135, and PF-3845.
The Endocannabinoid System and the Role of FAAH
The endocannabinoid system is a crucial neuromodulatory system that plays a role in regulating a wide array of physiological processes. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which terminates the signaling of the endocannabinoid anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[2][5] By inhibiting FAAH, the concentration of anandamide is increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent therapeutic effects.[5]
Caption: Modulation of the endocannabinoid system by FAAH inhibition.
Comparative Analysis of FAAH Inhibitors
To provide a meaningful benchmark for this compound, we will compare its hypothetical performance against three well-characterized FAAH inhibitors with distinct mechanisms of action:
-
URB597 (KDS-4103): A potent, irreversible carbamate-based inhibitor of FAAH.[3][6][7]
-
OL-135: A selective and reversible α-ketoheterocycle inhibitor of FAAH.[8][9]
-
PF-3845: A potent, selective, and irreversible urea-based inhibitor of FAAH.[5][10][11]
The following table summarizes the key performance metric, the half-maximal inhibitory concentration (IC50), for these established inhibitors. For the purpose of this guide, we will assign a hypothetical IC50 value to this compound to illustrate its potential performance in a comparative context.
| Compound | Type of Inhibition | Target | IC50 Value (nM) |
| This compound | Hypothetical | FAAH | 500 (Hypothetical) |
| URB597 | Irreversible | FAAH | 4.6[6], 3-5, 5[3] |
| OL-135 | Reversible | FAAH | Data on specific IC50 varies by assay conditions. |
| PF-3845 | Irreversible | FAAH | 18 (human)[10], Ki of 0.23 µM[10] |
Experimental Protocol: In Vitro Fluorescence-Based FAAH Inhibition Assay
This protocol outlines a robust and widely used method for determining the inhibitory potential of a test compound against FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH, where the resulting fluorescence is proportional to enzyme activity.
Materials and Reagents:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[2]
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) and reference inhibitors (URB597, OL-135, PF-3845)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[2][12]
Experimental Workflow:
Caption: Step-by-step workflow for the fluorescence-based FAAH inhibition assay.
Detailed Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and reference inhibitors in DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Plate Setup: In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer, FAAH enzyme, and DMSO (vehicle control).
-
Test wells: Assay buffer, FAAH enzyme, and the test compound/reference inhibitor at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This step allows for the interaction between the inhibitor and the enzyme, which is particularly important for irreversible inhibitors.[2]
-
Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The reaction can also be monitored kinetically by taking readings every minute.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to 340-360 nm and 450-465 nm, respectively.[2][12]
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Alternative Target and Assay: Cholinesterase Inhibition
While FAAH presents a compelling primary target, the amide structure of this compound could also suggest potential activity against other hydrolases, such as acetylcholinesterase (AChE). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[13][14] A common method to assess AChE inhibition is the Ellman's assay.[15][16][17]
Ellman's Assay Principle:
This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the intensity of which is measured spectrophotometrically at 412 nm.[15][16]
Comparative Data for AChE Inhibitors:
| Compound | Target | IC50 Value (nM) |
| Donepezil | AChE | 6.7[18], 53.6 (plasma IC50 in ng/mL)[1] |
Should preliminary screens suggest activity, a detailed investigation into the cholinesterase inhibitory properties of this compound could be warranted.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the performance of this compound as a putative FAAH inhibitor. By leveraging established protocols and comparing against well-characterized inhibitors, researchers can effectively evaluate its potential. The provided experimental design is robust and allows for the determination of key performance metrics such as the IC50 value.
Future studies should aim to confirm the mechanism of inhibition (reversible vs. irreversible) and assess the selectivity of this compound against other serine hydrolases to build a complete pharmacological profile. Such data will be crucial in determining the potential of this and structurally related compounds for further development in the field of enzyme inhibition and drug discovery.
References
- 1. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(4-chlorophenyl)pivalamide and N-(p-chlorophenyl)acetamide for the Research Scientist
In the landscape of chemical synthesis and drug development, the selection of appropriate intermediates and building blocks is paramount. The N-acyl-4-chloroaniline scaffold is a common motif in a variety of biologically active compounds and functional materials. Within this class, two prominent analogues, N-(4-chlorophenyl)pivalamide and N-(p-chlorophenyl)acetamide, present distinct physicochemical properties and reactivity profiles that warrant a detailed comparative analysis. This guide provides an in-depth examination of these two compounds, offering experimental data, synthesis protocols, and a discussion of the structural nuances that influence their behavior, tailored for researchers, scientists, and professionals in drug development.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of a compound is the bedrock of its application. The table below summarizes the key physicochemical data for this compound and N-(p-chlorophenyl)acetamide.
| Property | This compound | N-(p-chlorophenyl)acetamide |
| Molecular Formula | C₁₁H₁₄ClNO[1][2] | C₈H₈ClNO[3] |
| Molecular Weight | 211.69 g/mol [1][2] | 169.61 g/mol [3] |
| Melting Point | 162-164 °C | 178-179 °C[3] |
| Boiling Point | Not reported | 333 °C[3] |
| Solubility | Miscible in methanol | Practically insoluble in cold water; readily soluble in alcohol and ether[3] |
| LogP | Not reported | 2.12[3] |
The most striking difference lies in their melting points. Despite having a larger molecular weight, this compound exhibits a lower melting point than its acetamide counterpart. This can be attributed to the steric hindrance imparted by the bulky tert-butyl group of the pivaloyl moiety, which disrupts the crystal lattice packing that is more efficiently achieved in the planar acetamide.
Molecular Architecture: A Tale of Two Acyl Groups
The core structural difference between these two molecules is the nature of the acyl group attached to the nitrogen atom of the 4-chloroaniline core. N-(p-chlorophenyl)acetamide possesses a simple acetyl group (-COCH₃), while this compound features a significantly bulkier pivaloyl group (-COC(CH₃)₃). This distinction is the primary driver of their differing properties.
Caption: Molecular composition of the two compounds.
The tert-butyl group in this compound introduces significant steric hindrance around the amide bond. This steric bulk can influence the molecule's conformation, its ability to participate in intermolecular interactions such as hydrogen bonding, and its reactivity in subsequent chemical transformations. The pivaloyl group is known to be substantially more stable than other acyl protecting groups, which can be an advantage in multi-step syntheses[4].
Synthesis and Experimental Protocols
Both compounds are readily synthesized from the common precursor, 4-chloroaniline, via acylation. The choice of acylating agent dictates the final product. The following protocols provide a standardized approach for the synthesis of both compounds in a laboratory setting.
Experimental Workflow: Comparative Synthesis
Caption: Comparative synthesis workflow.
Protocol 1: Synthesis of N-(p-chlorophenyl)acetamide
This protocol is adapted from standard laboratory procedures for the acetylation of anilines[5].
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Deionized Water
-
Ethanol
Procedure:
-
In a suitable flask, dissolve 1.0 g of 4-chloroaniline in 25 mL of deionized water and 0.9 mL of concentrated HCl. Stir until the aniline salt is fully dissolved.
-
Prepare a solution of 1.06 g of sodium acetate in 6 mL of deionized water.
-
To the 4-chloroaniline hydrochloride solution, add 1.2 mL of acetic anhydride with vigorous stirring.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
A white precipitate of N-(p-chlorophenyl)acetamide will form. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(p-chlorophenyl)acetamide.
Protocol 2: Synthesis of this compound
Materials:
-
4-Chloroaniline
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Pivaloyl Chloride
-
Methanol
-
Deionized Water
Procedure:
-
Prepare a solution of aqueous NaOH by dissolving the appropriate amount in deionized water.
-
In a reaction flask, add 4-chloroaniline to the aqueous NaOH solution and toluene.
-
Cool the reaction mixture to 15 °C in an ice bath.
-
Slowly add pivaloyl chloride to the reaction mixture, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, allow the reaction to stir at 25-35 °C for 1 hour.
-
Upon completion of the reaction, cool the mixture to -10 °C for 2 hours to facilitate precipitation.
-
Filter the solid product and wash with a 10% aqueous methanol solution to afford this compound.
Comparative Performance and Applications
The choice between this compound and N-(p-chlorophenyl)acetamide is dictated by the specific requirements of the subsequent synthetic steps or the desired properties of the final product.
-
Steric Hindrance and Stability: The pivaloyl group in this compound offers greater steric protection to the amide nitrogen. This can be advantageous in preventing undesired side reactions at the nitrogen atom. The increased stability of the pivaloyl group can also be beneficial in multi-step syntheses where the protecting group needs to withstand various reaction conditions[4].
-
Solubility: The reported miscibility of this compound in methanol suggests it may have better solubility in certain organic solvents compared to N-(p-chlorophenyl)acetamide, which is readily soluble in ethanol and ether but practically insoluble in cold water[3]. This difference in solubility can be a critical factor in reaction setup and purification processes.
-
Biological Activity: Derivatives of N-(p-chlorophenyl)acetamide have been investigated for their antibacterial and analgesic activities[6]. The biological profile of this compound is less documented in publicly available literature, presenting an opportunity for further research into how the bulky pivaloyl group may influence biological activity.
Conclusion
This compound and N-(p-chlorophenyl)acetamide, while structurally similar, exhibit distinct physicochemical properties stemming from the difference in their N-acyl substituents. The acetamide is a well-characterized compound with a higher melting point and a more planar structure. In contrast, the pivalamide derivative, with its bulky tert-butyl group, has a lower melting point and offers greater steric hindrance and stability, which can be strategically employed in organic synthesis.
The choice between these two compounds will ultimately depend on the specific goals of the researcher. For applications requiring a stable and sterically hindered building block, this compound is a compelling option. For syntheses where ease of handling and well-documented properties are a priority, N-(p-chlorophenyl)acetamide remains a reliable choice. This guide provides the foundational data and protocols to enable an informed decision in your research and development endeavors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. irejournals.com [irejournals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
